molecular formula AlH6O3 B082128 Alhydrogel CAS No. 14762-49-3

Alhydrogel

Numéro de catalogue: B082128
Numéro CAS: 14762-49-3
Poids moléculaire: 81.028 g/mol
Clé InChI: MXRIRQGCELJRSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dialume is a pharmaceutical preparation of aluminum hydroxide, presented in capsule form, which is utilized in diverse research applications . Its primary research value stems from its dual mechanisms of action: gastric acid neutralization and phosphate binding . In investigations concerning gastrointestinal physiology and disease models, aluminum hydroxide acts as an antacid by rapidly neutralizing hydrochloric acid in the stomach, increasing pH, and inhibiting the proteolytic activity of pepsin . In the field of nephrology and mineral metabolism research, it is employed as a phosphate-binding agent to study the management of hyperphosphatemia. It binds to dietary phosphate in the intestine, forming insoluble aluminum phosphate, which is then excreted in the feces, thereby reducing systemic phosphate absorption . Furthermore, aluminum hydroxide is a critical component in immunological research, where it is widely used as an adjuvant (commonly known as alum) in vaccine formulation studies . Its adjuvant activity is multifaceted, involving the formation of a repository at the injection site for slow antigen release, enhancing phagocytosis by converting soluble antigens into particulate forms, and activating the innate immune system, including the NLRP3 inflammasome pathway, which promotes a Th2-biased immune response . Researchers are advised that concurrent administration of aluminum hydroxide can significantly reduce the absorption of many oral drugs, such as certain antibiotics (e.g., tetracyclines, fluoroquinolones) and thyroid hormones (e.g., levothyroxine), and it is recommended to separate dosing by at least 2 hours in experimental designs to avoid these interactions .

Propriétés

InChI

InChI=1S/Al.3H2O/h;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRIRQGCELJRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.028 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, red, or brown mineral; [Merck Index]
Record name Gibbsite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20960
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14762-49-3, 21645-51-2
Record name Gibbsite (Al(OH)3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum hydroxide, dried [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Alhydrogel: A Technical Guide to Its Core Composition and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Alhydrogel, a widely used adjuvant in human vaccines, is a sterile aqueous suspension of aluminum hydroxide. Its primary function is to enhance the immune response to a co-administered antigen. This in-depth technical guide provides a comprehensive overview of the core composition, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Core Composition and Structure

This compound is chemically defined as aluminum hydroxide, with the formula Al(OH)₃. It exists as a colloidal suspension of aluminum oxyhydroxide [AlO(OH)] crystalline particles in a hydrated gel-like form.[1][2] In its commercial form, such as this compound® "85", it is typically provided as a 2% aqueous suspension.[3] The aluminum content in these preparations is a key characteristic, often in the range of 9.0 to 11.0 mg/ml.[4]

The adjuvant's efficacy is intrinsically linked to its physical structure. This compound consists of nano- or micron-sized crystalline particles that tend to form loose aggregates.[2] This particulate nature is crucial for its immunological activity, as it facilitates the "depot effect," where the antigen adsorbed to the aluminum hydroxide particles is slowly released at the injection site, leading to prolonged exposure to the immune system.[1][5]

Synthesis of this compound

The synthesis of aluminum hydroxide gel for adjuvant purposes is typically achieved through a precipitation method. While specific protocols may vary, the general principle involves the reaction of an aluminum salt solution with an alkaline solution under controlled conditions.

Generalized Experimental Protocol for this compound Synthesis:

A common laboratory-scale method for preparing aluminum hydroxide adjuvant involves the following steps:

  • Preparation of Reactant Solutions:

    • An aluminum salt solution is prepared, for example, by dissolving aluminum chloride hexahydrate (AlCl₃·6H₂O) in sterile, pyrogen-free water to a specific concentration (e.g., 3.6 mg/ml).[6]

    • An alkaline solution, such as sodium hydroxide (NaOH), is prepared at a defined molarity (e.g., 0.04 M).[6]

  • Precipitation:

    • The alkaline solution is slowly added to the aluminum salt solution with constant agitation. The rate of addition and the agitation speed are critical parameters that influence the particle size of the resulting precipitate.[6] Higher agitation rates generally produce smaller particles.[6]

    • The pH of the mixture is carefully monitored and adjusted to a neutral or near-neutral pH (e.g., pH 7.0) by the dropwise addition of the alkaline solution.[6]

  • Washing and Purification:

    • The resulting aluminum hydroxide precipitate is washed multiple times with sterile water or a saline solution (e.g., 0.1%-0.5% NaCl) to remove residual salts, such as sodium chloride, formed during the reaction.[6][7] This is often achieved through repeated centrifugation and resuspension of the pellet.[7]

  • Sterilization:

    • The final suspension is sterilized, commonly by autoclaving, and then aseptically filled into appropriate containers.[2]

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Purification cluster_3 Final Product A Aluminum Salt Solution (e.g., AlCl₃·6H₂O) C Controlled Mixing & Agitation A->C B Alkaline Solution (e.g., NaOH) B->C D pH Adjustment (to ~7.0) C->D E Centrifugation D->E F Washing with Sterile Water/Saline E->F G Resuspension F->G Repeat G->E H Sterilization (Autoclaving) G->H I This compound (Aqueous Suspension) H->I

Physicochemical Properties of this compound

The immunological activity of this compound is heavily influenced by its physicochemical properties. These properties can vary depending on the manufacturing process and the formulation environment.

Particle Size

The particle size of this compound is a critical parameter affecting its interaction with immune cells. Dynamic Light Scattering (DLS) is a common technique used for its measurement. Untreated this compound typically exists as aggregates in the micron range.

PropertyValueMeasurement ConditionReference
Particle Size (Median) 2677 ± 120 nmNative form[8]
3400 nmUntreated[9]
817.0 ± 19.0 to 1343.0 ± 46.0 nmIn R10 culture medium over 24h[10]
4.21 µmMicroparticles[11]
0.16 µmNanoparticles[11]
Surface Charge (Zeta Potential)

The surface charge of this compound particles, quantified by zeta potential, governs its ability to adsorb antigens. At physiological pH, this compound typically has a positive surface charge, which allows for the effective adsorption of negatively charged (acidic) protein antigens through electrostatic interactions.[2][5]

PropertyValueMeasurement ConditionReference
Zeta Potential PositivePhysiological pH[12]
+10 mVUntreated[9]
+26 mVpH 7.4 buffer[1]
+19.33 ± 0.47 mVIn saline[8]
-6.26 ± 0.06 mVIn saline with BSA[8]
Protein Adsorption Capacity

The ability of this compound to adsorb antigens is fundamental to its adjuvant effect. The adsorption capacity can be influenced by factors such as the isoelectric point (pI) of the protein, the pH of the formulation, and the presence of ions like phosphate.

PropertyValueMeasurement ConditionReference
Adsorption Coefficient (rPA) 215 ml/mgNon-modified this compound[12]
Adsorption of BSA >90%BSA concentration up to 10 mg/mL[11]

Mechanism of Action: NLRP3 Inflammasome Activation

This compound exerts its adjuvant effect, in part, by activating the innate immune system. A key pathway involved is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells.

Upon phagocytosis by an APC, this compound particles can lead to lysosomal destabilization and rupture. This event triggers a series of intracellular signals that lead to the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[13][14][15] These cytokines play a crucial role in initiating and shaping the subsequent adaptive immune response.

G

Experimental Methodologies

Particle Size and Zeta Potential Measurement

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for determining particle size and zeta potential, respectively. A Zetasizer instrument is commonly employed for these measurements.

Protocol Outline:

  • Sample Preparation: this compound samples are diluted to an appropriate concentration (e.g., 1 mg/mL of aluminum) in a suitable dispersant, such as deionized water or a specific buffer (e.g., 1 mM KCl for zeta potential).[9]

  • Instrument Setup: The Zetasizer is configured with the appropriate parameters for the sample and dispersant.

  • Measurement: The diluted sample is placed in a measurement cell (e.g., a DTS1060 capillary cell for zeta potential) and allowed to equilibrate to the measurement temperature (e.g., 20°C).[12]

  • Data Analysis: The instrument's software automatically calculates the particle size distribution and zeta potential based on the scattered light intensity fluctuations and the electrophoretic mobility of the particles, respectively. The Smoluchowski equation is often used for zeta potential calculation.[12]

Protein Adsorption Assay

Method: The protein adsorption capacity of this compound is typically determined by measuring the amount of protein that binds to the adjuvant from a solution of known concentration.

Protocol Outline:

  • Preparation of Solutions: A stock solution of the protein of interest (e.g., Bovine Serum Albumin, BSA) is prepared in a suitable buffer (e.g., 10 mM PBS, pH 7.4).[11]

  • Adsorption: The this compound suspension is mixed with the protein solution and incubated for a specific time (e.g., 1 hour) at room temperature with gentle agitation to allow for binding.[11]

  • Separation: The this compound-protein complex is separated from the unbound protein in the supernatant by centrifugation (e.g., 16,000 x g for 9 minutes).[16]

  • Quantification of Unbound Protein: The concentration of the protein remaining in the supernatant is measured using a suitable protein quantification assay, such as the Bicinchoninic Acid (BCA) assay or by measuring absorbance at 280 nm.[11][12]

  • Calculation of Adsorbed Protein: The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein added.

References

Alhydrogel's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aluminum hydroxide, commercially known as Alhydrogel, stands as the most ubiquitously used adjuvant in human vaccines for nearly a century.[1] Initially perceived to function via a simple "depot effect" for slow antigen release, contemporary research has unveiled a far more intricate and active role in stimulating the immune system.[1][2] This guide provides an in-depth exploration of this compound's core mechanisms of action, including its physicochemical properties, its critical role in activating the NLRP3 inflammasome, its influence on antigen presentation, and its characteristic induction of a potent T helper 2 (Th2)-biased immune response.[1][3] Detailed experimental protocols and visual pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this vital vaccine component.

Physicochemical Properties of this compound

This compound is a sterile, wet gel suspension of aluminum oxyhydroxide [AlO(OH)], often referred to as aluminum hydroxide.[3][4] Its physical and chemical characteristics are fundamental to its adjuvant activity. The primary particles are nanoscale crystals that form porous aggregates, typically ranging from 1 to 20 µm in size.[5][6] A key feature is its positive surface charge at physiological pH, which is crucial for its interaction with antigens.[3][6][7]

PropertyValue / DescriptionSource(s)
Chemical Name Aluminum oxyhydroxide; Aluminium hydroxide[6][8]
CAS Number 21645-51-2[3][8]
Appearance White, gelatinous, aqueous suspension[7][8]
Chemical Structure Crystalline aluminum oxyhydroxide [AlO(OH)] in loose aggregates[2][4]
Primary Particle Size Elongated, nanoscale (~4 nm x 2 nm x 10 nm)[5]
Aggregate Size 1 - 20 µm (this compound® is noted for relative homogeneity)[4][5]
Isoelectric Point (IEP) ~11.4[4]
Surface Charge (pH 7) Positive[3][4][6][7]
Aluminum Content 9.0 – 11.0 mg/ml[3][8]
Binding Capacity ~10-20 mg Human Serum Albumin per mL of gel (pH 7.0)[9]

Core Mechanisms of Action

This compound's adjuvant effect is not attributable to a single action but is a result of several integrated mechanisms that bridge the innate and adaptive immune systems.

The Depot Effect and Antigen Adsorption

The oldest proposed mechanism is the "depot effect," where this compound forms a repository at the injection site, preventing the rapid diffusion of the antigen and allowing for its slow, sustained release.[4][10][11] This prolongs the interaction between the antigen and immune cells.[4]

Crucially, this compound's positive surface charge facilitates the electrostatic adsorption of negatively charged (acidic) protein antigens.[3][4] This antigen-adjuvant complex is particulate in nature, which significantly enhances its recognition and uptake by Antigen Presenting Cells (APCs) such as dendritic cells (DCs) and macrophages, a process known as the "pro-phagocytic effect".[1][4][12]

cluster_injection Injection Site cluster_apc Antigen Presenting Cell (APC) cluster_activation Lymph Node Injection This compound-Antigen Complex Injected Depot Formation of Depot (Slow Antigen Release) Injection->Depot APCs Recruitment of APCs (Dendritic Cells, Macrophages) Injection->APCs Uptake Enhanced Phagocytosis of Particulate Complex Depot->Uptake APCs->Uptake Phagosome Antigen in Phagosome Uptake->Phagosome Processing Antigen Processing (Lysosomal Digestion) Phagosome->Processing MHCII Peptide Loading onto MHC-II Processing->MHCII Presentation Presentation on Cell Surface MHCII->Presentation TCell Naive CD4+ T Cell Presentation->TCell Activation T Cell Activation & Th2 Differentiation TCell->Activation

Antigen Uptake and Presentation Workflow.
Induction of Endogenous Danger Signals

The injection of this compound causes localized, sterile tissue inflammation and cell death.[1] This process leads to the release of endogenous "danger signals," known as Damage-Associated Molecular Patterns (DAMPs).[1][13] Key DAMPs released include uric acid, ATP, and host cell DNA.[13][14] These molecules act as powerful stimuli for innate immune cells, particularly dendritic cells, further amplifying the inflammatory response and recruitment of immune cells to the injection site.[1][14]

NLRP3 Inflammasome Activation

A central mechanism of this compound's action is the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome within APCs.[3][15][16] This is a multi-step process:

  • Phagocytosis: APCs engulf the particulate this compound-antigen complex.[14]

  • Lysosomal Destabilization: Inside the cell, the aluminum salt crystals lead to the swelling and rupture of the phagolysosome.[14][17]

  • NLRP3 Sensing: This lysosomal damage, potentially through the release of cathepsin B, is sensed as a danger signal, triggering the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[14][18]

  • Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation.[18]

  • Cytokine Maturation: Active caspase-1 then cleaves the inactive precursors pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently secreted from the cell.[4][15][16]

These potent pro-inflammatory cytokines, IL-1β and IL-18, are critical for initiating the adaptive immune response and play a role in directing T cell differentiation.[19]

cluster_cell Inside Antigen Presenting Cell cluster_cytokines Cytokine Maturation & Secretion Phagocytosis 1. Phagocytosis of This compound Particle Lysosome 2. Phagolysosome Destabilization & Rupture Phagocytosis->Lysosome Cathepsin Cathepsin B Release Lysosome->Cathepsin Inflammasome 3. NLRP3 Inflammasome Assembly Cathepsin->Inflammasome activates NLRP3_inactive Inactive NLRP3 NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 4. Active Caspase-1 Inflammasome->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Secreted IL-1β ProIL1b->IL1b IL18 Secreted IL-18 ProIL18->IL18 TCell T Helper Cell IL1b->TCell Pro-inflammatory signaling & T-cell differentiation IL18->TCell cluster_prep 1. Preparation cluster_imm 2. Immunization cluster_sample 3. Sample Collection cluster_analysis 4. Immunological Analysis Prep Prepare Antigen-Alhydrogel Formulation Imm Immunize BALB/c Mice (e.g., Subcutaneous) Prep->Imm Boost Boost at 2-week Intervals (Optional) Imm->Boost Collect Collect Blood (Serum) & Spleens Boost->Collect Serum Serum Spleen Splenocytes ELISA Antigen-Specific ELISA (IgG1, IgG2a) Serum->ELISA Serum->ELISA Restim In Vitro Antigen Restimulation Spleen->Restim Spleen->Restim Cytokine Cytokine Analysis (ELISA, ELISPOT, Flow Cytometry) Restim->Cytokine

References

Alhydrogel Adjuvant: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Core Physicochemical Properties, Immunological Mechanisms, and Experimental Evaluation of the World's Most Widely Used Vaccine Adjuvant.

Alhydrogel, a sterile, wet-gel suspension of aluminum hydroxide, stands as a cornerstone in vaccine formulation, having been an integral component of human vaccines for nearly a century. Its longevity in the market is a testament to its robust safety profile and its efficacy in potentiating immune responses to a wide array of antigens. This technical guide provides an in-depth review of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core attributes and the methodologies to effectively harness its adjuvant properties.

Physicochemical Properties of this compound

The adjuvant activity of this compound is intrinsically linked to its physicochemical characteristics. These properties govern its interaction with antigens and immune cells, ultimately shaping the nature and magnitude of the resulting immune response. Key quantitative parameters are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Composition Aluminum Oxyhydroxide (AlOOH) in a crystalline boehmite-like structure[1][2][3]
Appearance White, gelatinous, aqueous suspension[3][4]
Aluminum Content Typically 9.0 - 11.0 mg/mL[5][6]
pH Approximately 6.0 - 7.0[4]
Isoelectric Point (pI) ~11[1]
Zeta Potential at Neutral pH Positive (+9.6 ± 1.0 mV)[1][7]
Median Particle Size 1 - 10 µm (highly aggregated)[1][8][9]
2677 ± 120 nm (native stock)[8]
817.0 ± 19.0 to 1343.0 ± 46.0 nm (in culture medium over 24h)[10]

Table 2: Antigen Adsorption Capacity of this compound

AntigenBinding CapacityReferences
Human Serum Albumin10 - 20 mg/mL of gel (at pH 7.0)[4]
Diphtheria Toxoid, Human Growth Hormone, Ovalbumin1 - 3 mg/mg Al[5]
Recombinant Protective Antigen (rPA83)0.94 mg/mg this compound[11]
mRuby protein~1.3 mg/mg this compound[12]

Mechanism of Action: Eliciting a Th2-Biased Immune Response

This compound primarily promotes a T-helper 2 (Th2)-biased immune response, characterized by the production of specific antibody isotypes, particularly IgG1 in mice, and the release of cytokines such as IL-4, IL-5, and IL-13.[13][14] This makes it an ideal adjuvant for vaccines targeting extracellular pathogens where humoral immunity is paramount. The mechanisms underpinning its adjuvant effect are multifaceted and include:

  • Depot Effect: Upon injection, this compound forms a depot at the site of administration, which retains the antigen.[1][6] This leads to a slow release of the antigen, prolonging its availability to the immune system and enhancing the interaction with antigen-presenting cells (APCs).[1]

  • Enhanced Antigen Uptake: The particulate nature of this compound facilitates its uptake by APCs, such as dendritic cells and macrophages.[6]

  • Innate Immune Activation: this compound is recognized by the innate immune system as a "danger signal," leading to the activation of inflammatory pathways. A key pathway activated by this compound is the NLRP3 inflammasome.[5][6]

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a critical event in the initiation of the inflammatory response by this compound. This multi-protein complex, once assembled, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

NLRP3_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) This compound This compound (Particulate) Phagocytosis Phagocytosis This compound->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Lysosomal_Rupture Lysosomal Rupture & Cathepsin B Release Lysosome->Lysosomal_Rupture destabilization NLRP3_inactive Inactive NLRP3 Lysosomal_Rupture->NLRP3_inactive activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active oligomerizes with ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β (Secreted) Pro_IL1b->IL1b Inflammation Inflammation & Immune Cell Recruitment IL1b->Inflammation IL18 Mature IL-18 (Secreted) Pro_IL18->IL18 IL18->Inflammation

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound-adjuvanted vaccines. The following sections provide methodologies for key assays.

Protocol 1: Determination of Antigen Adsorption to this compound

This protocol describes a common method to quantify the amount of protein antigen adsorbed to this compound.

Materials:

  • This compound adjuvant

  • Protein antigen of interest

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Spectrophotometer

Methodology:

  • Antigen-Adjuvant Mixture Preparation:

    • In a sterile microcentrifuge tube, mix the protein antigen solution with the this compound suspension at the desired ratio (e.g., 1:1 to 1:9 v/v).[5]

    • Gently mix the suspension by pipetting or on a rotator for 30-60 minutes at room temperature to allow for adsorption.[13]

  • Separation of Adsorbed and Unadsorbed Antigen:

    • Centrifuge the mixture at a speed sufficient to pellet the this compound (e.g., 13,000 x g for 10 minutes).[15]

    • Carefully collect the supernatant, which contains the unadsorbed antigen.

  • Quantification of Unadsorbed Antigen:

    • Measure the protein concentration in the supernatant using a suitable protein quantification assay according to the manufacturer's instructions.

  • Calculation of Adsorbed Antigen:

    • The amount of adsorbed antigen is calculated by subtracting the amount of unadsorbed antigen in the supernatant from the total amount of antigen initially added to the mixture.

Antigen_Adsorption_Workflow start Start mix Mix Antigen and this compound start->mix incubate Incubate for Adsorption (30-60 min, RT) mix->incubate centrifuge Centrifuge to Pellet this compound incubate->centrifuge separate Separate Supernatant (contains unadsorbed antigen) centrifuge->separate quantify Quantify Protein in Supernatant separate->quantify calculate Calculate Adsorbed Antigen quantify->calculate end End calculate->end

Caption: Experimental workflow for determining antigen adsorption.

Protocol 2: In Vivo Mouse Immunization and Evaluation of Th2 Response

This protocol outlines a standard procedure for immunizing mice with an this compound-adjuvanted antigen to assess the induction of a Th2-biased immune response.

Materials:

  • This compound adjuvant

  • Endotoxin-free antigen (e.g., Ovalbumin)

  • Sterile PBS

  • 6-8 week old BALB/c mice

  • Syringes and needles (26-28 gauge)

  • ELISA plates and reagents for antibody isotype detection (anti-mouse IgG1 and IgG2a)

Methodology:

  • Antigen-Adjuvant Formulation:

    • Prepare the antigen-Alhydrogel mixture as described in Protocol 1. A typical dose for mice is 10-20 µg of antigen with 1 mg of this compound in a final volume of 100-200 µL.[13][14]

  • Immunization Schedule:

    • Administer the formulation to mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection on day 0.

    • Administer booster immunizations at 2-week intervals.[14][16]

  • Serum Collection:

    • Collect blood samples from the mice 9-11 days after each injection.[14]

    • Process the blood to obtain serum.

  • Antibody Isotype ELISA:

    • Coat ELISA plates with the antigen.

    • Add serially diluted serum samples to the wells.

    • Detect bound antibodies using horseradish peroxidase (HRP)-conjugated anti-mouse IgG1 and anti-mouse IgG2a secondary antibodies.[14][16]

    • A high IgG1/IgG2a ratio is indicative of a Th2-biased response.[14]

InVivo_Workflow start Start prepare_formulation Prepare Antigen-Alhydrogel Formulation start->prepare_formulation immunize_d0 Immunize Mice (Day 0) prepare_formulation->immunize_d0 boost_1 Booster Immunization 1 (Day 14) immunize_d0->boost_1 boost_2 Booster Immunization 2 (Day 28) boost_1->boost_2 collect_serum Collect Serum (9-11 days post-boost) boost_2->collect_serum elisa Perform IgG1/IgG2a ELISA collect_serum->elisa analyze Analyze IgG1/IgG2a Ratio elisa->analyze end End analyze->end

Caption: Workflow for in vivo mouse immunization and Th2 response analysis.

Protocol 3: In Vitro NLRP3 Inflammasome Activation Assay

This protocol details an in vitro method to assess the ability of this compound to activate the NLRP3 inflammasome in macrophages.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • ELISA kit for mouse or human IL-1β

  • RIPA buffer for cell lysis

  • Western blot reagents (antibodies against caspase-1)

Methodology:

  • Cell Priming (Signal 1):

    • Plate BMDMs or THP-1 cells in a 24-well plate.

    • Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours. This upregulates the expression of pro-IL-1β and NLRP3.[17][18]

  • Inflammasome Activation (Signal 2):

    • Wash the cells to remove the LPS.

    • Stimulate the primed cells with this compound (e.g., 50 - 500 µg/mL) for 6-24 hours.[18]

  • Measurement of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.

  • (Optional) Western Blot for Caspase-1 Cleavage:

    • Lyse the cells with RIPA buffer.

    • Perform a Western blot on the cell lysates to detect the cleaved (active) form of caspase-1.

Inflammasome_Assay_Workflow start Start plate_cells Plate Macrophages (e.g., BMDMs, THP-1) start->plate_cells prime_lps Prime with LPS (Signal 1) plate_cells->prime_lps wash_cells Wash Cells prime_lps->wash_cells stimulate_alum Stimulate with this compound (Signal 2) wash_cells->stimulate_alum collect_supernatant Collect Supernatant stimulate_alum->collect_supernatant lyse_cells Lyse Cells (Optional) stimulate_alum->lyse_cells measure_il1b Measure IL-1β by ELISA collect_supernatant->measure_il1b end End measure_il1b->end western_blot Western Blot for Caspase-1 Cleavage (Optional) lyse_cells->western_blot western_blot->end

Caption: Workflow for in vitro NLRP3 inflammasome activation assay.

Conclusion

This compound remains an indispensable tool in vaccine development due to its well-established safety, low cost, and ability to elicit strong and durable antibody responses. A thorough understanding of its physicochemical properties and mechanisms of action is paramount for the rational design and formulation of effective vaccines. The experimental protocols provided in this guide offer a solid foundation for researchers to characterize and evaluate this compound-adjuvanted vaccine candidates, thereby facilitating the development of next-generation vaccines against a multitude of infectious diseases.

References

Alhydrogel: A Physicochemical and Immunological Deep Dive for the Vaccine Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties and Immunostimulatory Mechanisms of Alhydrogel®

Introduction

This compound®, an aluminum hydroxide wet gel suspension, stands as one of the most widely used adjuvants in human and veterinary vaccines.[1][2] Its long history of use is a testament to its robust safety profile and its efficacy in potentiating immune responses, primarily by inducing a strong T-helper 2 (Th2) biased response crucial for robust antibody production.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and an exploration of its key immunological mechanism of action: activation of the NLRP3 inflammasome.

Core Physicochemical Properties

The adjuvant activity of this compound is intrinsically linked to its physicochemical characteristics. These properties govern its interaction with antigens and immune cells, ultimately shaping the ensuing immune response.

Composition and Structure

This compound is a colloidal suspension of crystalline aluminum oxyhydroxide (AlOOH), structurally resembling boehmite.[4][5] These crystalline nanofibers aggregate to form larger particles.[4] It is supplied as a sterile, ready-to-use wet gel suspension.[2]

Particle Size and Distribution

The particle size of this compound is a critical parameter influencing its uptake by antigen-presenting cells (APCs).[6] this compound typically consists of aggregates of nanoparticles, resulting in a micron-sized distribution.[6][7]

Table 1: Particle Size of this compound®

ParameterValueReference
Median Particle Size (native)~2.68 - 3.07 µm[6][7]
Particle Size Range1 - 10 µm[8]
Ultrasonicated Particle Clusters10 - 100 nm[9][10]
Surface Charge and Point of Zero Charge (PZC)

This compound possesses a positive surface charge at physiological pH, a key factor in its ability to adsorb negatively charged antigens.[2][11] The point of zero charge (PZC), the pH at which the net surface charge is zero, is a crucial indicator of its electrostatic properties.[12][13]

Table 2: Surface Charge Properties of this compound®

ParameterValueReference
Point of Zero Charge (PZC)~11 - 11.4[5][11][12][13]
Surface Charge at pH 5-7Positive[2]
Zeta Potential (at physiological pH)Positive[7]
Protein Adsorption

The ability of this compound to adsorb protein antigens is fundamental to its adjuvant effect. This adsorption is primarily driven by electrostatic interactions between the positively charged adjuvant surface and negatively charged proteins.[5][12] However, other mechanisms such as ligand exchange and hydrophobic interactions also play a role.[5][12]

Table 3: Protein Adsorption Characteristics of this compound®

ParameterDescriptionReference
Primary Adsorption MechanismElectrostatic attraction[5][12]
Adsorption CapacityHigher than aluminum phosphate adjuvants[12]
Factors Influencing AdsorptionpH, ionic strength, protein pI, particle size[12][14]
Optimal Adsorption pHBetween the protein's pI and this compound's PZC[12]

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound's key physicochemical properties and its immunological activity.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of this compound particles.

Materials:

  • This compound® suspension

  • High-purity, deionized water (or relevant buffer)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Protocol:

  • Sample Preparation:

    • Thoroughly vortex the stock this compound® suspension to ensure homogeneity.

    • Prepare a dilute suspension of this compound® in high-purity water or the desired buffer to a concentration suitable for DLS analysis (typically in the range of 0.1-1 mg/mL).[15] The optimal concentration should be determined empirically to avoid multiple scattering effects.

    • To minimize dust contamination, filter the dispersant through a 0.1 µm filter.[16]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize for at least 15 minutes.[17]

    • Set the measurement parameters in the software, including the dispersant properties (refractive index and viscosity), measurement temperature, and equilibration time.[8]

  • Measurement:

    • Transfer the prepared this compound® suspension to a clean, dust-free cuvette.

    • Visually inspect the cuvette for air bubbles and gently tap to dislodge them.

    • Place the cuvette in the instrument's cell holder.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity resulting from the Brownian motion of the particles.[3][18]

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient.[3]

    • Analyze the resulting size distribution data, noting the Z-average diameter and the Polydispersity Index (PDI) as a measure of the distribution's breadth.

G cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis Vortex Vortex Stock This compound Dilute Dilute in Filtered Dispersant Vortex->Dilute Transfer Transfer to Cuvette Dilute->Transfer Instrument Place in DLS Instrument Transfer->Instrument Measure Initiate Measurement Instrument->Measure Calculate Calculate Hydrodynamic Diameter (Stokes-Einstein) Measure->Calculate Analyze Analyze Size Distribution (Z-average, PDI) Calculate->Analyze

Workflow for Particle Size Analysis using DLS.
Zeta Potential and Point of Zero Charge Determination

Objective: To measure the surface charge of this compound particles and determine the pH at which the net charge is zero.

Materials:

  • This compound® suspension

  • Deionized water

  • Dilute HCl and NaOH solutions for pH adjustment

  • Zeta potential analyzer with a pH titration unit (e.g., Malvern Zetasizer)

  • Folded capillary cells

Protocol:

  • Sample Preparation:

    • Prepare a dilute suspension of this compound® in deionized water (e.g., 0.1 g/L).[13]

  • Zeta Potential Measurement:

    • Rinse the folded capillary cell with deionized water and then with the sample suspension.[19]

    • Carefully fill the cell with the this compound® suspension, avoiding the introduction of air bubbles.[19]

    • Place the cell into the instrument.

    • Measure the zeta potential at the initial pH of the suspension. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility, from which the zeta potential is calculated.[15]

  • Point of Zero Charge Titration:

    • Using the instrument's autotitrator, perform a pH titration by adding small aliquots of dilute HCl or NaOH.

    • Measure the zeta potential at each pH point after a brief equilibration period.[13]

    • Continue the titration over a wide pH range (e.g., pH 3 to 11).[13]

  • Data Analysis:

    • Plot the measured zeta potential (in mV) as a function of pH.

    • The Point of Zero Charge (PZC) is the pH at which the zeta potential curve intersects the zero-potential axis.[13]

G cluster_prep Sample Preparation cluster_titration Zeta Potential Titration cluster_analysis Data Analysis Prepare Prepare Dilute This compound Suspension Measure_Initial Measure Initial Zeta Potential Prepare->Measure_Initial Adjust_pH Adjust pH with Acid/Base Measure_Initial->Adjust_pH Repeat over pH range Measure_ZP Measure Zeta Potential Adjust_pH->Measure_ZP Repeat over pH range Measure_ZP->Adjust_pH Repeat over pH range Plot Plot Zeta Potential vs. pH Measure_ZP->Plot Determine_PZC Determine PZC (Zero-Potential Intercept) Plot->Determine_PZC

Workflow for PZC Determination via Zeta Potential Titration.
Protein Adsorption Isotherm

Objective: To quantify the adsorption of a protein to this compound® at various protein concentrations.

Materials:

  • This compound® suspension

  • Protein of interest in a suitable buffer (e.g., Tris, saline)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Method for protein quantification (e.g., BCA assay, UV-Vis spectroscopy, o-phthalaldehyde (OPA) assay)

Protocol:

  • Preparation:

    • Prepare a series of dilutions of the protein of interest in the formulation buffer.[20]

    • Prepare a fixed concentration of this compound® in the same buffer.

  • Adsorption:

    • In microcentrifuge tubes, mix a fixed volume of the this compound® suspension with an equal volume of each protein dilution.

    • Incubate the mixtures for a defined period (e.g., 1-2 hours) at a controlled temperature with gentle agitation to allow adsorption to reach equilibrium.[20]

  • Separation:

    • Centrifuge the tubes to pellet the this compound® with the adsorbed protein.[14][20]

  • Quantification of Unbound Protein:

    • Carefully collect the supernatant containing the unbound protein.

    • Quantify the protein concentration in the supernatant using a suitable protein assay.[20] For direct quantification of adsorbed protein, the OPA assay can be used.[1][12]

  • Data Analysis:

    • Calculate the amount of adsorbed protein for each initial protein concentration:

      • Adsorbed Protein = Initial Protein - Unbound Protein

    • Plot the amount of adsorbed protein per unit of this compound® (e.g., mg protein/mg Al) against the concentration of unbound (equilibrium) protein. This plot represents the adsorption isotherm.

Immunological Mechanism of Action: NLRP3 Inflammasome Activation

A key mechanism by which this compound exerts its adjuvant effect is through the activation of the NLRP3 inflammasome in APCs.[2][21] This intracellular multi-protein complex plays a central role in innate immunity.[22]

The activation of the NLRP3 inflammasome by this compound is a multi-step process:

  • Phagocytosis: APCs, such as macrophages and dendritic cells, phagocytose the particulate this compound.[21]

  • Lysosomal Destabilization: Inside the cell, this compound particles lead to lysosomal swelling and rupture, releasing lysosomal contents, including cathepsin B, into the cytosol.[22]

  • NLRP3 Activation: This lysosomal damage acts as a danger signal that activates the NLRP3 sensor protein.[22]

  • Inflammasome Assembly: Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, forming the inflammasome complex.[21][22]

  • Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation.[21]

  • Cytokine Maturation and Secretion: Active caspase-1 cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms, which are then secreted from the cell.[21][22]

G cluster_cell Antigen Presenting Cell (APC) Phagocytosis Phagocytosis of This compound Lysosome Lysosomal Destabilization Phagocytosis->Lysosome NLRP3_Activation NLRP3 Activation Lysosome->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_Activation->Inflammasome_Assembly Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation Cytokine_Maturation IL-1β & IL-18 Maturation Caspase1_Activation->Cytokine_Maturation Secretion Secretion of IL-1β & IL-18 Cytokine_Maturation->Secretion Pro-inflammatory\nResponse Pro-inflammatory Response Secretion->Pro-inflammatory\nResponse This compound This compound This compound->Phagocytosis

NLRP3 Inflammasome Activation Pathway by this compound.
NLRP3 Inflammasome Activation Assay

Objective: To assess the activation of the NLRP3 inflammasome in macrophages in response to this compound treatment by measuring IL-1β secretion.

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for priming

  • This compound® suspension

  • ELISA kit for IL-1β detection

Protocol:

  • Cell Culture and Priming (Signal 1):

    • Culture macrophages in appropriate conditions.

    • Prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for several hours. This upregulates the expression of pro-IL-1β.[21]

  • Stimulation (Signal 2):

    • After priming, treat the cells with varying concentrations of this compound® (e.g., 100-200 µg/mL) for a defined period (e.g., 6-24 hours).[21]

  • Supernatant Collection:

    • Centrifuge the cell culture plates to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • IL-1β Quantification:

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of IL-1β secreted by this compound-treated cells to untreated and LPS-only treated controls. A significant increase in IL-1β in the this compound-treated group indicates NLRP3 inflammasome activation.

Conclusion

This compound's efficacy as a vaccine adjuvant is a direct consequence of its distinct physicochemical properties. Its particulate nature, positive surface charge, and robust protein adsorption capacity facilitate antigen delivery and presentation. Furthermore, its ability to activate the NLRP3 inflammasome provides a potent innate immune stimulus that is crucial for the development of a strong adaptive immune response. A thorough understanding and characterization of these properties, using the detailed protocols provided in this guide, are essential for the rational design and optimization of effective this compound-adjuvanted vaccines.

References

Alhydrogel for Antibody Production in Basic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alhydrogel, an aluminum hydroxide-based adjuvant widely used in basic research for the production of antibodies. It covers the fundamental mechanisms of action, detailed experimental protocols, and expected outcomes, presenting a valuable resource for designing and executing immunization strategies.

Core Principles of this compound Adjuvanticity

This compound is a popular choice for an adjuvant due to its well-documented ability to enhance humoral immunity, particularly through the induction of a T helper 2 (Th2)-biased immune response.[1][2] Its mechanisms of action are multifaceted and include:

  • Depot Effect: Upon injection, this compound forms a depot at the site, which effectively traps the antigen.[2] This slow release of the antigen prolongs its availability to the immune system, enhancing the interaction with antigen-presenting cells (APCs).[2]

  • Enhanced Antigen Uptake: The particulate nature of this compound facilitates its uptake by APCs, such as dendritic cells and macrophages.[1]

  • Innate Immune Activation: this compound is recognized by the innate immune system as a danger signal, leading to the activation of inflammatory pathways. A key pathway involved is the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3][4]

The NLRP3 Inflammasome Pathway

Activation of the NLRP3 inflammasome is a critical step in this compound's adjuvant effect.[3] The process can be summarized as follows:

  • Phagocytosis and Lysosomal Destabilization: APCs phagocytose the this compound-antigen complex. Inside the cell, this can lead to lysosomal swelling and rupture.[4]

  • Cathepsin B Release: The destabilization of the lysosome releases its contents, including the enzyme Cathepsin B, into the cytoplasm.

  • NLRP3 Activation: Cytosolic Cathepsin B, along with potassium (K+) efflux from the cell, triggers the activation and oligomerization of the NLRP3 protein.[5][6]

  • ASC Recruitment and Speck Formation: Activated NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the oligomerization of ASC into a large signaling complex known as the "ASC speck".[6]

  • Caspase-1 Activation: The ASC speck serves as a platform for the recruitment and auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.[6]

  • Cytokine Maturation and Secretion: Active caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell.[5]

NLRP3_Inflammasome_Activation NLRP3 Inflammasome Activation by this compound cluster_cell Antigen Presenting Cell (APC) Alhydrogel_Antigen This compound-Antigen Complex Phagocytosis Phagocytosis Alhydrogel_Antigen->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Internalization Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Lysosomal Rupture Releases NLRP3_active Active NLRP3 Oligomer Cathepsin_B->NLRP3_active K_efflux K+ Efflux K_efflux->NLRP3_active NLRP3_inactive Inactive NLRP3 NLRP3_inactive->NLRP3_active Activation ASC_speck ASC Speck (Oligomerization) NLRP3_active->ASC_speck Recruits & Oligomerizes ASC ASC ASC->ASC_speck Caspase1 Active Caspase-1 ASC_speck->Caspase1 Recruits & Activates pro_Caspase1 Pro-Caspase-1 pro_Caspase1->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves IL18 Mature IL-18 Caspase1->IL18 Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b Secretion_IL1b Secretion IL1b->Secretion_IL1b pro_IL18 Pro-IL-18 pro_IL18->IL18 Secretion_IL18 Secretion IL18->Secretion_IL18 Inflammation Inflammation Secretion_IL1b->Inflammation Secretion_IL18->Inflammation

NLRP3 Inflammasome Activation by this compound
Induction of a Th2-Biased Immune Response

The inflammatory milieu created by this compound, particularly the release of cytokines like IL-1β, promotes the differentiation of naive CD4+ T cells into Th2 cells.[1] This is a critical step in promoting a strong antibody response.

The Th2 differentiation pathway is characterized by the production of key cytokines:

  • Interleukin-4 (IL-4): A hallmark cytokine of the Th2 response, IL-4 is crucial for B cell proliferation, differentiation, and class switching to IgG1 and IgE.[7]

  • Interleukin-5 (IL-5): This cytokine is important for the development and activation of eosinophils and also contributes to B cell help.[8]

  • Interleukin-13 (IL-13): IL-13 shares many functions with IL-4 and is involved in allergic inflammation and host defense against parasites.

This Th2 polarization is a key reason why this compound is so effective at generating high titers of antigen-specific antibodies.

Th2 Cell Differentiation Pathway

Quantitative Data on this compound-Adjuvanted Immunizations

The following tables summarize typical quantitative data from mouse immunization studies using this compound. These values can serve as a baseline for experimental design, but optimal conditions may vary depending on the specific antigen and research goals.

Table 1: Typical Immunization Parameters and Resulting Antibody Titers

ParameterTypical Range/ValueReference(s)
Antigen Ovalbumin (OVA), Recombinant Proteins (e.g., RBD, HBsAg)[2][9][10]
Antigen Dose per Mouse 3 - 25 µg[10][11]
This compound Dose per Mouse 100 - 500 µg[10][11]
Antigen:this compound Ratio (w/w) 1:1 to 1:10[12]
Immunization Route Intraperitoneal (i.p.), Subcutaneous (s.c.)[1]
Immunization Schedule Prime (Day 0), Boost (Day 14 or 21)[1]
Endpoint Titer (Total IgG) 1:10,000 - 1:1,000,000+[13]
Endpoint Titer (IgG1) High (often the dominant isotype)[2][14]
Endpoint Titer (IgG2a/c) Low to moderate (can be enhanced with co-adjuvants)[2][14]

Table 2: Comparative Cytokine Production in Splenocytes from Mice Immunized with this compound-Adjuvanted Antigen

CytokineExpected Level (relative to control)Predominant T Helper ResponseReference(s)
IFN-γ Low to moderateTh1[2]
IL-4 HighTh2[2]
IL-5 HighTh2[8]
IL-6 Moderate to HighPro-inflammatory[15]
IL-10 VariableRegulatory[16]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound for antibody production.

Protocol for Antigen Adsorption to this compound

This protocol describes the preparation of an this compound-adjuvanted antigen formulation for immunization.

Materials:

  • This compound® 2% adjuvant

  • Antigen of interest (e.g., Ovalbumin)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile polypropylene tubes

  • Rotator or gentle shaker

Procedure:

  • Antigen Preparation: Prepare a stock solution of the antigen in sterile PBS. The concentration will depend on the desired final dose. For example, to prepare a 1 mg/mL stock of Ovalbumin (OVA).[1]

  • This compound Preparation: In a sterile tube, add the required volume of this compound® 2% suspension. It is recommended to gently vortex the this compound® stock before use to ensure a homogenous suspension.

  • Adsorption: While gently vortexing or mixing the this compound® suspension, add the antigen solution dropwise.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes with gentle, continuous mixing (e.g., on a rotator) to allow for efficient adsorption of the antigen to the this compound® particles.[1]

  • Final Formulation: If necessary, adjust the final volume with sterile PBS to achieve the desired concentration for injection. The final formulation should be a homogenous suspension.

Protocol for Mouse Immunization

This protocol outlines a standard procedure for immunizing mice with an this compound-adjuvanted antigen.

Materials:

  • This compound-adsorbed antigen (prepared as in section 3.1)

  • 6-8 week old mice (e.g., BALB/c strain, known for strong Th2 responses)[1]

  • Sterile syringes with 26-28 gauge needles

Procedure:

  • Preparation for Injection: Gently mix the this compound-antigen suspension immediately before drawing it into the syringe to ensure homogeneity.

  • Immunization:

    • Prime: On Day 0, immunize each mouse with 100-200 µL of the suspension via the desired route (intraperitoneal or subcutaneous are common).[1]

    • Boost: On Day 14 or 21, administer a booster injection of the same formulation and volume.

  • Animal Monitoring: House and monitor the mice according to institutional guidelines.

Immunization_Workflow Mouse Immunization and Analysis Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen_Prep Prepare Antigen in PBS Adsorption Adsorb Antigen to this compound Antigen_Prep->Adsorption Prime Day 0: Prime (i.p. or s.c.) Adsorption->Prime Boost Day 14/21: Boost Prime->Boost Blood_Collection Day 28-35: Collect Blood Boost->Blood_Collection Spleen_Harvest Harvest Spleens Boost->Spleen_Harvest Serum_Isolation Isolate Serum Blood_Collection->Serum_Isolation Splenocyte_Isolation Isolate Splenocytes Spleen_Harvest->Splenocyte_Isolation ELISA Antibody Titer & Isotyping (ELISA) Serum_Isolation->ELISA Cytokine_Assay Cytokine Profiling (ELISPOT/ELISA) Splenocyte_Isolation->Cytokine_Assay

Mouse Immunization and Analysis Workflow
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes a standard indirect ELISA to measure antigen-specific antibody titers in mouse serum.

Materials:

  • 96-well high-binding ELISA plates

  • Antigen of interest

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1-5% Bovine Serum Albumin or non-fat dry milk)

  • Mouse serum samples (from immunized and control mice)

  • HRP-conjugated secondary antibody specific for mouse IgG (or isotypes like IgG1 and IgG2a)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the antigen to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.[17]

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[18]

  • Serum Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting at 1:100).

    • Add 100 µL of each serum dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[1]

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[1]

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cut-off (e.g., 2-3 times the background).

Conclusion

This compound remains a cornerstone adjuvant in basic research for its reliability in generating robust, Th2-biased antibody responses. A thorough understanding of its mechanisms of action, coupled with optimized and standardized experimental protocols, is essential for achieving reproducible and high-quality results. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize this compound in their antibody production workflows.

References

Alhydrogel's Role in Driving Th2 Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydroxide, widely known by the trade name Alhydrogel®, is the most common adjuvant used in human vaccines.[1] For many years, its mechanism was primarily attributed to a "depot effect," where the adjuvant slowly releases the co-administered antigen to prolong its interaction with the immune system.[1][2] While this depot function plays a role, contemporary research has unveiled a more intricate mechanism.[1] this compound actively stimulates the innate immune system to orchestrate a potent T helper 2 (Th2)-biased adaptive immune response, which is critical for generating robust antibody-mediated immunity against extracellular pathogens.[1][3] This guide provides an in-depth examination of the cellular and molecular mechanisms governing this compound's adjuvanticity, with a focus on its role in Th2 polarization. It details the key signaling pathways, presents quantitative data from pivotal studies, and offers comprehensive experimental protocols for researchers in the field.

Core Mechanisms of Action: From Innate Sensing to Th2 Polarization

This compound's ability to induce a Th2-biased response is not a single event but a multi-step process that begins with the induction of localized inflammation and culminates in the differentiation of naive CD4+ T cells into Th2 effector cells.

Depot Effect, Antigen Uptake, and Immune Cell Recruitment

Upon injection, this compound forms a depot that enhances the availability of the antigen.[4] Its particulate nature and positive surface charge (at pH 5-7) facilitate the adsorption of negatively charged antigens and promote phagocytosis by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][4] This initial injection also creates localized inflammation, leading to the recruitment of a host of innate immune cells, including neutrophils, eosinophils, monocytes, and DCs, to the injection site.[1][5]

The "Danger Signal" Hypothesis and NLRP3 Inflammasome Activation

A central aspect of this compound's function is its capacity to induce sterile tissue injury and cell death, which triggers the release of endogenous danger-associated molecular patterns (DAMPs).[1][3]

  • Uric Acid Release: One of the most notable DAMPs released is uric acid, which acts as a "danger signal" to activate inflammatory DCs.[1][3]

  • Inflammasome Activation: this compound particles are phagocytosed by APCs, leading to lysosomal swelling and rupture.[1] This intracellular stress, along with other signals, triggers the assembly of the NLRP3 inflammasome, a multi-protein complex within the cytoplasm.[1][6] While some studies highlight the critical role of the NLRP3 inflammasome, its precise contribution to the overall antibody response remains a subject of some debate.[3][4]

Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form.[1][6] Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][6] The secretion of IL-1β, in particular, is a key event in the inflammatory cascade initiated by this compound.[6]

G cluster_0 Extracellular Space cluster_1 Antigen Presenting Cell (e.g., Dendritic Cell) cluster_2 T Cell Interaction & Differentiation Alhydrogel_Antigen This compound + Antigen Cell_Death Cellular Stress / Death Alhydrogel_Antigen->Cell_Death Injection Site Inflammation Phagocytosis Phagocytosis Alhydrogel_Antigen->Phagocytosis DAMPs DAMPs (e.g., Uric Acid, DNA) NLRP3 NLRP3 Inflammasome Activation DAMPs->NLRP3 Activation Signal Cell_Death->DAMPs Release Lysosome Lysosomal Rupture Phagocytosis->Lysosome Presentation Antigen Presentation (MHC-II) Phagocytosis->Presentation Lysosome->NLRP3 Stress Signal Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 Cytokines Pro-IL-1β -> IL-1β Pro-IL-18 -> IL-18 Caspase1->Cytokines NaiveT Naive CD4+ T Cell Cytokines->NaiveT Priming Presentation->NaiveT TCR Signal Th2 Th2 Cell NaiveT->Th2 Polarization Th2_Cytokines IL-4, IL-5, IL-13 Th2->Th2_Cytokines Secretion

Caption: Signaling pathway of this compound-induced Th2 response.

Cytokine Milieu and Th2 Cell Differentiation

The cytokines released by activated APCs, particularly IL-1β, are crucial for shaping the subsequent adaptive immune response.[1][6] These APCs, now matured and activated, present the processed antigen to naive CD4+ T cells. The specific cytokine environment primes these T cells to differentiate into Th2 cells.[1] This differentiation is characterized by the production of a signature profile of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][7]

  • IL-4 is essential for promoting B cell class switching to produce Immunoglobulin G1 (IgG1) and Immunoglobulin E (IgE) antibodies.[7][8]

  • IL-5 is critical for the development, activation, and recruitment of eosinophils.[8][9]

  • IL-13 contributes to airway hyperresponsiveness and goblet cell hyperplasia.[1]

Interestingly, studies have shown that this compound can induce Th2-associated IL-4 and IL-5 production even in the absence of IL-4 or IL-13 signaling, suggesting that it can bypass the conventional requirement for an early source of IL-4 to initiate a Th2 response.[9][10]

G This compound This compound Th2_Response Th2 Immune Response This compound->Th2_Response Induces IgG1 IgG1 Production Th2_Response->IgG1 IgE IgE Production Th2_Response->IgE Eosinophils Eosinophil Recruitment & Activation Th2_Response->Eosinophils Cytokines IL-4, IL-5, IL-13 Secretion Th2_Response->Cytokines

Caption: Relationship between this compound and Th2 response hallmarks.

Quantitative Analysis of this compound-Induced Th2 Response

The following tables summarize key quantitative findings from studies investigating the immunological effects of this compound adjuvants.

Table 1: Summary of In Vivo Cytokine and Antibody Responses

Analyte Model System Adjuvant/Antigen Key Finding Reference(s)
Uric Acid Mice (Peritoneal Lavage) Alum + OVA Significant increase in uric acid levels compared to OVA alone, acting as a danger signal. [1]
IL-1β Mice/Human Macrophages Alum Secretion is dependent on the NLRP3 inflammasome. [1][6]
IL-4, IL-5 Mice (CD4+ T cells) Alum + OVA Increased secretion compared to OVA alone. IL-5 production persists even in IL-4 deficient mice. [1][9]
Antigen-Specific IgG1 Mice (Serum) Alum + OVA Significantly higher titers compared to OVA alone, indicating a strong Th2 response. [1][11][12]
Antigen-Specific IgE Mice (Serum) Alum + OVA Significantly higher titers compared to OVA alone. [1][11]

| Neutralizing Antibodies | Guinea Pigs (Serum) | this compound + BoNT C/D Toxoid | Induced 8.7 IU/mL (anti-BoNT C) and 10 IU/mL (anti-BoNT D) of neutralizing antibodies. |[2] |

Table 2: Summary of In Vitro Effects on Immune Cells

Parameter Cell Type Treatment Result Reference(s)
Co-stimulatory Molecules Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) Alum Increased expression of co-stimulatory molecules (e.g., CD80, CD86), enhancing T cell activation. [1]
Pro-inflammatory Cytokines Human Peripheral Blood Mononuclear Cells (PBMCs) Aluminum Hydroxide Increased mRNA expression of IL-1α, IL-1β, and TNF. [13]
Th2-type Cytokines Human PBMCs Aluminum Hydroxide Increased mRNA expression of IL-4 and IL-6. [13]

| TNF-α & IL-6 Production | Macrophage & Astrocyte Cell Lines | this compound | Dose-dependent increase in TNF-α in macrophages. Marked increase in IL-6 in astrocytes. |[14] |

Key Experimental Methodologies

Detailed and reproducible protocols are essential for studying adjuvant mechanisms. The following sections provide standard procedures for key experiments cited in the literature.

Protocol 1: In Vivo Mouse Immunization

This protocol describes a standard procedure for immunizing mice to study the Th2-polarizing effects of this compound.[1] BALB/c mice are often used as they are known to mount strong Th2 responses.[1][15]

G cluster_0 Day 0: Primary Immunization cluster_1 Day 14: Booster Immunization cluster_2 Day 21-28: Sample Collection & Analysis A 1. Prepare Antigen-Adjuvant Mix 10-100 µg OVA with ~1 mg this compound in PBS B 2. Immunize Mice Inject 100-200 µL subcutaneously (s.c.) or intraperitoneally (i.p.) A->B D 4. Administer Booster (Same route as primary) B->D 14 Days C 3. Prepare Booster Dose (Same formulation as Day 0) C->D E 5. Collect Samples - Blood for Serum (Antibodies) - Spleen for Cells (Cytokines) D->E 7-14 Days F 6. Analyze Samples - ELISA for IgG1/IgE - Flow Cytometry for IL-4/IL-5 E->F

Caption: Workflow for an in vivo mouse immunization experiment.

Materials:

  • This compound® Adjuvant 2%

  • Antigen (e.g., Ovalbumin (OVA), endotoxin-free)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

  • 6-8 week old BALB/c mice[1]

  • Sterile polypropylene tubes and syringes (26-28 gauge needles)

Procedure:

  • Antigen-Adjuvant Preparation (prepare fresh): a. Prepare a 1 mg/mL stock solution of OVA in sterile PBS.[1] b. In a sterile tube, gently mix the desired amount of antigen (e.g., 10-100 µ g/dose ) with the this compound suspension (e.g., for a final dose of 1 mg of alum).[1] c. Adjust the final volume with sterile PBS (e.g., to 100-200 µL per mouse). d. Incubate at room temperature for 1-2 hours with gentle rotation to allow for antigen adsorption.[7]

  • Immunization: a. Administer the 100-200 µL antigen-adjuvant suspension to each mouse via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. b. Include control groups (e.g., PBS alone, antigen alone).

  • Booster Dose: a. Administer a booster immunization with the same formulation 14-21 days after the primary immunization.

  • Sample Collection: a. Collect blood via cardiac puncture or tail bleed 7-14 days after the final boost. Allow blood to clot and centrifuge to isolate serum for antibody analysis. b. Euthanize mice and aseptically harvest spleens for splenocyte isolation and T cell analysis.

Protocol 2: ELISA for Antigen-Specific IgG1/IgE

This protocol measures the levels of Th2-associated antibody isotypes in the serum of immunized mice.[1]

Materials:

  • High-binding 96-well ELISA plates

  • Antigen (e.g., OVA)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1-5% BSA or non-fat milk)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Serum samples from immunized and naive mice

  • Detection Antibodies: HRP-conjugated anti-mouse IgG1 and anti-mouse IgE

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat wells with 1-10 µg/mL of antigen in Coating Buffer (100 µL/well) and incubate overnight at 4°C.[1]

  • Washing & Blocking: Wash plates 3 times with Wash Buffer. Block non-specific binding with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.[1]

  • Sample Incubation: Wash plates. Prepare serial dilutions of serum samples in Blocking Buffer (e.g., starting at 1:100 for IgG1, 1:20 for IgE). Add 100 µL of diluted samples to wells and incubate for 2 hours at room temperature or overnight at 4°C.[1]

  • Detection Antibody Incubation: Wash plates 5 times. Add 100 µL of diluted HRP-conjugated detection antibody (anti-IgG1 or anti-IgE) to the appropriate wells. Incubate for 1 hour at room temperature.[1]

  • Development: Wash plates 5 times. Add 100 µL of TMB substrate and incubate in the dark until color develops (5-30 minutes).

  • Reading: Stop the reaction with 50 µL of Stop Solution. Read the optical density (OD) at 450 nm. Titers are determined as the reciprocal of the highest dilution giving an OD above a pre-determined cutoff.

Protocol 3: Intracellular Cytokine Staining for Th2 Cells

This protocol identifies Th2 cells from the spleens of immunized mice by detecting their signature intracellular cytokine, IL-4.[1]

Materials:

  • Single-cell suspension of splenocytes

  • Complete RPMI medium

  • Cell Stimulation Cocktail (containing Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin)

  • Protein Transport Inhibitor (containing Brefeldin A or Monensin)

  • FACS Buffer (PBS + 2% FBS)

  • Fixable Viability Dye

  • Surface Antibodies: Anti-CD3, Anti-CD4

  • Fixation/Permeabilization Buffer Kit

  • Intracellular Antibody: Anti-IL-4 (and Anti-IFN-γ as a Th1 control)

  • Flow cytometer

Procedure:

  • In Vitro Restimulation: a. Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate. b. Add Cell Stimulation Cocktail and Protein Transport Inhibitor. The transport inhibitor is crucial to trap cytokines inside the cell for detection.[1] c. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining: a. Harvest and wash cells. Stain with a fixable viability dye to exclude dead cells. b. Resuspend cells in 100 µL of FACS Buffer containing fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies. c. Incubate for 30 minutes at 4°C in the dark, then wash.

  • Fixation and Permeabilization: a. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature.[1] b. Wash cells with Permeabilization Buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing anti-IL-4 and anti-IFN-γ antibodies. b. Incubate for 30 minutes at 4°C in the dark.[1] c. Wash cells twice with Permeabilization Buffer and resuspend in FACS buffer.

  • Acquisition: Analyze samples on a flow cytometer. Gate on live, single CD3+CD4+ T cells and quantify the percentage of cells expressing IL-4.

Conclusion for Drug Development Professionals

This compound remains a cornerstone adjuvant in vaccine development due to its established safety profile and its efficacy in driving strong, antibody-mediated Th2 responses.[1][4] A thorough understanding of its mechanism—from initiating danger signals and activating the NLRP3 inflammasome to promoting a specific Th2 cytokine milieu—is vital for rational vaccine design.[1][6] The quantitative data consistently demonstrate this compound's ability to significantly enhance Th2-associated IgG1 and IgE antibody titers, a key consideration for vaccines targeting extracellular pathogens.[1][11] For drug development professionals, leveraging this Th2-polarizing property is key, but it is also important to recognize its limitations. This compound is less effective for applications requiring robust Th1-mediated cellular immunity.[16] Future research and development may focus on combining this compound with Th1-polarizing agents (like CpG) to create more balanced or tailored immune responses for a wider range of infectious diseases and therapeutic applications.[17][18] The detailed protocols provided herein offer a standardized framework for evaluating and optimizing new this compound-adjuvanted vaccine candidates.

References

The Depot Effect of Alhydrogel®: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the depot effect of Alhydrogel®, a widely used aluminum hydroxide adjuvant in vaccines. We will delve into the core mechanisms, influential factors, and the immunological consequences of this effect, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Core Concept: Understanding the Depot Effect

The "depot effect" is a cornerstone of this compound®'s adjuvant activity, referring to its ability to form a repository at the injection site. This depot localizes the antigen, prolonging its availability to the immune system and enhancing the overall immune response.[1][2] This multifaceted effect is not merely a passive, slow release of the antigen but an active process that initiates and shapes the immune response.

The primary mechanisms contributing to the depot effect include:

  • Antigen Adsorption: this compound® possesses a large surface area and a positive surface charge at physiological pH, facilitating the adsorption of negatively charged antigens through electrostatic interactions and ligand exchange.[3][4] This adsorption is crucial for concentrating the antigen at the injection site.

  • Prolonged Antigen Retention: By binding the antigen, this compound® slows its diffusion from the injection site, increasing the window of opportunity for immune cells to encounter and process it.[5]

  • Immune Cell Recruitment: The presence of the this compound® depot induces a localized inflammatory response, attracting a cascade of innate immune cells, including neutrophils, eosinophils, monocytes, and dendritic cells (DCs), to the site of injection.[6][7]

  • Enhanced Antigen Uptake: The particulate nature of the this compound®-antigen complex promotes phagocytosis by antigen-presenting cells (APCs) like dendritic cells and macrophages, leading to more efficient antigen processing and presentation.[4][6]

Quantitative Data on this compound® Properties and Antigen Interactions

The physicochemical properties of this compound® and its interaction with antigens are critical determinants of the depot effect's efficacy. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound®

ParameterValueReference(s)
Particle Size (Median Diameter) ~2.7 - 7.3 µm (in native suspension)[5][8]
~1.3 µm (in culture medium after 24h)[1]
3400 nm (untreated)[9]
620 nm (after homogenization)[9]
Zeta Potential (in saline) +10.96 ± 0.50 mV[8]
+10 mV[9]
Surface Area ~514 m²/g[10]
Point of Zero Charge ~11.4[3]

Table 2: Antigen Adsorption Capacity of this compound®

AntigenAdsorption Capacity (mg antigen / mg this compound®)Reference(s)
Clover (fluorescent protein)~2.4[11][12]
mRuby (fluorescent protein)~1.3[11][12]
Human Serum Albumin10-20 mg/mL of gel (pH 7.0)[13]
Recombinant Protective Antigen (rPA)Adsorption coefficient of 215 ml/mg[14]
OvalbuminComplete adsorption[15][16]

Table 3: In Vivo Antigen Retention at Injection Site

AntigenAdjuvantTime Point% Antigen Remaining (approx.)Reference(s)
Ovalbumin (OVA)This compound®Day 7High retention[17]
eOD-GT8This compound®Day 3< 5%[9]
pSer4-eOD-GT8This compound®Day 21> 50%[9]
HBsAgThis compound®Not specifiedProlonged bioavailability[18]

Table 4: Immune Cell Recruitment to this compound® Injection Site in Mice

Cell TypePeak Infiltration TimeKey ObservationsReference(s)
Neutrophils 2-6 hours, peaks around day 1-2First responders, transient infiltration.[19]
Monocytes/Macrophages Follows neutrophils, peaks around day 2-4Phagocytose adjuvant particles.[19]
Eosinophils Later infiltration, peaks after day 2Characteristic of Th2 responses.[19]
MHCII+ cells (APCs) Increases over timeCrucial for initiating adaptive immunity.[19]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the depot effect. Below are protocols for key experiments.

Measurement of Particle Size and Zeta Potential

Objective: To determine the size distribution and surface charge of this compound® particles, which influence antigen adsorption and cellular uptake.

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Sample Preparation:

    • Vigorously shake the this compound® stock suspension to ensure homogeneity.

    • Dilute the suspension to an appropriate concentration (e.g., 1 mg/mL) in ultrapure water or a specific buffer (e.g., saline).

    • For antigen-adsorbed samples, prepare the formulation and then dilute as above.

  • Instrumentation:

    • Use a Zetasizer instrument (e.g., Malvern Zetasizer Nano ZS).

  • Particle Size Measurement (DLS):

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform measurements using a disposable capillary cell.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

    • Analyze the data using the manufacturer's software to obtain the Z-average diameter and polydispersity index (PDI).

  • Zeta Potential Measurement (ELS):

    • Use a folded capillary cell (e.g., DTS1070).

    • Pre-equilibrate the sample at the measurement temperature.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software calculates the zeta potential using the Smoluchowski equation.

    • Perform measurements in triplicate.[1][8]

Antigen Adsorption Isotherm

Objective: To quantify the binding capacity and affinity of an antigen to this compound®.

Method: Incubation and Quantification of Unbound Antigen

  • Preparation of Standards:

    • Prepare a series of known concentrations of the antigen in the formulation buffer.

  • Adsorption Reaction:

    • In separate tubes, mix a fixed concentration of this compound® (e.g., 1 mg/mL) with increasing concentrations of the antigen.

    • Incubate the mixtures at room temperature with gentle agitation for a defined period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Separation of Adsorbent:

    • Centrifuge the tubes at a sufficient speed and duration (e.g., 14,000 x g for 5 minutes) to pellet the this compound®-antigen complex.

  • Quantification of Unbound Antigen:

    • Carefully collect the supernatant, which contains the unbound antigen.

    • Quantify the protein concentration in the supernatant using a suitable method, such as:

      • UV-Vis Spectrophotometry: Measure absorbance at 280 nm.[14]

      • Fluorescence-based assays: (e.g., o-phthalaldehyde assay) for direct quantification in the presence of this compound®.[20]

      • ELISA: For specific antigen quantification.[13]

  • Data Analysis:

    • Calculate the amount of adsorbed antigen by subtracting the unbound amount from the total initial amount.

    • Plot the amount of adsorbed antigen per unit of this compound® versus the concentration of unbound antigen.

    • Fit the data to an adsorption model (e.g., Langmuir isotherm) to determine the maximum binding capacity and the adsorption coefficient.[14]

In Vivo Antigen Retention

Objective: To measure the persistence of the antigen at the injection site.

Method: Fluorescence Imaging

  • Antigen Labeling:

    • Covalently label the antigen with a near-infrared fluorescent dye (e.g., Alexa Fluor 647).

  • Animal Model:

    • Use an appropriate animal model (e.g., BALB/c mice).

  • Injection:

    • Inject the fluorescently labeled antigen, either alone or formulated with this compound®, into the desired site (e.g., intramuscularly in the tail base).

  • Imaging:

    • At various time points post-injection (e.g., 0, 1, 3, 7, 14, 21 days), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS).

  • Data Analysis:

    • Quantify the fluorescence intensity at the injection site using the imaging software.

    • Plot the fluorescence intensity over time to determine the antigen clearance rate.[9][17]

Signaling Pathways and Experimental Workflows

The depot effect is intricately linked to the activation of specific innate immune signaling pathways. The following diagrams, created using the DOT language, illustrate these key processes.

This compound®-Antigen Formulation and Injection Workflow

G cluster_prep Formulation cluster_admin Administration & Depot Formation cluster_immune Immune Response Antigen Solution Antigen Solution Mixing Mixing Antigen Solution->Mixing This compound Suspension This compound Suspension This compound Suspension->Mixing Adsorption Adsorption Mixing->Adsorption Formulated Vaccine Formulated Vaccine Adsorption->Formulated Vaccine Injection Injection Formulated Vaccine->Injection Depot Formation Depot Formation Injection->Depot Formation Cell Recruitment Cell Recruitment Depot Formation->Cell Recruitment Antigen Uptake Antigen Uptake Depot Formation->Antigen Uptake APC Activation APC Activation Antigen Uptake->APC Activation Adaptive Immunity Adaptive Immunity APC Activation->Adaptive Immunity

Caption: Workflow from vaccine formulation to the initiation of an adaptive immune response.

NLRP3 Inflammasome Activation by this compound®

G cluster_uptake Cellular Uptake and Stress cluster_inflammasome Inflammasome Assembly and Activation cluster_cytokines Cytokine Release This compound-Antigen This compound-Antigen Phagocytosis Phagocytosis This compound-Antigen->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Lysosomal Damage Lysosomal Damage Phagolysosome->Lysosomal Damage K+ Efflux K+ Efflux Lysosomal Damage->K+ Efflux NLRP3 NLRP3 K+ Efflux->NLRP3 activates Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β IL-18 IL-18 Caspase-1->IL-18 cleaves Pro-IL-18 Inflammasome Assembly->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Pro-IL-18 Pro-IL-18

Caption: this compound® induces NLRP3 inflammasome activation leading to pro-inflammatory cytokine release.

Syk/PI3K Signaling in Dendritic Cells

G cluster_membrane Membrane Interaction and Initial Signaling cluster_pi3k PI3K Pathway cluster_downstream Downstream Effects This compound Particle This compound Particle Cell Membrane Receptor Cell Membrane Receptor This compound Particle->Cell Membrane Receptor binds Syk Syk Cell Membrane Receptor->Syk recruits p-Syk p-Syk Syk->p-Syk autophosphorylation PI3K PI3K p-Syk->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt recruits p-Akt p-Akt Akt->p-Akt phosphorylation Cell Maturation Cell Maturation p-Akt->Cell Maturation Cytokine Production Cytokine Production p-Akt->Cytokine Production Antigen Presentation Antigen Presentation p-Akt->Antigen Presentation

Caption: this compound® particle interaction with dendritic cells can activate Syk/PI3K signaling.

Conclusion

The depot effect of this compound® is a complex and dynamic process that is fundamental to its adjuvant properties. It is not simply a mechanism of slow antigen release but an active orchestration of the early innate immune response. By forming a localized antigen depot, this compound® enhances antigen availability, promotes uptake by APCs, and stimulates potent pro-inflammatory signaling pathways. A thorough understanding of the quantitative aspects of this compound®'s physicochemical properties and its interactions with antigens, as detailed in this guide, is crucial for the rational design and development of effective and safe vaccines. The provided experimental protocols offer a framework for researchers to further investigate and optimize the use of this important adjuvant.

References

Alhydrogel and NLRP3 Inflammasome Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum hydroxide, commercially known as Alhydrogel®, is a widely used adjuvant in human vaccines, prized for its ability to enhance the immune response to co-administered antigens. A significant body of research has elucidated that a primary mechanism underpinning its adjuvant activity is the activation of the NLRP3 inflammasome, a multi-protein complex of the innate immune system. This activation is a critical event, leading to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18, which are instrumental in shaping the subsequent adaptive immune response. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and detailed experimental protocols to study this compound-induced NLRP3 inflammasome activation.

Introduction to this compound and the NLRP3 Inflammasome

This compound is an aluminum oxyhydroxide gel suspension composed of nano/micron-sized crystalline particles.[1] In aqueous solutions, these particles form aggregates and possess a positive surface charge at physiological pH, which facilitates the adsorption of negatively charged antigens.[2][3] The adjuvant effect of this compound is multifaceted, involving the formation of an antigen depot at the injection site, which enhances antigen availability and uptake by antigen-presenting cells (APCs).[4]

The NLRP3 inflammasome is a key cytosolic sensor within APCs that responds to a variety of danger signals, including particulate matter like this compound. Its activation is a two-step process:

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. This is typically induced by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by microbial components such as lipopolysaccharide (LPS).

  • Activation (Signal 2): A second stimulus, such as this compound, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the auto-activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5] Additionally, caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Molecular Mechanisms of this compound-Induced NLRP3 Activation

The activation of the NLRP3 inflammasome by this compound is not due to direct receptor-ligand interaction but rather the induction of cellular stress signals. The primary mechanisms involved are:

Phagocytosis and Lysosomal Destabilization

Following administration, this compound particles are phagocytosed by APCs, such as macrophages and dendritic cells.[4] Once inside the phagolysosome, the crystalline structure of this compound is thought to cause lysosomal membrane permeabilization, leading to the release of lysosomal contents into the cytosol.[6] A key component released is the cysteine protease Cathepsin B , which is a potent activator of the NLRP3 inflammasome.[5]

Potassium Efflux

A common downstream event triggered by various NLRP3 activators is the efflux of potassium ions (K+) from the cell. The decrease in intracellular K+ concentration is a critical signal for NLRP3 inflammasome assembly and activation.

Reactive Oxygen Species (ROS) Production

While the precise role is still under investigation, the generation of reactive oxygen species (ROS) has also been implicated in this compound-induced NLRP3 activation.

Signaling Pathway of this compound-Induced NLRP3 Inflammasome Activation

The signaling cascade initiated by this compound culminating in IL-1β and IL-18 secretion is a well-defined pathway.

Alhydrogel_NLRP3_Activation cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_phagolysosome Phagolysosome This compound This compound Alhydrogel_phago This compound This compound->Alhydrogel_phago Phagocytosis LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB DNA DNA NFkB->DNA Transcription pro_IL1b_mRNA pro-IL-1β mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3_mRNA NLRP3 mRNA NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_protein->NLRP3_inflammasome Assembly K_efflux K+ Efflux K_efflux->NLRP3_inflammasome Signal 2 Activation CathepsinB Cathepsin B CathepsinB->NLRP3_inflammasome Signal 2 Activation Caspase1 Active Caspase-1 NLRP3_inflammasome->Caspase1 Activation Caspase1->pro_IL1b Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage of pro-IL-18 GSDMD GSDMD Caspase1->GSDMD Cleavage Pyroptosis Pyroptosis IL1b->Pyroptosis Release via GSDMD pores IL18->Pyroptosis Release via GSDMD pores GSDMD_N GSDMD-N (pore forming) GSDMD->GSDMD_N GSDMD_N->Pyroptosis DNA->pro_IL1b_mRNA DNA->NLRP3_mRNA Lysosome_rupture Lysosomal Rupture Alhydrogel_phago->Lysosome_rupture Lysosome_rupture->CathepsinB Release

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Quantitative Data on this compound-Induced Cytokine Release

The following tables summarize quantitative data from representative studies on the induction of IL-1β secretion by this compound in different cell types.

Table 1: Dose-Dependent IL-1β Secretion from THP-1 Cells

This compound Concentration (µg/mL)IL-1β Secretion (pg/mL)Cell TypePriming AgentReference
10~100Differentiated THP-1LPS[7]
25~250Differentiated THP-1LPS[7]
50~400Differentiated THP-1LPS[7]

Table 2: IL-1β Secretion from Bovine PBMCs

This compound Concentration (µg/mL)IL-1β Secretion (pg/mL)Cell TypePriming AgentReference
25~1500Bovine PBMCsLPS[5]
50~2000Bovine PBMCsLPS[5]
100~2500Bovine PBMCsLPS[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound-induced NLRP3 inflammasome activation.

Cell Culture and Differentiation

5.1.1. THP-1 Cell Culture and Differentiation into Macrophages

The human monocytic cell line THP-1 is a common model for studying inflammasome activation.[8]

  • Culture Medium: RPMI-1640 supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin.

  • Maintenance: Culture cells in T75 flasks at 37°C in a 5% CO2 incubator. Subculture every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[9]

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in multi-well plates at a density of 5 x 10^5 cells/mL in culture medium containing 5-50 ng/mL phorbol 12-myristate 13-acetate (PMA). Incubate for 48-72 hours.[10] After incubation, remove the PMA-containing medium, wash the adherent cells twice with pre-warmed PBS, and add fresh culture medium without PMA before starting the experiment.[11]

5.1.2. Generation of Bone Marrow-Derived Macrophages (BMDMs)

Primary BMDMs are a robust model for studying macrophage biology.[12]

  • Isolation: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with ice-cold PBS.

  • Cell Suspension: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Lyse red blood cells using a suitable lysis buffer.

  • Differentiation: Resuspend the bone marrow cells in BMDM differentiation medium (e.g., DMEM supplemented with 20% FBS, 30% L929-cell conditioned medium as a source of M-CSF, and 1% penicillin-streptomycin).[13] Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 atmosphere.

  • Maturation: On day 4, add fresh differentiation medium. By day 7, the macrophages will be differentiated and ready for experiments.[14]

Lysosomal Destabilization Assay using Acridine Orange

Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces red. Upon lysosomal membrane permeabilization, the dye leaks into the cytosol and nucleus, where it fluoresces green.[15]

Acridine_Orange_Workflow start Seed cells in a 96-well plate stain Stain with 2 µg/mL Acridine Orange for 15 min start->stain wash Wash twice with PBS containing 3% serum stain->wash treat Treat with this compound wash->treat measure Measure red (Ex/Em: ~488/650 nm) and green (Ex/Em: ~488/525 nm) fluorescence over time treat->measure analyze Analyze the ratio of green to red fluorescence measure->analyze end Lysosomal destabilization quantified analyze->end

Caption: Workflow for Acridine Orange lysosomal destabilization assay.

Cathepsin B Activity Assay

This fluorometric assay measures the activity of Cathepsin B released into the cytosol.[16]

  • Cell Lysis: After treatment with this compound, harvest cells and lyse them in a chilled Cathepsin B Cell Lysis Buffer. Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.[17]

  • Assay Procedure: In a 96-well black plate, add 50 µL of cell lysate. Add 50 µL of Cathepsin B Reaction Buffer. Initiate the reaction by adding 2 µL of a 10 mM Cathepsin B substrate (e.g., Z-Arg-Arg-AMC).[17]

  • Measurement: Incubate at 37°C for 1-2 hours, protected from light. Measure fluorescence using a microplate reader at Ex/Em = 400/505 nm.[18]

Quantification of IL-1β and IL-18 by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.[19]

ELISA_Workflow start Coat 96-well plate with capture antibody overnight wash_block Wash and block the plate start->wash_block add_samples Add standards and cell culture supernatants wash_block->add_samples incubate1 Incubate for 2 hours at room temperature add_samples->incubate1 wash1 Wash plate incubate1->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate for 1 hour at room temperature add_detection_ab->incubate2 wash2 Wash plate incubate2->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubate3 Incubate for 30 minutes at room temperature add_streptavidin_hrp->incubate3 wash3 Wash plate incubate3->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate4 Incubate in the dark for 15-30 minutes add_substrate->incubate4 add_stop Add stop solution incubate4->add_stop read Read absorbance at 450 nm add_stop->read end Quantify cytokine concentration read->end

Caption: General workflow for a sandwich ELISA.

  • Sample Preparation: Collect cell culture supernatants after this compound treatment and centrifuge to remove cellular debris.[20]

  • Procedure: Follow the manufacturer's instructions for the specific IL-1β or IL-18 ELISA kit. A general protocol involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a biotinylated detection antibody, streptavidin-HRP, and a substrate for colorimetric detection.[21][22]

Western Blot for Caspase-1 and GSDMD Cleavage

Western blotting is used to detect the cleavage of pro-caspase-1 and GSDMD, which are hallmarks of inflammasome activation and pyroptosis.[23]

  • Sample Preparation: After this compound stimulation, collect both the cell culture supernatant (for secreted cleaved caspase-1) and the cell lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the cleaved forms of caspase-1 (p20) and GSDMD (p30).[25] Use an antibody against β-actin or GAPDH as a loading control for the cell lysates.

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound's ability to activate the NLRP3 inflammasome is a cornerstone of its adjuvant properties. Understanding the intricate molecular mechanisms and possessing robust experimental protocols to study this phenomenon are crucial for the rational design of new and improved vaccine adjuvants. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the complex interplay between this compound and the innate immune system. Further research in this area will undoubtedly pave the way for the development of next-generation vaccines with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to Alhydrogel®: Composition, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alhydrogel®, a widely used adjuvant in human and veterinary vaccines. We will delve into its precise chemical nature, physicochemical properties, manufacturing principles, and its immunological mechanism of action. This document is intended to serve as a detailed resource for professionals in the field of vaccine development and immunology.

Core Identity: Is this compound® Aluminum Hydroxide?

This compound® is a specific, commercially available brand of aluminum-based adjuvant.[1][2][3] While it is commonly referred to as aluminum hydroxide gel, its chemical structure is more accurately identified as aluminum oxyhydroxide (AlO(OH)).[2][4][5] It consists of a suspension of hydrated, crystalline nano- or micron-sized particles of boehmite-like crystals in loose aggregates.[4] The term "alum," though often used colloquially to refer to aluminum-based adjuvants like this compound®, is a general term and does not precisely reflect its chemical composition.[1][6][7][8]

The distinction between aluminum hydroxide [Al(OH)₃] and aluminum oxyhydroxide [AlO(OH)] is critical from a chemical standpoint, though in the context of vaccine adjuvants, the term "aluminum hydroxide" is frequently used to describe products like this compound®.[5] this compound® is recognized as an international standard preparation for aluminum hydroxide gels.[3][6][7]

G cluster_0 Chemical Identity A General Term: Aluminum Hydroxide Adjuvant (Alum) B Specific Product: This compound® A->B is a type of D Chemical Formula: Al(OH)₃ A->D often implies C Precise Chemical Composition: Aluminum Oxyhydroxide (AlO(OH)) B->C is chemically G cluster_0 NLRP3 Inflammasome Activation by this compound® A This compound®-Antigen Complex B Phagocytosis by APC (e.g., Macrophage) A->B C Lysosomal Damage/ Rupture B->C D NLRP3 Activation C->D F Caspase-1 D->F activates E Pro-Caspase-1 E->F H IL-1β / IL-18 (Secreted) F->H cleaves G Pro-IL-1β / Pro-IL-18 G->H I Inflammatory Response & Immune Cell Recruitment H->I G cluster_workflow Experimental Workflow P1 Step 1: Antigen Preparation (Dilute in saline/phosphate buffer) P3 Step 3: Adsorption (Mix antigen and adjuvant. Incubate with gentle mixing) P1->P3 P2 Step 2: Adjuvant Preparation (Vortex this compound® suspension) P2->P3 P4 Step 4: Characterization (Optional) (Measure unbound antigen) P3->P4 P5 Step 5: Immunization (Administer to subject, e.g., subcutaneous injection) P3->P5 P4->P5 P6 Step 6: Immune Response Analysis (e.g., ELISA for antibody titers) P5->P6

References

The Significance of Alhydrogel's Positive Surface Charge: A Technical Guide for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alhydrogel, a widely used vaccine adjuvant, is a suspension of aluminum oxyhydroxide. Its positive surface charge at physiological pH is a critical determinant of its adjuvant activity. This technical guide provides an in-depth exploration of the significance of this positive charge, detailing its role in antigen adsorption, immune cell interaction, and the subsequent activation of innate and adaptive immunity. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the core signaling pathways involved.

The Physicochemical Basis of this compound's Adjuvanticity

This compound's adjuvant properties are intrinsically linked to its physicochemical characteristics, most notably its surface charge. Composed of aluminum oxyhydroxide, this compound exhibits a positive surface charge in physiological conditions (pH 7.2-7.4), with a point of zero charge (PZC) around 11.[1] This positive charge is fundamental to its primary mechanism of action: the electrostatic adsorption of negatively charged antigens.[2]

Antigen Adsorption: The Depot Effect and Beyond

The electrostatic attraction between the positively charged this compound particles and negatively charged antigens (those with an isoelectric point below the formulation's pH) facilitates strong adsorption.[2] This interaction is central to the "depot effect," where the antigen is retained at the injection site, leading to prolonged exposure to the immune system.[3] However, the significance of this interaction extends beyond simple antigen retention. The particulate nature of the antigen-adjuvant complex enhances uptake by antigen-presenting cells (APCs).[3]

Quantitative Data on this compound's Surface Charge and Antigen Binding

The surface charge of this compound, quantified by zeta potential, and its antigen binding capacity are crucial parameters in vaccine formulation. The following tables summarize key quantitative data from various studies.

Table 1: Zeta Potential of this compound Under Various Conditions

ConditionThis compound ConcentrationZeta Potential (mV)Reference
In Saline (physiological pH)2.6 mg/mL~ +40 mV[1]
With adsorbed rPA2.6 mg/mL~ +30 mV[1]
In 1 mM KClNot specified+10 mV[4]
With 5 kDa polyacrylic acid (PAA)Not specified-53 mV[4]
In presence of 0.5 mM phosphateNot specifiedPositive (> +20 mV)[1]
In presence of 10 mM phosphateNot specifiedNegative[1]

Table 2: Antigen Adsorption to this compound

AntigenAntigen pIAdsorption ConditionsAdsorption Efficiency (%)Reference
Recombinant Protective Antigen (rPA)5.650 µg/mL rPA, 1.5 mg/mL this compound in saline≥99%[5]
Bovine Serum Albumin (BSA)4.7Varied concentrationsHigh, dependent on concentration[6]
Lysozyme11.0Varied concentrationsLow (electrostatic repulsion)[6]
Botulinum Neurotoxin D (BoNT D) toxoid5.4Not specifiedHigh (immediate adsorption)[4]
CpG ODNNot applicableTitration with this compoundHigh, reaches plateau[7]

Immunological Consequences of this compound's Positive Charge

The positive surface charge of this compound and the resulting particulate nature of the antigen-adjuvant complex are pivotal in initiating a robust immune response. This is primarily achieved through the activation of the innate immune system, which in turn directs the adaptive immune response.

Interaction with Antigen-Presenting Cells (APCs)

The particulate antigen-Alhydrogel complex is readily phagocytosed by APCs, such as dendritic cells and macrophages.[3] This enhanced uptake is a critical first step in antigen processing and presentation.

NLRP3 Inflammasome Activation

A key mechanism of this compound's adjuvanticity is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs.[2] While the precise molecular triggers are still under investigation, it is understood that phagocytosis of the this compound-antigen complex leads to lysosomal destabilization and the release of cathepsin B. This, along with potassium efflux, activates the NLRP3 inflammasome.

Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to its active form, caspase-1. Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[8] These pro-inflammatory cytokines are crucial for the recruitment of other immune cells and for shaping the subsequent adaptive immune response.

NLRP3_Activation_Pathway cluster_activation cluster_caspase cluster_cytokines This compound This compound-Antigen Complex Phagocytosis Phagocytosis by APC This compound->Phagocytosis Lysosome Phagolysosome Phagocytosis->Lysosome Destabilization Lysosomal Destabilization Lysosome->Destabilization CathepsinB Cathepsin B Release Destabilization->CathepsinB K_efflux K+ Efflux Destabilization->K_efflux NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation proCasp1 Pro-Caspase-1 Casp1 Caspase-1 proCasp1->Casp1 Cleavage proIL1b Pro-IL-1β proIL18 Pro-IL-18 IL1b Secreted IL-1β proIL1b->IL1b Cleavage Inflammation Inflammation & Immune Cell Recruitment IL1b->Inflammation IL18 Secreted IL-18 proIL18->IL18 Cleavage IL18->Inflammation

NLRP3 Inflammasome Activation by this compound.
Polarization of the T Helper Response

This compound is a potent inducer of a T helper 2 (Th2)-biased immune response.[2] This is characterized by the production of cytokines such as IL-4, IL-5, and IL-13, which are crucial for the generation of a strong antibody response. The precise mechanisms by which this compound promotes Th2 polarization are not fully elucidated but are thought to involve the early cytokine environment created by the innate immune response. While this compound strongly promotes Th2 responses, it can also contribute to Th1 responses under certain conditions, particularly when combined with other adjuvants.[8][9]

Th2_Polarization_Pathway APC Antigen-Presenting Cell (APC) NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation (MHC-II) Th2 Th2 Cell NaiveT->Th2 Differentiation Bcell B Cell Th2->Bcell IL-4, IL-5, IL-13 PlasmaCell Plasma Cell Bcell->PlasmaCell Activation & Differentiation Antibodies Antibody Production (IgG1, IgE) PlasmaCell->Antibodies IL4_source Early IL-4 Source (e.g., Basophils, NKT cells) IL4_source->NaiveT IL-4 This compound This compound-Antigen Complex This compound->APC Uptake

This compound-Induced Th2 Polarization.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize this compound-based vaccines.

Measurement of Zeta Potential

This protocol describes the measurement of the surface charge of this compound particles using electrophoretic light scattering (ELS).

Materials:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells (e.g., DTS1070)

  • This compound suspension

  • 10 mM NaCl or 1 mM KCl solution (filtered through a 0.2 µm filter)

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Sample Preparation: a. Vigorously shake the this compound stock suspension to ensure homogeneity. b. Dilute the this compound suspension to a final concentration of approximately 0.1-1.0 mg/mL in 10 mM NaCl or 1 mM KCl.[4][10] The ideal diluent is the supernatant from a centrifuged sample to maintain the original ionic environment.[11] c. If investigating the effect of antigen adsorption, incubate the this compound with the antigen solution for at least 30 minutes with gentle mixing prior to dilution.[12] d. Measure and record the pH of the final suspension.[10]

  • Instrument Setup: a. Rinse the folded capillary cell with the filtered diluent. b. Carefully inject approximately 750 µL of the prepared sample into the cell, avoiding the introduction of air bubbles.[10] c. Place the cell into the zeta potential analyzer, ensuring the electrodes are correctly aligned. d. Allow the sample to equilibrate to the instrument's set temperature (typically 25°C) for at least 2 minutes.[1]

  • Measurement: a. Perform the measurement according to the instrument's software instructions, using the Smoluchowski model for aqueous dispersions.[1] b. Conduct at least three replicate measurements for each sample to ensure reproducibility.[1]

Zeta_Potential_Workflow start Start prep_sample Prepare this compound Suspension (0.1-1.0 mg/mL in electrolyte) start->prep_sample inject_cell Inject Sample into Capillary Cell prep_sample->inject_cell equilibrate Equilibrate at 25°C (≥2 min) inject_cell->equilibrate measure Measure Electrophoretic Mobility (ELS) equilibrate->measure calculate Calculate Zeta Potential (Smoluchowski model) measure->calculate end End calculate->end

Zeta Potential Measurement Workflow.
Antigen Adsorption Assay

This protocol quantifies the amount of antigen adsorbed to this compound.

Materials:

  • This compound suspension

  • Antigen solution of known concentration

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Microcentrifuge

  • Protein quantification assay (e.g., BCA, o-phthalaldehyde assay)[13][14]

  • Spectrophotometer or fluorometer

Procedure:

  • Formulation: a. In a sterile microcentrifuge tube, combine the this compound suspension and the antigen solution at the desired ratio (e.g., 1:1 v/v).[12] A typical final concentration might be 50 µg/mL of antigen and 1.5 mg/mL of this compound.[5] b. Mix gently by pipetting or on a rotator for at least 30 minutes at room temperature to allow for adsorption.[5][12]

  • Separation of Bound and Unbound Antigen: a. Centrifuge the mixture at a speed sufficient to pellet the this compound (e.g., 1,000 x g for 5 minutes).[5] b. Carefully collect the supernatant containing the unbound antigen without disturbing the pellet.

  • Quantification of Unbound Antigen: a. Determine the protein concentration in the supernatant using a suitable protein quantification assay. b. Prepare a standard curve using the antigen solution in the same buffer as the sample.

  • Calculation of Adsorption Efficiency: a. Calculate the amount of unbound antigen in the supernatant. b. Determine the amount of adsorbed antigen by subtracting the amount of unbound antigen from the total amount of antigen initially added. c. Express the adsorption efficiency as a percentage: % Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] * 100

Antigen_Adsorption_Workflow start Start mix Mix Antigen and this compound (Incubate ≥30 min) start->mix centrifuge Centrifuge to Pellet Adjuvant-Antigen Complex mix->centrifuge collect_supernatant Collect Supernatant (Unbound Antigen) centrifuge->collect_supernatant quantify Quantify Protein in Supernatant (e.g., BCA assay) collect_supernatant->quantify calculate Calculate % Adsorption quantify->calculate end End calculate->end

Antigen Adsorption Assay Workflow.
In Vitro Monocyte Activation Test (MAT)

This assay assesses the pro-inflammatory potential of this compound formulations by measuring cytokine release from human monocytes.

Materials:

  • Cryopreserved human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound-antigen formulation

  • Lipopolysaccharide (LPS) as a positive control

  • 96-well cell culture plates

  • ELISA kit for a target cytokine (e.g., IL-1β, IL-6, TNF-α)[15][16]

Procedure:

  • Cell Seeding: a. Thaw and culture the PBMCs or monocyte cell line according to standard protocols. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 2.5 x 10^5 cells/well).

  • Stimulation: a. Prepare serial dilutions of the this compound-antigen formulation and the LPS positive control in complete culture medium. b. Add the diluted samples and controls to the cells. Include a medium-only negative control. c. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[17]

  • Cytokine Measurement: a. After incubation, centrifuge the plate and collect the cell culture supernatants. b. Measure the concentration of the target cytokine (e.g., IL-1β) in the supernatants using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve from the ELISA data. b. Determine the concentration of the cytokine in each sample. c. Compare the cytokine levels induced by the this compound formulation to the negative and positive controls.

Conclusion

The positive surface charge of this compound is a cornerstone of its function as a vaccine adjuvant. It governs the critical initial interaction with the antigen and subsequently orchestrates the engagement with the innate immune system. A thorough understanding and characterization of this property are essential for the rational design and development of effective and stable this compound-adjuvanted vaccines. The quantitative data, mechanistic insights, and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of vaccine development.

References

Methodological & Application

Application Notes and Protocols for Immunizing Mice with Alhydrogel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Alhydrogel, an aluminum hydroxide-based adjuvant, for the immunization of mice in research and preclinical studies. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes.

Introduction to this compound

This compound is a widely used adjuvant in vaccines to enhance the immune response to a co-administered antigen.[1][2] It is a sterile, pyrogen-free suspension of aluminum hydroxide.[3] The primary mechanism of action involves the formation of a depot at the injection site, which slowly releases the antigen, prolonging its interaction with the immune system.[4][5] this compound primarily promotes a T-helper 2 (Th2) biased immune response, characterized by the production of IgG1 and IgE antibodies in mice.[4][6][7] The adjuvant facilitates the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages, and can induce local inflammation, further stimulating the immune response.[1][5][7]

Mechanism of Action

The immunopotentiating effects of this compound are attributed to several mechanisms:

  • Depot Formation : this compound forms a deposit at the injection site, slowly releasing the antigen over an extended period. This sustained release enhances the recruitment and activation of immune cells.[4][5]

  • Antigen Presentation : this compound converts soluble antigens into a particulate form, which is more readily phagocytosed by APCs.[1]

  • Inflammasome Activation : Phagocytosis of aluminum adjuvants can lead to the disruption of the phagolysosome, activating the NLRP3 inflammasome. This results in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[7]

  • Induction of "Nature's Adjuvant" : Alum can induce the release of endogenous danger signals, such as uric acid, from damaged cells at the injection site. Uric acid, in turn, can activate dendritic cells.[1][7]

  • Th2 Polarization : In mice, this compound predominantly stimulates a Th2-type immune response, leading to the production of cytokines like IL-4 and IL-5. This results in the generation of high titers of IgG1 and IgE antibodies.[4][6][7]

Signaling Pathway

Alhydrogel_Signaling Simplified Signaling Pathway of this compound Adjuvant cluster_0 Injection Site cluster_1 Antigen Presenting Cell (e.g., Dendritic Cell) cluster_2 Adaptive Immune Response Antigen + this compound Antigen + this compound Cellular Stress/Damage Cellular Stress/Damage Antigen + this compound->Cellular Stress/Damage induces Phagocytosis Phagocytosis Antigen + this compound->Phagocytosis Uric Acid Release Uric Acid Release Cellular Stress/Damage->Uric Acid Release Uric Acid Release->Phagocytosis NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Phagocytosis->NLRP3 Inflammasome Activation Antigen Presentation (MHC-II) Antigen Presentation (MHC-II) Phagocytosis->Antigen Presentation (MHC-II) IL-1b & IL-18 Secretion IL-1b & IL-18 Secretion NLRP3 Inflammasome Activation->IL-1b & IL-18 Secretion T-helper 2 (Th2) Cell Differentiation T-helper 2 (Th2) Cell Differentiation IL-1b & IL-18 Secretion->T-helper 2 (Th2) Cell Differentiation Antigen Presentation (MHC-II)->T-helper 2 (Th2) Cell Differentiation B Cell Activation & Proliferation B Cell Activation & Proliferation T-helper 2 (Th2) Cell Differentiation->B Cell Activation & Proliferation Antibody Production (IgG1, IgE) Antibody Production (IgG1, IgE) B Cell Activation & Proliferation->Antibody Production (IgG1, IgE)

Caption: this compound adjuvant signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound-Antigen Admixture

This protocol describes the standard procedure for adsorbing a protein antigen onto this compound.

Materials:

  • This compound® adjuvant 2%

  • Antigen solution of known concentration

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or 0.9% Saline

  • Sterile polypropylene tubes

Procedure:

  • Antigen Preparation : Prepare the antigen solution at the desired concentration in sterile PBS or saline.

  • Adjuvant Preparation : Before use, ensure the this compound suspension is at room temperature and well-mixed by inverting the vial several times. Do not vortex vigorously as this can cause foaming and aggregation.

  • Adsorption : a. In a sterile tube, add the calculated volume of this compound. b. While gently mixing the this compound, add the antigen solution dropwise. A common volume ratio of this compound to antigen solution is 1:1, but can range up to 1:9.[8] c. Incubate the mixture at room temperature for 30-60 minutes with gentle, continuous mixing (e.g., on a rotator) to allow for efficient adsorption of the antigen to the alum particles.[9]

  • Final Formulation : If necessary, adjust the final volume with sterile PBS or saline to achieve the desired concentration for injection. The final formulation should be a homogenous suspension.

Protocol 2: In Vivo Mouse Immunization

This protocol outlines the procedure for immunizing mice with the prepared this compound-antigen admixture.

Materials:

  • This compound-antigen admixture

  • 6-8 week old mice (strain will depend on experimental goals, BALB/c mice are often used for strong Th2 responses)[9]

  • Sterile syringes with 26-28 gauge needles

Procedure:

  • Animal Handling : Handle mice according to institutional guidelines for animal care and use.

  • Preparation for Injection : Gently mix the this compound-antigen suspension before drawing it into the syringe to ensure homogeneity.

  • Administration : a. Route of Injection : Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are most common.[3][9] Subcutaneous injections are often preferred as they allow for easy monitoring of the injection site.[3] b. Injection Volume : The typical injection volume for mice is 100-200 µL.[8][9] c. Injection Site : For subcutaneous injections, the base of the tail or the scruff of the neck are common sites.

  • Immunization Schedule : a. Primary Immunization : Administer the first dose on Day 0. b. Booster Immunizations : Booster injections are typically given 2-4 weeks after the primary immunization.[10] The number of boosters can vary depending on the desired immune response.

  • Monitoring : Monitor the animals regularly for any adverse reactions at the injection site, such as swelling or granuloma formation, which are common with aluminum-based adjuvants.[3]

Experimental Workflow

Immunization_Workflow Mouse Immunization Workflow with this compound Antigen Preparation Antigen Preparation Adsorption (30-60 min, RT) Adsorption (30-60 min, RT) Antigen Preparation->Adsorption (30-60 min, RT) This compound Preparation This compound Preparation This compound Preparation->Adsorption (30-60 min, RT) Immunization (Day 0) Immunization (Day 0) Adsorption (30-60 min, RT)->Immunization (Day 0) Booster 1 (Day 14-28) Booster 1 (Day 14-28) Immunization (Day 0)->Booster 1 (Day 14-28) Booster 2 (Optional) Booster 2 (Optional) Booster 1 (Day 14-28)->Booster 2 (Optional) Sample Collection (e.g., Serum) Sample Collection (e.g., Serum) Booster 1 (Day 14-28)->Sample Collection (e.g., Serum) e.g., 7-14 days post-boost Booster 2 (Optional)->Sample Collection (e.g., Serum) e.g., 7-14 days post-boost Immunological Analysis (e.g., ELISA) Immunological Analysis (e.g., ELISA) Sample Collection (e.g., Serum)->Immunological Analysis (e.g., ELISA)

Caption: Typical workflow for mouse immunization.

Data Presentation

The following tables summarize typical quantitative data for this compound-based immunization protocols in mice.

Table 1: Recommended Dosages and Volumes
ParameterRecommendationReference
Antigen Dose 1 - 20 µg per mouse[8][9][11]
This compound Dose 320 - 640 µg per mouse[12]
Injection Volume 100 - 200 µL[8][9]
Injection Route Subcutaneous (s.c.) or Intraperitoneal (i.p.)[3][9]
Table 2: Example Immunization Schedules
StudyPrimary ImmunizationBooster 1Booster 2Sample CollectionReference
Study A Day 0Day 14Day 28Day 49[10]
Study B Day 0Day 20Day 41Days 19, 27, 40, 51[12]
Study C Day 02 weeks3 weeksDays 15, 30, 45[8]

Troubleshooting and Considerations

  • Antigen Adsorption : The efficiency of antigen adsorption to this compound can be influenced by the isoelectric point (pI) of the protein and the pH of the buffer.[13] Proteins with a low pI tend to adsorb well to the positively charged aluminum hydroxide particles at neutral pH.[3][13] The degree of adsorption can be verified by centrifuging the admixture and measuring the amount of protein remaining in the supernatant.

  • Storage : this compound should be stored at room temperature and never frozen , as freezing can irreversibly damage the gel structure.[6]

  • Sterility : Maintain sterile conditions throughout the preparation of the admixture and during immunization to prevent infection.

  • Animal Strain : The choice of mouse strain can significantly impact the nature and magnitude of the immune response. BALB/c mice are known for their strong Th2-biased responses, while C57BL/6 mice may exhibit a more mixed or Th1-biased response.[9]

References

Application Notes and Protocols for the Preparation of Alhydrogel®-Antigen Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alhydrogel®, an aluminum hydroxide wet gel suspension, is a widely used adjuvant in vaccine formulations.[1][2] Its primary function is to enhance the immunogenicity of co-administered antigens, leading to a more robust and sustained immune response.[3][4] The effectiveness of this compound® is largely dependent on its ability to adsorb the antigen, forming a depot at the injection site that facilitates uptake by antigen-presenting cells (APCs).[5] This document provides detailed application notes and protocols for the preparation, characterization, and understanding of this compound®-antigen mixtures.

The mechanism of action for aluminum adjuvants is multifaceted. It involves the formation of a depot at the injection site, which slows the diffusion of the antigen and allows for the accumulation of inflammatory cells.[3] Adsorption of the antigen to this compound® is crucial as it enhances phagocytosis by APCs.[6] Furthermore, this compound® activates the innate immune system, notably through the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome pathway, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[7][8][9]

Key Physicochemical Properties and Interactions

The adsorption of an antigen to this compound® is primarily governed by electrostatic interactions.[10] Understanding the following properties of both the antigen and the adjuvant is critical for successful formulation.

  • Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge.

  • Point of Zero Charge (PZC): For a particulate adjuvant like this compound®, the PZC is the pH at which its surface has a net neutral charge.

This compound® has a PZC of approximately 11, meaning it is positively charged at a physiological pH of around 7.4.[10][11] Therefore, it readily adsorbs antigens with a low pI (acidic proteins) that are negatively charged at this pH.[12]

Table 1: Physicochemical Properties of this compound® and Model Antigens
ParameterThis compound®Ovalbumin (Model Antigen)Lysozyme (Model Antigen)
Point of Zero Charge (PZC) / Isoelectric Point (pI) ~11[10][11]~4.6~11.1[13]
Charge at Neutral pH (~7.4) Positive[10]NegativePositive
Binding Capacity (example) 10-20 mg human serum albumin / mL gel[14]Adsorbs wellPoorly adsorbs[13]

Experimental Protocols

Protocol 1: Preparation of this compound®-Antigen Mixture

This protocol describes the standard method for adsorbing a protein antigen to this compound®.

Materials:

  • This compound® adjuvant (e.g., this compound® Adjuvant 2%)

  • Antigen solution of known concentration

  • Sterile, low-endotoxin saline or a suitable buffer (e.g., Tris-HCl). Note: Avoid phosphate-containing buffers during the initial adsorption step as phosphate ions can compete with the antigen for binding sites on the this compound® surface.[15]

  • Sterile, conical tubes

  • Rotator or orbital shaker

Procedure:

  • Antigen Preparation: Dilute the antigen to the desired concentration in saline or a non-phosphate buffer.[12]

  • Adjuvant Preparation: Vigorously shake the this compound® stock suspension to ensure homogeneity.[12]

  • Mixing: In a sterile conical tube, add the antigen solution to the appropriate volume of this compound® suspension. A common starting ratio is 1:1 (v/v), but this should be optimized for each specific antigen.[14][16]

  • Adsorption: Gently mix the suspension on a rotator or orbital shaker at room temperature for at least 30 minutes to 24 hours.[14][16] The optimal adsorption time may vary depending on the antigen.

  • Storage: Store the final formulation at 2-8°C. Do not freeze , as this will irreversibly damage the gel structure.[14]

Table 2: Example Formulation Parameters
ParameterValueReference
This compound® Concentration Typically 2% stock solution[14]
Antigen Concentration 10 - 400 µg/mL (antigen-dependent)[4]
This compound®:Antigen Ratio (v/v) 1:1 to 1:9[12]
Incubation Time 30 minutes - 24 hours[14][16]
Incubation Temperature Room Temperature[14]
Mixing Method Gentle rotation/shaking[16]
Protocol 2: Determination of Antigen Adsorption Percentage

This protocol determines the amount of antigen successfully adsorbed to the this compound®.

Materials:

  • This compound®-antigen mixture

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA, Lowry, or o-phthalaldehyde (OPA) assay)

  • Spectrophotometer or fluorometer

Procedure:

  • Separation: Centrifuge a sample of the this compound®-antigen mixture to pellet the adjuvant-antigen complex (e.g., 15,000 rpm for 1 minute).[2]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet. The supernatant contains the unbound antigen.

  • Protein Quantification: Measure the protein concentration in the supernatant using a suitable protein assay.[17] The OPA assay is a fluorescence-based method that can directly quantify protein adsorbed to this compound® without an extraction step and is suitable for concentrations between 25-400 µg/mL.[4]

  • Calculation: Calculate the percentage of adsorbed antigen using the following formula:

    % Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] x 100

Protocol 3: In Vitro Antigen Desorption (Extraction)

This protocol is used to release the antigen from the this compound® for further analysis (e.g., integrity, identity).

Materials:

  • This compound®-antigen mixture

  • Desorption buffer (e.g., 0.60 M citrate, 0.55 M phosphate, pH 8.5, with or without surfactants like 30 mM SDS).[18]

  • Microcentrifuge

  • Water bath or incubator

Procedure:

  • Mixing: Add the desorption buffer to the this compound®-antigen mixture. A common ratio is 2 volumes of buffer to 1 volume of the mixture.[18]

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 hours) with agitation.[18]

  • Separation: Centrifuge the sample to pellet the this compound®.

  • Analysis: The supernatant now contains the desorbed antigen, which can be analyzed by methods such as SDS-PAGE or Western blot.[18]

Visualizing Workflows and Pathways

Experimental Workflow for this compound®-Antigen Mixture Preparation and Characterization

G cluster_prep Preparation cluster_char Characterization A Antigen in Non-Phosphate Buffer C Mixing & Incubation (Gentle Rotation) A->C B Homogenized This compound® Suspension B->C D Centrifugation C->D G Analyze Adsorbed Antigen (e.g., Zeta Potential, Particle Size) C->G H In Vitro Desorption C->H E Quantify Unbound Antigen in Supernatant (e.g., BCA, OPA assay) D->E F Calculate % Adsorption E->F I Analyze Desorbed Antigen (e.g., SDS-PAGE) H->I

Caption: Workflow for preparing and analyzing this compound®-antigen mixtures.

Signaling Pathways Activated by this compound®

G cluster_cell Antigen Presenting Cell (APC) cluster_uptake Antigen Uptake & Processing cluster_inflammasome NLRP3 Inflammasome Activation cluster_lipidraft Lipid Raft Signaling A This compound®- Antigen Complex B Phagocytosis A->B J Interaction with Lipid Rafts A->J C Phagolysosome B->C D Lysosomal Rupture C->D E Cathepsin B Release D->E F NLRP3 Inflammasome Assembly E->F G Caspase-1 Activation F->G H Pro-IL-1β → IL-1β G->H I Pro-IL-18 → IL-18 G->I K Syk & PI3K Activation J->K L Downstream Signaling K->L

Caption: Key signaling pathways in APCs activated by this compound®.

Conclusion

The successful formulation of an this compound®-adjuvanted vaccine requires a thorough understanding of the physicochemical interactions between the adjuvant and the antigen. Careful optimization of parameters such as pH, buffer composition, and antigen-to-adjuvant ratio is essential for achieving high adsorption efficiency and maintaining antigen integrity. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of vaccine development to effectively prepare and characterize this compound®-antigen mixtures.

References

Application Notes and Protocols for Alhydrogel in Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alhydrogel, an aluminum hydroxide wet gel suspension, is a widely used adjuvant in vaccine development and a critical component in the initial stages of monoclonal antibody (mAb) production.[1] Its primary function is to enhance the immunogenicity of an antigen, thereby stimulating a robust immune response in the host animal, which is a prerequisite for generating high-titer antibodies and successful hybridoma development.[2][3] this compound primarily promotes a T-helper 2 (Th2) biased immune response, which is crucial for strong antibody production.[1][4][5]

The mechanism of action for this compound involves several key processes. It forms a depot at the injection site, which allows for the slow release of the antigen, prolonging its availability to the immune system.[1][6] This depot effect enhances the uptake of the antigen by antigen-presenting cells (APCs).[1] Furthermore, this compound can activate innate immunity pathways, including the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines that further stimulate the immune response.[1] The electrostatic interaction between the positively charged this compound particles (at neutral pH) and negatively charged antigens is a key factor in the adsorption process.[1][4]

These application notes provide detailed protocols for the use of this compound in the immunization phase of monoclonal antibody production and methods for the characterization of the resulting antibodies.

Data Summary

The use of this compound as an adjuvant significantly impacts the resulting antibody titers. The following tables summarize quantitative data from various studies, comparing antibody responses generated with this compound to other adjuvants or control groups.

Table 1: Comparison of Total IgG Titers with Different Adjuvants

AntigenHost AnimalAdjuvantMean Endpoint Titer (IgG)Fold Increase vs. No AdjuvantReference
HIV-1 gp140RabbitThis compound~1,000,000>10[2][3]
HIV-1 gp140RabbitAddaVax~100,000~1[2][3]
ID93MouseThis compound~10,000>10[7]
ID93 + 3M-052-AFMouseThis compound>100,000>100[7]
NP-CGGMouseThis compound~2,000>10[8]
NP-CGGMousePrecipitated Alum~4,000>20[8]
NP-CGGMouseImject® Alum~1,000>5[8]

Table 2: Comparison of IgG Subclass Titers

| Antigen | Host Animal | Adjuvant | IgG1 Titer | IgG2c Titer | Reference | |---|---|---|---|---| | ID93 | Mouse | this compound | High | Low |[7] | | ID93 + 3M-052-AF | Mouse | this compound | High | High |[7] |

Experimental Protocols

Protocol 1: Preparation of Antigen-Alhydrogel Adjuvant Emulsion

This protocol describes the standard procedure for adsorbing a protein antigen to this compound for immunization.

Materials:

  • This compound® adjuvant 2% (e.g., InvivoGen, Creative Diagnostics)[1][5]

  • Purified antigen of interest in a suitable buffer (e.g., PBS or saline)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile polypropylene tubes

  • Gentle rotator or mixer

Procedure:

  • Antigen Preparation: Dilute the purified antigen to the desired concentration in sterile saline or PBS. The final amount of antigen per immunization will depend on its immunogenicity and the host animal (e.g., 1-100 µg for mice).[5][9]

  • This compound Handling: Before use, ensure the this compound suspension is at room temperature and well-mixed by gentle inversion or vortexing to ensure homogeneity. Do not freeze this compound as this will destroy the gel structure.[5]

  • Adsorption: In a sterile tube, add the antigen solution to the this compound suspension. The volume ratio of this compound to antigen solution can range from 1:1 to 1:9.[1][5] A common starting point is a 1:1 ratio.

  • Incubation: Mix the antigen-adjuvant suspension gently by rotation or pipetting up and down for at least 5 minutes.[5] For optimal adsorption, incubate the mixture at room temperature for 2-24 hours with gentle mixing.[5]

  • Confirmation of Adsorption (Optional): To confirm the antigen has adsorbed to the this compound, centrifuge the suspension at a low speed (e.g., 500 x g for 5 minutes). Measure the protein concentration in the supernatant using a standard protein assay (e.g., BCA or ELISA). A successful adsorption will result in a significant decrease in the protein concentration in the supernatant.[5]

  • Final Formulation: The final emulsion is now ready for injection. The total injection volume should be appropriate for the animal and route of administration (e.g., 100-200 µl for subcutaneous injection in mice).[5]

Protocol 2: Immunization of Mice for Monoclonal Antibody Production

This protocol outlines a typical immunization schedule for generating an immune response in mice prior to hybridoma fusion.

Materials:

  • BALB/c mice (female, 8-10 weeks old)[10]

  • Prepared Antigen-Alhydrogel emulsion

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal handling and restraint equipment

Procedure:

  • Pre-immune Bleed: Before the first immunization, collect a small blood sample from each mouse to serve as a negative control (pre-immune serum).[9]

  • Primary Immunization (Day 0): Inject each mouse intraperitoneally (i.p.) or subcutaneously (s.c.) with 100-200 µl of the antigen-Alhydrogel emulsion containing the desired amount of antigen (e.g., 25-50 µg).[9]

  • Booster Immunizations (e.g., Day 14, Day 21): Administer subsequent booster injections of the same antigen-Alhydrogel preparation at 2-3 week intervals.[9]

  • Titer Monitoring: A few days after each booster, collect a small blood sample and determine the serum antibody titer against the antigen using an ELISA. The titer should increase significantly after each boost. A 100-1000 fold increase from the pre-immune bleed is desirable.[10]

  • Final Boost (3 days before fusion): Once a high antibody titer is achieved, perform a final booster injection three days before the scheduled cell fusion. This boost is typically administered intraperitoneally with the antigen in saline or PBS, without the this compound adjuvant, to stimulate the proliferation of antibody-secreting plasma cells in the spleen.[11]

  • Spleen Harvest: On the day of fusion, euthanize the mouse and aseptically harvest the spleen for hybridoma production.[10][12]

Protocol 3: Characterization of Antibody Response by ELISA

This protocol describes a basic indirect ELISA to determine the serum antibody titer against the antigen of interest.

Materials:

  • 96-well ELISA plates

  • Purified antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples (pre-immune and immune)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to 1-10 µg/ml in coating buffer. Add 100 µl to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the mouse serum samples (pre-immune and immune) in blocking buffer. Add 100 µl of each dilution to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µl to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µl of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Reaction Stoppage: Add 50 µl of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (pre-immune serum).

Visualizations

Alhydrogel_Mechanism_of_Action cluster_injection_site Injection Site cluster_APC_activation APC Activation cluster_immune_response Adaptive Immune Response Antigen_this compound Antigen + this compound (Particulate Form) Depot Antigen Depot Formation Antigen_this compound->Depot Slow Antigen Release APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell, Macrophage) Antigen_this compound->APC Direct Phagocytosis Depot->APC Enhanced Uptake NLRP3 NLRP3 Inflammasome Activation APC->NLRP3 Maturation APC Maturation & Antigen Presentation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Cytokines Cytokines->Maturation T_Helper Th2 Cell Differentiation Maturation->T_Helper B_Cell B Cell Activation & Proliferation T_Helper->B_Cell Antibodies High-Titer Antibody Production B_Cell->Antibodies

Caption: Mechanism of action of this compound as an adjuvant.

mAb_Production_Workflow cluster_immunization Phase 1: Immunization cluster_hybridoma Phase 2: Hybridoma Technology cluster_production Phase 3: Antibody Production & Purification A1 Antigen Preparation A2 Adsorption to this compound A1->A2 A3 Immunization of Host Animal (e.g., Mouse) A2->A3 A4 Booster Injections & Titer Monitoring A3->A4 B1 Spleen Harvest A4->B1 B2 Cell Fusion with Myeloma Cells B1->B2 B3 HAT Selection of Hybridomas B2->B3 B4 Screening for Antigen-Specific Clones B3->B4 B5 Subcloning & Expansion B4->B5 C1 Large-Scale Culture or Ascites Production B5->C1 C2 Harvest Supernatant or Ascites Fluid C1->C2 C3 Monoclonal Antibody Purification C2->C3 C4 Characterization & Quality Control C3->C4

Caption: Workflow for monoclonal antibody production using this compound.

References

Application Notes and Protocols for Utilizing Alhydrogel® in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Alhydrogel® (aluminum hydroxide) in Enzyme-Linked Immunosorbent Assays (ELISAs). This document outlines the principles, protocols, and data interpretation for specialized ELISA techniques developed for quantifying antigens adsorbed to this compound®, a common adjuvant in vaccine development.

Introduction to this compound® in Immunoassays

This compound®, an aluminum hydroxide gel, is a widely used adjuvant in human vaccines.[1][2] Its primary function is to enhance the immune response to a co-administered antigen.[3][4] It does so by creating a "depot effect," where the antigen is slowly released from the injection site, prolonging its interaction with the immune system.[3][5][6] this compound® also stimulates the innate immune system, leading to a more robust adaptive immune response, typically characterized by a Th2-biased response with enhanced antibody production.[1][2][5]

The strong adsorption of antigens to this compound® poses a significant challenge for traditional quantitative immunoassays like ELISA.[7][8][9] Standard ELISA protocols are often unsuitable for directly measuring protein content in this compound®-based formulations due to the presence of aggregates and the difficulty of desorbing the antigen without altering its structure.[10][11] To address this, specialized ELISA methods have been developed to directly quantify antigens while they are still adsorbed to the this compound® matrix.

Specialized ELISA Formats for this compound® Formulations

Two key methods have been established for the direct quantification of antigens in this compound® formulations:

  • Formulated this compound Competitive ELISA (FAcE): This assay is a competitive ELISA format designed to directly quantify the active antigen content in an this compound® formulation.[7][9][12] In this setup, a known amount of labeled antigen competes with the this compound®-adsorbed antigen in the sample for binding to a limited amount of specific antibody coated on the ELISA plate. The signal is inversely proportional to the amount of antigen in the sample.

  • Direct this compound Formulation Immunoassay (DAFIA): This is a direct ELISA format where the this compound®-antigen complex is directly coated onto the microplate wells.[10][11] Subsequent steps involve incubation with a specific primary antibody followed by a labeled secondary antibody. The resulting signal is directly proportional to the amount of antigen present.

Experimental Protocols

Protocol 1: Formulated this compound Competitive ELISA (FAcE)

This protocol is adapted from methodologies developed for the quantification of O-antigen in GMMA-based vaccines.[7][12]

Materials:

  • High-binding 96-well ELISA plates

  • Specific monoclonal antibody (mAb) against the antigen of interest

  • Antigen standard of known concentration

  • This compound®-formulated samples

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the specific anti-antigen monoclonal antibody at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the antigen standard and the this compound®-formulated samples.

    • In a separate plate or tubes, pre-incubate the diluted standards and samples with a limited, pre-determined concentration of the enzyme-conjugated specific antibody for 1 hour at RT.

    • Transfer 100 µL of the pre-incubated mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing:

    • Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Signal Development:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the antigen standards. A four-parameter logistic (4PL) curve fit is often recommended.[13]

  • Determine the concentration of the antigen in the this compound® samples by interpolating their absorbance values on the standard curve. The signal will be inversely proportional to the antigen concentration.[13]

Protocol 2: Direct this compound Formulation Immunoassay (DAFIA)

This protocol is based on the method developed for the direct quantification of protein antigens in this compound®-based vaccines.[10][11]

Materials:

  • Black, opaque, 96-well U-bottom plates

  • This compound®-formulated samples and standards

  • Specific primary antibody against the antigen of interest

  • Fluorescently labeled secondary antibody

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., PBS)

  • Fluorometer

Procedure:

  • Plate Coating with this compound® Formulation:

    • Add 100 µL of the this compound®-formulated standards and samples directly to the wells of the 96-well plate.

    • Centrifuge the plate at 1,000 x g for 5 minutes at RT to pellet the this compound®.

    • Carefully aspirate the supernatant.

  • Washing:

    • Resuspend the this compound® pellet in 200 µL of Wash Buffer.

    • Centrifuge and aspirate the supernatant. Repeat this wash step two more times.[11]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at RT with shaking.[11]

    • Wash the plate three times as described in step 2.

  • Primary Antibody Incubation:

    • Add 100 µL of the primary antibody, diluted in 1% BSA in PBS, to each well.

    • Incubate for 1-2 hours at RT with shaking.

    • Wash the plate three times.

  • Secondary Antibody Incubation:

    • Add 100 µL of the fluorescently labeled secondary antibody, diluted in 1% BSA in PBS, to each well.

    • Incubate for 1 hour at RT in the dark with shaking.

    • Wash the plate three times.

  • Data Acquisition:

    • Resuspend the final this compound® pellet in 100 µL of PBS.

    • Measure the fluorescent intensity using a fluorometer at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Generate a standard curve by plotting the fluorescent intensity against the known concentrations of the this compound®-adsorbed antigen standards. A four-parameter logistic (4PL) regression analysis is typically used.[10]

  • Determine the concentration of the antigen in the unknown samples by interpolating their fluorescence values on the standard curve.

Data Presentation

The following tables summarize quantitative data from studies utilizing specialized ELISA methods for this compound® formulations.

Table 1: Performance Characteristics of Formulated this compound Competitive ELISA (FAcE)

ParameterS. sonnei GMMA (Single Component)S. sonnei GMMA (Multicomponent)Reference
Quantification Range (OAg µg/mL) 0.035–1.39Not Specified[7]
Measured OAg Concentration (µg/mL) 17.474.95[9]

Table 2: Performance Characteristics of Direct this compound Formulation Immunoassay (DAFIA)

ParameterValueReference
Antigen AMA1-C1[10]
Linear Detection Range (µg/mL) 0.16–10[10]
Sensitivity (µg/mL) 0.16[10]
Accuracy (%) 87–100[10]

Table 3: Comparison of DAFIA and o-Phthalaldehyde (OPA) Assay for Protein Quantification

Formulation Concentration (µg/mL)DAFIA Accuracy (%)OPA Assay Accuracy (%)Reference
1076.6 - 87+Not Detected[10]
4087+Comparable to DAFIA[10]
16087+Comparable to DAFIA[10]

Visualizations

FAcE_Workflow cluster_prep Sample & Standard Preparation cluster_elisa ELISA Plate Steps Sample This compound Sample PreIncubate Pre-incubation: Sample/Standard + Ab Sample->PreIncubate Standard Antigen Standard Standard->PreIncubate EnzymeAb Enzyme-labeled Antibody EnzymeAb->PreIncubate Compete 3. Add Pre-incubated Mixture (Competition) PreIncubate->Compete Coat 1. Coat Plate with Capture Antibody Block 2. Block Plate Coat->Block Block->Compete Wash1 4. Wash Compete->Wash1 Substrate 5. Add Substrate Wash1->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance Stop->Read

Caption: Workflow for Formulated this compound Competitive ELISA (FAcE).

DAFIA_Workflow cluster_plate_prep Plate Preparation cluster_incubation Antibody Incubation cluster_detection Detection AddSample 1. Add this compound Sample/Standard to Plate CentrifugeWash 2. Centrifuge & Wash (3x) AddSample->CentrifugeWash Block 3. Block Plate CentrifugeWash->Block Wash1 4. Wash (3x) Block->Wash1 PrimaryAb 5. Add Primary Antibody Wash1->PrimaryAb Wash2 6. Wash (3x) PrimaryAb->Wash2 SecondaryAb 7. Add Fluorescent Secondary Antibody Wash2->SecondaryAb Wash3 8. Wash (3x) SecondaryAb->Wash3 Read 9. Read Fluorescence Wash3->Read

Caption: Workflow for Direct this compound Formulation Immunoassay (DAFIA).

Alhydrogel_Adjuvant_Action cluster_injection Injection Site cluster_response Immune Response AlhydrogelAntigen This compound-Antigen Complex Depot Depot Formation AlhydrogelAntigen->Depot Slow Antigen Release APC Antigen Presenting Cell (e.g., Dendritic Cell) Depot->APC Enhanced Uptake T_Helper T Helper Cell (Th2 bias) APC->T_Helper Antigen Presentation B_Cell B Cell Activation T_Helper->B_Cell Activation Antibodies Antibody Production B_Cell->Antibodies

Caption: Simplified signaling pathway of this compound® adjuvant action.

References

Application Notes and Protocols for Alhydrogel Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Alhydrogel as an adjuvant for subcutaneous injections in preclinical studies.

Introduction

This compound, an aluminum hydroxide wet gel suspension, is a widely used adjuvant in vaccines to enhance the immunogenicity of antigens.[1] Its primary mechanism of action involves forming a depot at the injection site, which promotes the slow release of the antigen, leading to sustained immune stimulation.[2][3] this compound facilitates the uptake of antigens by antigen-presenting cells (APCs) and is known to primarily induce a T-helper 2 (Th2) biased immune response, characterized by the production of specific antibodies.[2][4] This document outlines the essential protocols for preparing and administering this compound-adjuvanted formulations via subcutaneous injection.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound.

Table 1: this compound Specifications

ParameterValueReference
Product Concentration2% suspension[2]
Aluminum (Al³⁺) Content9.0 – 11.0 mg/ml[2][4]
pH6.0 - 7.0[4]
Particle Charge (pH 5-7)Positive[2]
Binding Capacity (HSA)10 - 20 mg/ml[4]

Table 2: Formulation and Administration Parameters

ParameterValueReference
Working Concentration (this compound:Antigen, v/v)1:9 to 1:1[2]
Incubation Time for Adsorption2 - 24 hours[4]
Incubation TemperatureRoom Temperature[4]
Typical Subcutaneous Injection Volume (mice)50 - 100 µl[5][6]
Maximum Aluminum per Human Dose (US)0.85 mg[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Adjuvanted Antigen

This protocol describes the steps for the adsorption of a protein antigen to this compound.

Materials:

  • This compound (2% suspension)

  • Antigen solution of known concentration

  • Sterile, pyrogen-free saline or buffer (e.g., Tris-HCl, Histidine). Note: Avoid phosphate-containing buffers as they can interfere with antigen adsorption.[8]

  • Sterile, polypropylene tubes

  • Gentle rotator or shaker

Procedure:

  • Preparation: Bring this compound and antigen solution to room temperature. Vigorously shake the this compound vial to ensure a uniform suspension before use.[9]

  • Dilution: Dilute the antigen to the desired concentration in the chosen sterile buffer.

  • Mixing: In a sterile tube, add the this compound suspension. While gently vortexing or mixing, add the antigen solution dropwise to the this compound. A common starting ratio is 1:1 (v/v).[10]

  • Incubation: Incubate the mixture at room temperature with gentle, continuous rotation for at least 30 minutes to 2 hours.[4][10] For optimal adsorption, this can be extended up to 24 hours.

  • Confirmation of Adsorption (Optional but Recommended):

    • Centrifuge the suspension to pellet the this compound-antigen complex.

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a suitable protein assay (e.g., BCA, ELISA).[4]

    • The degree of adsorption can be calculated by comparing the protein concentration in the supernatant to the initial antigen concentration. A successful adsorption should result in ≥95% of the antigen bound to the this compound.[11]

  • Final Formulation: If necessary, dilute the final formulation to the desired injection concentration using the same sterile buffer or this compound to maintain a consistent adjuvant concentration.

  • Storage: Store the formulated vaccine at 2-8°C. DO NOT FREEZE , as this can irreversibly damage the gel structure and compromise the adjuvant's efficacy.[2][4]

Protocol 2: Subcutaneous Administration in a Murine Model

This protocol provides a general guideline for subcutaneous injection of the this compound-adjuvanted formulation in mice.

Materials:

  • Prepared this compound-antigen formulation

  • Sterile syringes (e.g., 27-30 gauge insulin syringes)

  • Appropriate animal handling and restraint equipment

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Formulation: Gently mix the prepared this compound-antigen formulation by inverting the tube or vortexing lightly to ensure a homogenous suspension before drawing it into the syringe.

  • Animal Restraint: Properly restrain the mouse to expose the desired injection site. Common sites for subcutaneous injection include the scruff of the neck or the base of the tail.[6]

  • Injection Site Preparation: If necessary, disinfect the injection site with 70% ethanol.

  • Injection: Pinch the skin to create a "tent." Insert the needle at the base of the tented skin, parallel to the body.

  • Administration: Inject the desired volume (typically 50-100 µl) of the formulation to form a subcutaneous bleb.[5][6]

  • Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.

  • Monitoring: Monitor the animal for any immediate adverse reactions according to your institution's approved animal care and use protocols.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration antigen Antigen in Phosphate-Free Buffer mix Mix & Incubate (Gentle Rotation) antigen->mix This compound This compound (2%) Suspension This compound->mix formulation Final Adjuvanted Formulation mix->formulation qc Confirm Adsorption (e.g., ELISA of Supernatant) mix->qc injection Subcutaneous Injection formulation->injection analysis Immunological Analysis injection->analysis

Caption: Experimental workflow for this compound-adjuvanted subcutaneous injection.

signaling_pathway cluster_injection Injection Site cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response subq Subcutaneous Injection (this compound + Antigen) depot Antigen Depot Formation subq->depot apc Recruitment of APCs (e.g., Dendritic Cells) depot->apc uptake Antigen Uptake by APCs apc->uptake nlrp3 NLRP3 Inflammasome Activation uptake->nlrp3 migration APC Migration to Lymph Node uptake->migration nlrp3->migration presentation Antigen Presentation to T-cells migration->presentation th2 Th2 Cell Differentiation presentation->th2 bcell B-cell Activation & Antibody Production th2->bcell

Caption: Simplified signaling pathway of this compound as an adjuvant.

References

Application Notes and Protocols for Protein Immunization Using Alhydrogel® Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alhydrogel®, an aluminum hydroxide wet gel suspension, is a widely used adjuvant in vaccine formulations to enhance the immune response to protein antigens.[1][2][3] Its primary mechanism of action involves forming a depot at the injection site, which promotes the recruitment of antigen-presenting cells (APCs) and enhances antigen uptake.[1][3][4] this compound® predominantly induces a T-helper 2 (Th2) biased immune response, characterized by the production of IgG1 and IgE antibodies.[3][5] Due to its long history of use and established safety profile, this compound® is a common choice for preclinical and clinical vaccine development.[2][4][6]

This document provides detailed protocols for the formulation of protein antigens with this compound® and subsequent immunization procedures. It also outlines methods for the evaluation of the resulting immune response.

Data Presentation: Quantitative Parameters for this compound®-Based Immunization

The following tables summarize key quantitative data for designing protein immunization experiments using this compound®.

ParameterTypical RangeNotesSource
This compound® Concentration (stock) 2% (9.0–11.0 mg/ml Aluminum)Ready-to-use sterile suspension. Do not freeze.[1]
Antigen Concentration (for formulation) 25 - 400 µg/mLProtein dependent. Should be optimized for each antigen.[7][8]
Antigen Dose (per mouse) 5 - 60 µgOptimal dose is typically around 10-20 µg per mouse.[9][10]
This compound® Dose (per mouse) 40 - 500 µgA common dose is 100 µg per mouse.[11][12][13]
This compound®:Antigen Ratio (v/v) 1:9 - 1:1A 1:1 ratio is frequently used.[1][5][14]
This compound®:Antigen Ratio (w/w) 4:1This ratio has been shown to result in a stable preparation.[15]
Injection Volume (mouse) 50 - 100 µLFor subcutaneous or intramuscular injections.[16]

Experimental Protocols

Formulation of Protein Antigen with this compound®

This protocol describes the process of adsorbing a protein antigen onto this compound®. The binding of the protein to the aluminum hydroxide particles is primarily driven by electrostatic interactions, where the positively charged this compound® at physiological pH binds to negatively charged proteins.[1][8][17]

Materials:

  • Protein antigen solution (in a suitable buffer, e.g., Tris or saline)

  • This compound® Adjuvant 2% (sterile)

  • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate buffer

  • Sterile, conical centrifuge tubes

  • End-over-end mixer or rotator

Procedure:

  • Dilution of Antigen and Adjuvant:

    • Dilute the protein antigen to the desired concentration in sterile saline or buffer.

    • If necessary, dilute the this compound® suspension with the same sterile saline or buffer.

  • Adsorption:

    • In a sterile conical tube, add the diluted protein antigen to the diluted this compound® suspension. A common starting ratio is 1:1 (v/v).[5][14]

    • Mix gently by inverting the tube or using an end-over-end mixer for at least 1 hour at room temperature.[2] Some protocols suggest overnight incubation at 4°C.[15]

  • Verification of Adsorption (Optional but Recommended):

    • Centrifuge the suspension at a low speed (e.g., 500-1000 x g) for 5-10 minutes to pellet the this compound®-antigen complex.

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a suitable protein assay (e.g., BCA or OPA assay).[7][18]

    • The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein added.

Mouse Immunization Protocol

This protocol outlines a typical immunization schedule for mice using the prepared this compound®-antigen formulation.

Materials:

  • This compound®-antigen formulation

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of Immunogen:

    • Gently resuspend the this compound®-antigen formulation by inverting the tube or vortexing briefly.

    • Draw the desired volume of the suspension into a sterile syringe.

  • Immunization Schedule:

    • A typical immunization schedule consists of a primary immunization followed by one or two booster immunizations at 2-3 week intervals.[10][11]

    • Day 0: Primary immunization. Inject the desired dose of the this compound®-antigen formulation subcutaneously (s.c.) or intramuscularly (i.m.).

    • Day 14 or 21: First booster immunization. Administer the same dose of the formulation as the primary immunization.

    • Day 28 or 35: Second booster immunization (optional, depending on the desired immune response).

  • Blood Collection:

    • Collect blood samples for antibody analysis. Pre-immune serum should be collected before the primary immunization (Day 0).

    • Subsequent blood samples can be collected 7-14 days after each booster immunization.

Evaluation of the Immune Response

The following are common methods to assess the humoral and cellular immune responses following immunization.

a. Antibody Titer Determination by ELISA (Enzyme-Linked Immunosorbent Assay):

  • Coat a 96-well plate with the protein antigen.

  • Block the plate to prevent non-specific binding.

  • Add serial dilutions of the collected mouse serum to the wells.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype (e.g., anti-mouse IgG, IgG1, IgG2a).

  • Add a substrate that is converted by the enzyme to produce a detectable signal.

  • Measure the signal (e.g., absorbance) and determine the antibody titer.

b. Analysis of T-cell Responses:

  • Isolate splenocytes from immunized mice.

  • Stimulate the splenocytes in vitro with the protein antigen or specific peptides.

  • Analyze cytokine production (e.g., IFN-γ for Th1, IL-4 for Th2) in the culture supernatant by ELISA or ELISpot.[11]

  • Alternatively, intracellular cytokine staining followed by flow cytometry can be used to identify antigen-specific T-cell populations.

Visualizations

experimental_workflow cluster_formulation Antigen Formulation cluster_immunization Immunization cluster_evaluation Immune Response Evaluation antigen Protein Antigen mix Mix & Incubate (1h, RT or overnight, 4°C) antigen->mix This compound This compound® This compound->mix formulation This compound®-Antigen Formulation mix->formulation immunize Immunize Mice (s.c. or i.m.) formulation->immunize schedule Prime (Day 0) Boost (Day 14/21) immunize->schedule blood Collect Blood Samples immunize->blood splenocytes Isolate Splenocytes immunize->splenocytes elisa ELISA for Antibody Titers blood->elisa tcell T-cell Assays (ELISpot, Flow Cytometry) splenocytes->tcell

Caption: Experimental workflow for protein immunization using this compound®.

alhydrogel_pathway cluster_injection_site Injection Site cluster_apc_activation Antigen Presenting Cell (APC) cluster_immune_response Adaptive Immune Response depot This compound®-Antigen Depot apc_recruitment Recruitment of APCs (Macrophages, Dendritic Cells) depot->apc_recruitment antigen_uptake Enhanced Antigen Uptake by APCs apc_recruitment->antigen_uptake apc APC antigen_uptake->apc nlrp3 NLRP3 Inflammasome Activation apc->nlrp3 Internalization of This compound® particles th2 Th2 Cell Differentiation apc->th2 Antigen Presentation bcell B Cell Activation & Proliferation th2->bcell antibodies Antibody Production (IgG1, IgE) bcell->antibodies

Caption: Signaling pathway of this compound® adjuvant action.

References

Alhydrogel Vaccine Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydroxide, widely known by the trade name Alhydrogel™, is a leading adjuvant used in human vaccines for nearly a century.[1][2] Its primary function is to enhance the immunogenicity of co-administered antigens, leading to a more robust and durable immune response.[2][3] this compound is an aluminum oxyhydroxide[4] wet gel suspension that primarily induces a T helper 2 (Th2)-biased adaptive immune response, critical for generating strong antibody-mediated immunity.[1][3] This document provides detailed protocols and application notes for the formulation of vaccines using this compound, covering the formulation procedure, mechanism of action, characterization, and quality control.

Physicochemical Properties of this compound

This compound's efficacy as an adjuvant is intrinsically linked to its physicochemical properties.[5] A thorough understanding and characterization of these properties are crucial for consistent and effective vaccine formulation.[4]

PropertyTypical Value/RangeSignificance in Vaccine FormulationReference
Chemical Composition Aluminum Oxyhydroxide (AlO(OH))The fundamental composition that dictates the adjuvant's behavior.[4][4]
Appearance White, gelatinous suspensionVisual confirmation of the adjuvant's state.[6]
Particle Size (D₅₀) < 10 µmInfluences antigen adsorption and uptake by antigen-presenting cells (APCs).[6][7][6][7]
Point of Zero Charge (PZC) ~11.4Determines the surface charge at a given pH.[8][9][8][9]
Surface Charge at Neutral pH PositiveFacilitates electrostatic adsorption of negatively charged (acidic) protein antigens.[1][8][1][8]
Aluminum Content 9.0 – 11.0 mg/ml (as this compound® 2%)Critical for dose determination and regulatory compliance.[10] The maximum allowable aluminum content per dose is 1.25 mg in Europe and 0.85 mg in the USA.[11][12][10][11][12]
pH 6.3 (before sterilization), 5.8 (after sterilization)Affects antigen stability and adsorption efficiency.[6][6]
Specific Surface Area ~1386 m²/kgA large surface area provides high capacity for antigen adsorption.[6][6]

Mechanism of Action

The adjuvant effect of this compound is multifaceted and not entirely understood, but several key mechanisms have been proposed.[12]

  • Depot Effect : this compound forms a depot at the injection site, which retains the antigen, leading to its slow release and prolonged interaction with the immune system.[2][3][10] This enhances antigen availability for uptake by APCs.[10]

  • Enhanced Antigen Uptake : The particulate nature of the this compound-antigen complex facilitates phagocytosis by APCs, such as dendritic cells and macrophages.[3][13]

  • Innate Immune Activation : this compound is thought to induce a sterile inflammatory response at the injection site, leading to the release of danger-associated molecular patterns (DAMPs), like uric acid.[3] This acts as a "danger signal" to the immune system.[3]

  • NLRP3 Inflammasome Activation : A key mechanism involves the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[10][14] This activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[3][13]

  • Th2 Response Polarization : The cytokines released, particularly in the context of this compound's influence, promote the differentiation of naive T helper cells into Th2 cells.[3] Th2 cells produce cytokines like IL-4, IL-5, and IL-13, which are crucial for stimulating B cells to produce antibodies.[3]

This compound Vaccine Formulation Workflow

The following diagram outlines the general workflow for formulating a vaccine with this compound.

G cluster_prep Component Preparation cluster_form Formulation cluster_qc Quality Control Antigen Antigen Preparation (Purification, Concentration Adjustment) Mixing Mixing (Antigen + this compound) Gentle Agitation Antigen->Mixing Adjuvant This compound Preparation (Sterile, Room Temperature) Adjuvant->Mixing Buffer Buffer Preparation (e.g., Tris-HCl, Saline) Avoid Phosphate Buffers Buffer->Mixing Incubation Incubation (Adsorption) Room Temperature, 1-24h Mixing->Incubation Adsorption Antigen Adsorption Assay Incubation->Adsorption ParticleSize Particle Size Analysis Incubation->ParticleSize ZetaPotential Zeta Potential Measurement Incubation->ZetaPotential Sterility Sterility Testing Incubation->Sterility FinalQC Final Product Release Adsorption->FinalQC ParticleSize->FinalQC ZetaPotential->FinalQC Sterility->FinalQC

Caption: Workflow for this compound Vaccine Formulation.

Experimental Protocols

Protocol 1: Antigen Adsorption to this compound

This protocol describes the fundamental step of adsorbing a protein antigen onto the this compound adjuvant. The process relies on electrostatic interactions between the positively charged this compound and a negatively charged antigen at neutral pH.[1][8]

Materials:

  • This compound® adjuvant 2% (e.g., InvivoGen, cat: vac-alu-50)[10]

  • Purified protein antigen of known concentration

  • Sterile formulation buffer (e.g., 10 mM Tris-HCl, pH 7.4, or sterile saline). Note: Phosphate-containing buffers should be avoided as phosphate ions can compete with the antigen for binding to the aluminum hydroxide surface.[15]

  • Sterile, pyrogen-free polypropylene tubes

  • Rotary spinner/mixer

Procedure:

  • Component Equilibration: Bring the this compound suspension and the antigen solution to room temperature.

  • This compound Preparation: Gently swirl the this compound vial to ensure a homogenous suspension before dispensing. Do not vortex or freeze.[10]

  • Calculation of Volumes: Determine the required volumes of antigen and this compound. The ratio of adjuvant to antigen can range from 1:1 to 9:1 (v/v) and must be optimized for each specific antigen.[10] For example, to prepare 1 mL of a formulation with a final antigen concentration of 100 µg/mL and an this compound concentration of 1 mg/mL (assuming this compound 2% is ~10 mg/mL aluminum hydroxide[10]), you would mix:

    • 100 µL of a 1 mg/mL antigen stock

    • 100 µL of this compound® 2%

    • 800 µL of formulation buffer

  • Mixing: In a sterile tube, add the calculated volume of formulation buffer first. Then, add the antigen solution and mix gently. Finally, add the this compound suspension.

  • Adsorption/Incubation: Secure the tube on a rotary mixer and incubate at room temperature with gentle, end-over-end rotation for 1 to 24 hours. The optimal incubation time should be determined empirically for each antigen. A common starting point is 1 hour.[16]

  • Storage: Store the final formulated vaccine at 2-8°C. Do not freeze, as this can irreversibly damage the gel structure and the antigen-adjuvant complex.[10]

Protocol 2: Quantification of Antigen Adsorption

This protocol determines the percentage of the antigen that has successfully adsorbed to the this compound.

Materials:

  • Formulated this compound-antigen vaccine

  • Benchtop microcentrifuge

  • Protein quantification assay kit (e.g., Micro BCA or a specific ELISA)

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Take a known volume of the formulated vaccine (from Protocol 1, Step 5).

  • Separation: Centrifuge the sample at a speed sufficient to pellet the this compound-antigen complex (e.g., 10,000 x g for 5 minutes).

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet. The supernatant contains the unbound, free antigen.

  • Protein Quantification: Measure the protein concentration in the supernatant using a suitable protein assay.

  • Calculation: Calculate the percentage of antigen adsorption using the following formula:

    Percentage Adsorption (%) = [ (Total Antigen - Unbound Antigen) / Total Antigen ] x 100

    • Total Antigen: The initial concentration of antigen added during formulation.

    • Unbound Antigen: The concentration of antigen measured in the supernatant.

    The World Health Organization (WHO) recommends an adsorption of 80% or more for tetanus and diphtheria toxoids.[4]

Protocol 3: Particle Size Analysis

Particle size distribution is a critical quality attribute that can affect the immunogenicity and stability of the vaccine.

Materials:

  • Formulated this compound-antigen vaccine

  • Particle size analyzer (e.g., based on dynamic light scattering or laser diffraction)

  • Appropriate disposable cuvettes

Procedure:

  • Sample Preparation: Gently resuspend the formulated vaccine. Dilute the sample in the formulation buffer to a concentration suitable for the instrument being used.

  • Instrument Setup: Equilibrate the instrument according to the manufacturer's instructions.

  • Measurement: Load the diluted sample into the cuvette and place it in the instrument. Perform the measurement to obtain the particle size distribution.

  • Data Analysis: Analyze the data to determine key parameters such as the mean particle diameter (e.g., D₅₀) and the polydispersity index (PDI). The particle size (D₅₀) should typically be less than 10 µm.[6]

Signaling Pathway of this compound Adjuvanticity

The diagram below illustrates the key molecular and cellular events initiated by this compound to enhance the immune response.

G cluster_injection Injection Site cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Helper Cell Differentiation cluster_bcell B Cell Activation Injection This compound-Antigen Complex Injected Depot Depot Formation (Slow Antigen Release) Injection->Depot Inflammation Sterile Inflammation (Cell Stress/Death) Injection->Inflammation Phagocytosis Phagocytosis of Complex by APC Injection->Phagocytosis DAMPs DAMPs Release (e.g., Uric Acid) Inflammation->DAMPs NLRP3 NLRP3 Inflammasome Activation DAMPs->NLRP3 'Danger Signal' Lysosome Lysosomal Destabilization Phagocytosis->Lysosome Presentation Antigen Presentation (MHC-II) Phagocytosis->Presentation Lysosome->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β & IL-18 Secretion Caspase1->Cytokines NaiveT Naive T Helper Cell Cytokines->NaiveT Presentation->NaiveT interacts with Th2 Th2 Cell Differentiation NaiveT->Th2 Th2Cytokines IL-4, IL-5, IL-13 Production Th2->Th2Cytokines BCell B Cell Th2Cytokines->BCell activates Antibodies Antibody Production BCell->Antibodies

Caption: this compound's Proposed Mechanism of Action.

Quality Control and Regulatory Considerations

Robust quality control is essential to ensure the safety, efficacy, and consistency of this compound-adjuvanted vaccines.[17][18] Key quality control tests include:

  • Appearance: Visual inspection for color and consistency.

  • Aluminum Content: To ensure the correct dose of adjuvant.[11]

  • pH: To ensure stability and optimal adsorption.

  • Antigen Adsorption: To confirm the association of the antigen with the adjuvant.[4]

  • Particle Size and Distribution: As a measure of consistency and potential immunogenicity.[17]

  • Sterility and Endotoxin Levels: To ensure the safety of the final product.[6]

  • In vivo Potency: Functional assays in animal models to confirm the vaccine's ability to elicit the desired immune response.

Regulatory agencies like the FDA and EMA have specific guidelines for aluminum-containing adjuvants, including limits on the total amount of aluminum per dose.[11][12] Manufacturers must establish in-house specifications and perform batch release testing to comply with these regulations.[12]

References

Application Notes and Protocols for Determining Alhydrogel® to Antigen Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aluminum hydroxide, widely known by the trade name Alhydrogel®, is a leading adjuvant used in human vaccines for over 90 years.[1][2] Its primary function is to enhance the immunogenicity of co-administered antigens, leading to a more robust and durable immune response. The mechanism of action for aluminum adjuvants is multifaceted, involving the formation of a depot at the injection site for slow antigen release, enhanced uptake by antigen-presenting cells (APCs), and the activation of innate immunity pathways like the NLRP3 inflammasome.[3][4][5][6]

The efficacy and stability of an this compound®-adjuvanted vaccine are critically dependent on the interaction between the antigen and the adjuvant.[7] An optimal this compound® to antigen ratio ensures maximum adsorption, which is a crucial quality attribute.[8][9] This document provides a detailed overview of the principles governing this interaction and presents protocols for determining the optimal formulation ratio.

Part 1: Principles of Antigen Adsorption to this compound®

The adsorption of protein antigens onto this compound® is a complex process governed by several physicochemical interactions.[10] Understanding these forces is essential for designing a stable and effective vaccine formulation.

Key Interaction Mechanisms:

  • Electrostatic Interactions: This is a primary driver of adsorption.[5][11] this compound® particles possess a positive surface charge at physiological pH (point of zero charge ~11), making them ideal for adsorbing negatively charged antigens (i.e., proteins with an isoelectric point, pI, below the formulation pH).[12][13]

  • Ligand Exchange: This involves the displacement of surface hydroxyl groups on the aluminum hydroxide by functional groups on the antigen, such as phosphate groups.[5][10][14] This can create a stronger, more stable bond compared to electrostatic attraction alone.[10]

  • Hydrophobic and van der Waals Forces: These weaker forces also contribute to the overall interaction and stability of the antigen-adjuvant complex.[4][9]

The interplay of these forces determines the strength and capacity of antigen adsorption.[5] Characterizing these interactions is a key step in vaccine development and a regulatory expectation.[9][15]

cluster_this compound This compound® Particle cluster_Antigen Antigen cluster_Complex Adsorbed Complex This compound {this compound® | Point of Zero Charge (PZC) ≈ 11 | Positively Charged Surface (+)} Complex Stable Antigen-Adjuvant Complex This compound->Complex Electrostatic Attraction Antigen {Antigen | Isoelectric Point (pI) < 7 | Negatively Charged Surface (-)} Antigen->Complex Ligand Exchange & Hydrophobic Interactions

Caption: Physicochemical interactions governing antigen adsorption to this compound®.

Part 2: Experimental Design and Optimization

A systematic approach is required to determine the optimal this compound® to antigen ratio. This typically involves creating a series of formulations with varying ratios and measuring the degree of antigen adsorption.

Key Parameters for Optimization:

  • Antigen & Adjuvant Concentration: Test a range of antigen concentrations against a fixed this compound® concentration, or vice-versa.[16]

  • Buffer Composition: The pH, ionic strength, and type of buffer salts (especially phosphate) can significantly impact adsorption by altering surface charges.[10][12][17]

  • Incubation Time and Temperature: Allow sufficient time for the adsorption process to reach equilibrium. This is often done with gentle mixing for several hours or overnight at 4°C or room temperature.[18][19]

  • Working Ratio: A starting point for the volume ratio of this compound® to antigen solution can range from 1:1 to 1:9.[20] The final weight ratio of antigen to pure aluminum hydroxide is often between 1:1 and 1:100.[21]

A Define Formulation Parameters (Buffer, pH, Concentrations) B Prepare Serial Dilutions of Antigen and a Fixed Concentration of this compound® A->B C Mix Antigen and this compound® at Various Ratios (e.g., 12 ratios) B->C D Incubate with Gentle Agitation (e.g., 4-24 hrs, 4°C or RT) C->D E Separate Adjuvant from Supernatant (Centrifugation) D->E F Quantify Unbound Antigen in Supernatant E->F G Calculate % Adsorption and Amount of Bound Antigen F->G H Plot Adsorption Isotherm (e.g., Langmuir Model) G->H I Determine Max Binding Capacity (Γmax) and Optimal Ratio H->I cluster_APC Antigen Presenting Cell (APC) A 1. Phagocytosis of This compound®-Antigen Complex B 2. Lysosomal Destabilization & Rupture A->B C 3. NLRP3 Inflammasome Activation B->C D Caspase-1 Activation C->D F IL-1β (Secreted) D->F Cleavage E Pro-IL-1β G Th2 Cell Differentiation F->G Inflammation & Co-stimulation H B Cell Activation & Antibody Production G->H

References

Alhydrogel Intraperitoneal Injection: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the intraperitoneal (i.p.) injection of Alhydrogel, a widely used aluminum hydroxide adjuvant. The information is intended to guide researchers in designing and executing in vivo immunization studies, particularly in murine models.

Introduction

This compound is a sterile, ready-to-use suspension of aluminum hydroxide that functions as an adjuvant to potentiate the immune response to a co-administered antigen.[1] It is particularly effective at inducing a Th2-biased immune response, characterized by the production of IgG1 and IgE antibodies.[2] The mechanism of action for this compound involves several key processes, including the formation of an antigen depot at the injection site, which enhances antigen availability and uptake by antigen-presenting cells (APCs).[1] Furthermore, this compound activates innate immunity pathways, notably through the NLRP3 inflammasome.[1][3]

Intraperitoneal injection is a common route of administration in preclinical research for delivering substances into the abdominal cavity, allowing for rapid absorption and the induction of a robust immune response.[4]

Mechanism of Action: NLRP3 Inflammasome Activation

Intraperitoneal administration of this compound triggers a local inflammatory response that is crucial for its adjuvant effect. A key signaling pathway activated by this compound is the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome in APCs like macrophages and dendritic cells.[3][5]

This activation is a multi-step process:

  • Phagocytosis and Lysosomal Destabilization: APCs phagocytose the particulate this compound-antigen complex. Inside the cell, these particles can lead to the rupture of the phagolysosome.[3][6]

  • Release of Damage-Associated Molecular Patterns (DAMPs): The cellular stress and cytotoxicity induced by this compound cause the release of endogenous danger signals, or DAMPs, such as uric acid, ATP, and host cell DNA.[7][8]

  • NLRP3 Inflammasome Assembly: Cytosolic stress signals, including potassium (K+) efflux and the presence of DAMPs, trigger the assembly of the NLRP3 inflammasome complex.[3][9] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1.[10]

  • Caspase-1 Activation and Cytokine Secretion: The assembled inflammasome leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[10] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[9][10] These cytokines play a critical role in the subsequent adaptive immune response.

NLRP3_Activation_by_this compound This compound This compound-Antigen Complex Phagocytosis Phagocytosis by APC This compound->Phagocytosis Phagolysosome Phagolysosome Destabilization Phagocytosis->Phagolysosome CellularStress Cellular Stress & Necrosis Phagocytosis->CellularStress KEfflux K+ Efflux Phagolysosome->KEfflux DAMPs DAMPs Release (Uric Acid, ATP, DNA) CellularStress->DAMPs Inflammasome NLRP3 Inflammasome Assembly DAMPs->Inflammasome KEfflux->Inflammasome NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage proIL1b Pro-IL-1β Secretion Secretion & Immune Response IL1b->Secretion proIL18 Pro-IL-18 IL18->Secretion

Caption: this compound activation of the NLRP3 inflammasome pathway in an APC.

Quantitative Data Summary

The following tables summarize typical dosage and volume parameters for intraperitoneal injections of this compound in mice, as compiled from various research studies.

Table 1: this compound and Antigen Dosage Ranges for Intraperitoneal Injection in Mice

ParameterDosage RangeNotesCitations
This compound (per mouse)0.48% of protein weightUsed in a neonatal mouse model.[11]
This compound (per mouse)1 mgA standard dose for immunization.[6]
This compound (by body weight)0.16 - 81.92 mg/kgUsed in an acute toxicity study.[12][13]
Ovalbumin (OVA) Antigen10 - 100 µgCommon range for inducing an immune response.[6][14]

Table 2: Injection Parameters for Intraperitoneal Administration in Mice

ParameterValueNotesCitations
Injection Volume 100 - 200 µLA typical final volume for the this compound-antigen suspension.[6][14]
< 10 mL/kgGeneral guideline for maximum i.p. injection volume.[15]
10 mL/kgRecommended volume for safe injection of larger volumes.[4]
Needle Gauge 25 - 30 GThinner needles are generally preferred.[15][16]

Experimental Protocols

Protocol 1: Preparation of this compound-Antigen Suspension

This protocol describes the method for adsorbing a protein antigen onto this compound.

Materials:

  • This compound® adjuvant 2%

  • Antigen solution of known concentration (in sterile, endotoxin-free PBS)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

  • Sterile polypropylene tubes

  • Rotator or gentle mixer

Procedure:

  • Pre-treatment of this compound: Vigorously shake the this compound vial to ensure a homogenous suspension before use.[17] For optimal performance, sonication for 5 minutes can be considered to break up aggregates.[14]

  • Dilution of Antigen: In a sterile tube, dilute the required amount of antigen in sterile PBS. The volume should be calculated to achieve the final desired injection volume when mixed with the adjuvant.

  • Adsorption: While gently vortexing or mixing the this compound suspension, add the antigen solution dropwise.[6][17]

  • Incubation: Continue to mix the suspension gently (e.g., on a rotator) at room temperature for 30-60 minutes to allow for the adsorption of the antigen to the this compound particles.[6][14]

  • Final Volume Adjustment: If necessary, add sterile PBS to reach the final desired injection volume per animal (e.g., 200 µL).

  • Homogenization: Gently mix the final suspension before drawing it into the syringe to ensure homogeneity.[6]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of the this compound-antigen suspension to a mouse.

Materials:

  • This compound-antigen suspension

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-30 gauge)

  • 70% Ethanol or other appropriate skin disinfectant

  • Gauze or cotton swabs

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse using an appropriate technique (e.g., scruffing) to expose the abdomen.[16][18]

  • Positioning: Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to shift cranially, away from the injection site.[15][19]

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum (typically on the left side) and the urinary bladder.[15][16]

  • Disinfection: Disinfect the injection site with 70% ethanol using a gauze or cotton swab.[18]

  • Needle Insertion: With the needle bevel facing up, insert the needle at a 30-45° angle into the abdominal cavity.[16][19]

  • Aspiration: Gently pull back the syringe plunger to check for negative pressure. If blood (indicating entry into a blood vessel) or a yellowish fluid (indicating entry into the bladder) appears in the syringe hub, withdraw the needle and repeat the procedure with a fresh needle and syringe at a different site.[18][19]

  • Injection: Once correct placement is confirmed by negative pressure, slowly and steadily depress the plunger to inject the full volume of the suspension.[18]

  • Withdrawal: Smoothly withdraw the needle.

  • Post-Injection Monitoring: Return the animal to its cage and monitor it for any immediate adverse reactions.[16]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo immunization study using this compound.

Experimental_Workflow Prep 1. Preparation of This compound-Antigen Suspension Prime 2. Primary Immunization (Day 0) i.p. Injection Prep->Prime Boost 3. Booster Immunization (e.g., Day 14) i.p. Injection (Optional) Prime->Boost Sample 4. Sample Collection (e.g., Day 21-28) Boost->Sample Blood Blood (Serum) Sample->Blood Spleen Spleen / Lymph Nodes Sample->Spleen ELISA ELISA for Antigen-Specific IgG1 & IgE Blood->ELISA TCell T-cell Restimulation Assays (e.g., ELISpot, Flow Cytometry) Spleen->TCell Analysis 5. Immunological Analysis ELISA->Analysis TCell->Analysis

Caption: A typical experimental workflow for a mouse immunization study.

References

Troubleshooting & Optimization

Alhydrogel-Antigen Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alhydrogel-antigen formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to antigen aggregation and formulation instability when using this compound® as an adjuvant.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and how does it work as an adjuvant?

This compound® is an aluminum hydroxide wet gel suspension widely used as a vaccine adjuvant.[1] It enhances the immune response to an antigen primarily by forming a depot at the injection site, which allows for slow antigen release and increased interaction with antigen-presenting cells (APCs).[1][2][3] The positively charged surface of this compound® at physiological pH facilitates the adsorption of negatively charged protein antigens through electrostatic interactions.[1][4][5][6]

Q2: What are the primary causes of antigen aggregation with this compound®?

Antigen aggregation in this compound® formulations can be triggered by several factors:

  • Electrostatic Interactions: Strong electrostatic attraction between the positively charged this compound® and negatively charged antigens can lead to aggregation if not properly controlled.[4][6][7]

  • pH and Buffer Composition: The pH of the formulation buffer is critical. A pH between the isoelectric point (pI) of the antigen and the point of zero charge (PZC) of this compound® (around 11) promotes optimal adsorption, but suboptimal pH can lead to aggregation.[6] Buffer ions, particularly phosphate, can significantly alter the surface charge of this compound® and influence antigen binding and stability.[5][8][9][10]

  • Ionic Strength: The ionic strength of the buffer can modulate the electrostatic interactions. High salt concentrations can shield charges, potentially leading to desorption or aggregation.[2][11]

  • Freezing: this compound®-adjuvanted vaccines are sensitive to freezing. The formation of ice crystals can cause irreversible aggregation of the adjuvant particles and damage the antigen.[12][13][14][15]

  • Storage Temperature: Elevated temperatures can lead to chemical degradation of the antigen and physical instability of the formulation, including aggregation.[16][17]

Q3: Can I freeze my this compound®-antigen formulation for long-term storage?

No, freezing is not recommended for vaccines containing aluminum adjuvants like this compound®.[4][12][15] Freezing can cause the adjuvant particles to agglomerate, leading to a loss of potency and potentially increased reactogenicity.[13][14][15] Studies have shown that freezing can lead to the formation of larger aggregates and a reduction in the immunogenicity of the vaccine.[14][15]

Q4: How does the presence of phosphate in the buffer affect my formulation?

Phosphate ions have a significant impact on this compound® formulations. They can bind to the aluminum hydroxide surface through ligand exchange, which neutralizes the positive surface charge and can even make it negative.[5][8][10] This can:

  • Reduce antigen binding strength: By competing with the antigen for binding sites and altering the surface charge, phosphate can decrease the adsorption of the antigen to this compound®.[5][8][18]

  • Improve antigen stability: In some cases, a controlled amount of phosphate can restore the thermostability of the bound antigen, making it resemble the soluble form.[5]

  • Prevent aggregation: By modulating the surface interactions, phosphate can help prevent aggregation. However, high concentrations of phosphate can lead to antigen desorption.[9][10][19]

Troubleshooting Guide

Issue 1: Visible Aggregates or Precipitates in the Formulation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your formulation buffer. Ensure it is within the optimal range for your specific antigen's stability and adsorption to this compound® (typically pH 5-7).[7] Adjust the pH if necessary.
Inappropriate Buffer Composition If using a phosphate buffer, its concentration is critical. High concentrations can lead to antigen desorption and aggregation.[9][10] Consider optimizing the phosphate concentration or switching to a different buffer system like Tris or histidine, which have been shown to maintain antigen binding.[10]
High Ionic Strength High salt concentrations can disrupt electrostatic interactions. Try reducing the salt concentration in your formulation buffer.
Freeze-Thaw Cycles Ensure the formulation has not been accidentally frozen during storage or transport. Implement storage protocols to maintain the recommended temperature range (typically 2-8°C).[15]
Issue 2: Low Antigen Binding to this compound®

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Phosphate Concentration Phosphate ions compete with the antigen for binding to the this compound® surface.[5][8][19] Reduce the phosphate concentration or replace the phosphate buffer with a non-competing buffer system.[10]
pH is too close to the antigen's pI If the pH is near the isoelectric point of the antigen, the antigen will have a neutral charge and reduced electrostatic attraction to the positively charged this compound®. Adjust the pH to be further from the antigen's pI.[6]
Competition from other formulation components Other excipients in the formulation might be interacting with this compound® and preventing antigen adsorption. Evaluate each component's potential for interaction.
Issue 3: Poor Vaccine Potency or Immunogenicity

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Antigen Denaturation/Aggregation Aggregated or denatured antigen will likely have reduced immunogenicity. Use biophysical techniques (see Experimental Protocols) to assess the conformational integrity of the antigen on the adjuvant. Optimize formulation conditions (pH, buffer, temperature) to maintain antigen stability.[20][21]
Irreversible Adjuvant Aggregation Freezing or improper storage can cause this compound® to form large, irreversible aggregates, reducing the available surface area for antigen presentation.[12][15][20] Characterize the particle size of the adjuvant in your formulation. Ensure proper storage conditions.
Adsorption Strength is Too High Very strong binding of the antigen to the adjuvant can hinder its release and presentation to the immune system.[21] Modulating the formulation with phosphate can sometimes reduce binding strength and improve the immune response.[5][18]

Quantitative Data Summary

Table 1: Effect of Phosphate on this compound® Zeta Potential and rPA Binding

Phosphate Concentration (mM)Zeta Potential of this compound® (mV)Zeta Potential of rPA-Alhydrogel® (mV)rPA Adsorption Coefficient (ml/mg)rPA Binding Capacity (mg/mg)
0~ +45~ +35215~ 0.18
2.3Not Reported0Not ReportedNot Reported
2.50Not ReportedNot ReportedNot Reported
4~ -15~ -15~ 10~ 0.08
50~ -30~ -30< 5~ 0.05
Data synthesized from studies on recombinant Protective Antigen (rPA).[5][8]

Table 2: Particle Size of OVA/Alhydrogel® Liquid Vaccine Under Different Storage Conditions

Storage Condition (1 month)X10 (µm)X50 (µm) (Median)X90 (µm)
Freshly Prepared (FV)1.56 ± 0.074.29 ± 0.6810.77 ± 3.46
Room Temperature (RT)1.30 ± 0.043.03 ± 0.098.59 ± 0.28
Data from a study with Ovalbumin (OVA).[16]

Experimental Protocols

Protocol 1: Determination of Antigen Adsorption using Langmuir Adsorption Isotherm

This protocol is used to determine the strength of binding (adsorption coefficient) and the binding capacity of an antigen to this compound®.

Methodology:

  • Prepare a series of antigen solutions of varying concentrations in the desired formulation buffer.

  • Add a fixed concentration of this compound® (e.g., 2.6 mg/ml) to each antigen solution.

  • Allow the samples to equilibrate with gentle mixing for a defined period (e.g., 2-24 hours) at a controlled temperature.[22]

  • Centrifuge the samples to pellet the this compound®-antigen complex.

  • Carefully collect the supernatant and measure the concentration of the unbound (free) antigen using a suitable protein assay (e.g., BCA assay or a specific ELISA).[22]

  • Calculate the amount of bound antigen by subtracting the free antigen concentration from the initial antigen concentration.

  • Plot the amount of bound antigen per mg of this compound® versus the concentration of free antigen.

  • Fit the data to the Langmuir adsorption isotherm equation to determine the adsorption coefficient and binding capacity.[5][9]

Protocol 2: Measurement of Zeta Potential

Zeta potential measurement is used to assess the surface charge of this compound® particles and how it is affected by formulation components like phosphate.

Methodology:

  • Prepare suspensions of this compound® (e.g., 2.6 mg/ml) in the desired buffer.

  • To assess the effect of additives, prepare a series of samples with increasing concentrations of the component of interest (e.g., phosphate).

  • If studying antigen-adsorbed this compound®, first prepare the complex and then resuspend it in the various buffers.

  • Introduce the sample into the measurement cell of a Zetasizer instrument.

  • Perform the measurement according to the instrument's instructions to obtain the zeta potential value in millivolts (mV).[5][8]

Visualizations

Alhydrogel_Antigen_Interaction cluster_formulation Formulation Environment cluster_interactions Primary Interactions Antigen Antigen Electrostatic Electrostatic Attraction Antigen->Electrostatic Negative Charge This compound This compound This compound->Electrostatic Positive Charge Ligand_Exchange Ligand Exchange This compound->Ligand_Exchange Buffer_Ions Buffer Ions (e.g., Phosphate) Buffer_Ions->Ligand_Exchange Stable_Complex Stable Antigen-Adjuvant Complex Electrostatic->Stable_Complex Aggregation Aggregation/ Precipitation Electrostatic->Aggregation Uncontrolled Ligand_Exchange->Stable_Complex Ligand_Exchange->Aggregation Excess Ions

Caption: Key interactions governing this compound-antigen formulation stability.

Caption: A logical workflow for troubleshooting this compound aggregation issues.

References

troubleshooting low antibody titer with Alhydrogel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing low antibody titers in experiments using Alhydrogel as an adjuvant.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a low antibody titer after immunizing with my antigen formulated with this compound?

A low antibody titer can stem from several factors throughout the experimental workflow, from initial formulation to the final analysis. The most common issues involve suboptimal antigen-adjuvant adsorption, improper formulation, incorrect storage, or the nature of the antigen itself. A systematic approach is necessary to pinpoint the cause.

The troubleshooting workflow below provides a logical sequence for investigating potential issues.

TroubleshootingWorkflow start Start: Low Antibody Titer formulation 1. Check Formulation Parameters start->formulation ph_check Is pH optimal (6.5-7.4)? Is buffer correct? formulation->ph_check adsorption 2. Verify Antigen Adsorption pI_check Is antigen pI compatible? (pI < 7.5 for this compound) adsorption->pI_check storage 3. Review Storage & Handling frozen_check Was the formulation ever frozen? storage->frozen_check protocol 4. Assess Immunization Protocol dose_check Is antigen/adjuvant dose appropriate? protocol->dose_check ph_check->adsorption Yes adjust_ph Solution: Adjust pH and use non-phosphate buffer ph_check->adjust_ph No adsorption_test Perform adsorption test (e.g., measure protein in supernatant) pI_check->adsorption_test Yes modify_charge Solution: Modify surface charge (e.g., add low concentration of phosphate) or switch to Adju-Phos for basic antigens pI_check->modify_charge No adsorption_test->storage Good Adsorption optimize_mixing Solution: Optimize mixing ratio, time, and temperature adsorption_test->optimize_mixing Low Adsorption frozen_check->protocol No discard_frozen Solution: Discard. Prepare fresh formulation. Store at 2-8°C. frozen_check->discard_frozen Yes optimize_dose Solution: Perform dose-response study. Titrate antigen and adjuvant. dose_check->optimize_dose Unsure/No MechanismOfAction cluster_APC Antigen Presenting Cell (APC) uptake 2. Phagocytosis of Antigen-Alhydrogel Complex inflammasome 3. NLRP3 Inflammasome Activation uptake->inflammasome presentation Antigen Presentation uptake->presentation cytokines IL-1β, IL-18 Secretion inflammasome->cytokines th2 4. Th2 Cell Activation cytokines->th2 presentation->th2 depot 1. Depot Formation at Injection Site depot->uptake bcell 5. B Cell Help & Differentiation th2->bcell antibodies 6. Antibody Production bcell->antibodies

Technical Support Center: Optimizing Alhydrogel® to Antigen Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alhydrogel® as a vaccine adjuvant. The following information is designed to help you optimize the adsorption of your antigen to this compound® and troubleshoot common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antigen adsorption to this compound®?

A1: The primary mechanism of antigen adsorption to this compound® is electrostatic attraction.[1][2][3] this compound® consists of aluminum oxyhydroxide and has a point of zero charge (PZC) of approximately 11.[2][4][5] This means that at physiological pH (typically between 6.0 and 7.5), this compound® particles have a net positive surface charge.[2][4][6][7] Consequently, it readily adsorbs antigens that are negatively charged at this pH, which includes most acidic proteins (proteins with a low isoelectric point, pI).[4][6][7] Ligand exchange, where surface hydroxyl groups on this compound® are exchanged with groups on the antigen (like phosphate groups), also contributes to binding.[2][7][8]

Q2: How does the isoelectric point (pI) of my antigen affect its binding to this compound®?

A2: The isoelectric point (pI) of your antigen is a critical factor for successful adsorption. For optimal binding to the positively charged this compound®, your antigen should have a pI below the pH of the formulation buffer, rendering it negatively charged.[5][9] For example, an acidic protein with a pI of 5.6, like recombinant Protective Antigen (rPA), readily binds to this compound® at a neutral pH.[4]

Q3: What is a typical starting ratio of this compound® to antigen?

A3: A common starting point for the volume-to-volume ratio of this compound® (gel) to a protein solution is between 1:1 and 1:10.[10] In terms of mass, ratios can vary significantly depending on the specific antigen and desired formulation. Experimental data from various studies show a wide range of successfully used mass ratios. For example, a study with Hepatitis B surface antigen (HBsAg) used a 1:25 weight ratio of antigen to Al(OH)₃.[11] Another study with Ovalbumin (OVA) used a 1:25 weight ratio (5 µg OVA to 125 µg Al(OH)₃).[11] Optimization is crucial for each specific antigen.

Q4: Can I use phosphate-buffered saline (PBS) to formulate my antigen with this compound®?

A4: While PBS is a common biological buffer, it must be used with caution when formulating with this compound®. Phosphate ions have a high affinity for the aluminum adjuvant and can bind to its surface, leading to a ligand-exchange reaction.[4][12] This can neutralize the positive surface charge of this compound®, and at high concentrations, can even make the surface negatively charged.[4][12] This change in surface properties can significantly reduce the adsorption capacity and binding strength of your antigen.[4][12] Therefore, if PBS is used, its concentration must be carefully controlled and optimized.

Troubleshooting Guide

Issue 1: Low or no antigen adsorption to this compound®.

Possible Cause Troubleshooting Step
Incorrect pH of formulation buffer: The pH of the buffer may be too close to or below the pI of the antigen, making the antigen neutral or positively charged.Adjust the pH of the formulation buffer to be at least 1-2 units above the pI of the antigen. This ensures the antigen has a net negative charge, promoting electrostatic attraction to the positively charged this compound®.[5][9]
High phosphate concentration in buffer: Phosphate ions from the buffer are competing with the antigen for binding sites on the this compound® surface.[4][12]Reduce the phosphate concentration in your buffer or switch to a non-phosphate buffer system (e.g., Tris or saline). If phosphate is necessary, a concentration titration is recommended to find the optimal concentration that allows for sufficient antigen binding.[4][12]
Antigen pI is too high: The antigen is neutral or positively charged at physiological pH.Consider using an aluminum phosphate adjuvant (like Adju-Phos®), which is negatively charged at physiological pH and is suitable for binding basic (positively charged) proteins.[5][7]
High ionic strength of the buffer: High salt concentrations can shield the electrostatic interactions between the antigen and this compound®.Reduce the salt concentration (e.g., NaCl) in the formulation buffer to enhance electrostatic attraction.[1]

Issue 2: Antigen desorbs from this compound® over time.

Possible Cause Troubleshooting Step
Changes in pH during storage: The pH of the formulation may shift over time, affecting the charge of the antigen and/or this compound®.Ensure the buffering capacity of your formulation is sufficient to maintain a stable pH during storage. Re-evaluate the buffer system if necessary.
Competitive displacement by other molecules: Excipients in the formulation may slowly displace the bound antigen.Analyze the full composition of your formulation. If possible, remove or replace excipients that may interfere with antigen binding. This is particularly relevant for complex formulations.[13]
Weak initial adsorption: The initial interaction between the antigen and this compound® may not be strong enough for long-term stability.Re-optimize the initial binding conditions (pH, buffer, ionic strength). Consider methods to enhance binding, such as incorporating phosphate groups into the antigen itself to promote ligand exchange.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound® and provide examples of antigen-adjuvant ratios from published studies.

Table 1: Physicochemical Properties of this compound®

PropertyValueReference(s)
Chemical CompositionAluminum Oxyhydroxide (AlO(OH))[4][13]
Point of Zero Charge (PZC)~11[4][5]
Surface Charge at pH 7Positive[2][4][6][7]
Typical Particle SizeAggregates of ~1-10 µm[13][15]

Table 2: Example this compound® to Antigen Ratios

AntigenThis compound® ConcentrationAntigen ConcentrationMass Ratio (Antigen:this compound®)Reference(s)
Recombinant Protective Antigen (rPA)2.6 mg/ml200 µg/ml~1:13[4]
Hepatitis B surface antigen (HBsAg)25 µg1 µg1:25[11]
Ovalbumin (OVA)125 µg5 µg1:25[11]
ID93 (recombinant fusion protein)100 µg aluminum0.5 µg1:200[16]
rHA (recombinant hemagglutinin)100 µg aluminum0.1 µg1:1000[16]

Experimental Protocols

Protocol 1: Determination of Antigen Adsorption Percentage

This protocol determines the amount of antigen adsorbed to this compound® by measuring the concentration of unbound protein remaining in the supernatant after incubation.

Materials:

  • Antigen solution of known concentration

  • This compound® suspension

  • Formulation buffer (e.g., Tris-HCl or saline)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Protein quantification assay (e.g., BCA, Bradford, or UV-Vis at 280 nm)

Procedure:

  • Prepare the antigen-Alhydrogel® formulation by adding the antigen solution to the this compound® suspension in a microcentrifuge tube. A typical starting point is a 1:1 volume ratio.[10]

  • Gently mix the suspension at room temperature for a specified time (e.g., 2-24 hours) to allow for adsorption.[10]

  • Centrifuge the tube to pellet the this compound®-antigen complex (e.g., 10,000 x g for 5 minutes).

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the protein concentration of the supernatant using a suitable protein assay.

  • Calculate the percentage of adsorbed antigen using the following formula:

    % Adsorption = [1 - (Concentration in Supernatant / Initial Antigen Concentration)] x 100

Protocol 2: Direct Quantification of Adsorbed Antigen using DAFIA (Direct this compound Formulation Immunoassay)

This protocol is an example of an immunoassay for directly quantifying the antigen while it is still adsorbed to the this compound®, avoiding desorption steps that could alter the antigen.[17]

Materials:

  • Antigen-Alhydrogel® formulation

  • ELISA plates

  • Primary antibody specific to the antigen

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Wash and blocking buffers

Procedure (Generalized):

  • Coat the wells of an ELISA plate with the this compound®-antigen formulation. The formulation is diluted in a coating buffer and incubated to allow the complex to adhere to the plate.

  • Wash the plate to remove any unbound complex.

  • Block the plate to prevent non-specific binding of antibodies.

  • Add the primary antibody, which will bind to the antigen part of the adsorbed complex. Incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody. Incubate.

  • Wash the plate and add the substrate.

  • Measure the resulting signal (e.g., absorbance) and quantify the amount of antigen by comparing it to a standard curve of the this compound®-antigen formulation with known antigen concentrations.

Visualizations

Adsorption_Mechanism cluster_0 At Physiological pH (~7) This compound This compound (Positively Charged) Adsorbed_Complex Antigen-Alhydrogel Complex This compound->Adsorbed_Complex Electrostatic Attraction Antigen Antigen (pI < 7) (Negatively Charged) Antigen->Adsorbed_Complex

Caption: Primary mechanism of antigen adsorption to this compound.

Troubleshooting_Workflow start Start: Low Antigen Adsorption check_pH Is formulation pH > Antigen pI? start->check_pH check_phosphate Is a high concentration of phosphate buffer used? check_pH->check_phosphate Yes adjust_pH Adjust pH to be > 1-2 units above pI check_pH->adjust_pH No check_pI Is antigen pI > 7? check_phosphate->check_pI No reduce_phosphate Reduce phosphate conc. or use non-phosphate buffer check_phosphate->reduce_phosphate Yes use_alumphos Consider using Aluminum Phosphate Adjuvant check_pI->use_alumphos Yes success Adsorption Optimized check_pI->success No adjust_pH->success reduce_phosphate->success

Caption: Troubleshooting workflow for low antigen adsorption.

Phosphate_Effect_Pathway phosphate Phosphate Ions (PO4³⁻) in buffer ligand_exchange Ligand Exchange with Surface Hydroxyl Groups phosphate->ligand_exchange This compound This compound (Positive Surface Charge) This compound->ligand_exchange charge_neutralization Neutralization or Reversal of Surface Charge ligand_exchange->charge_neutralization reduced_binding Reduced Antigen Adsorption Capacity charge_neutralization->reduced_binding

Caption: Effect of phosphate ions on this compound surface properties.

References

Alhydrogel Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Alhydrogel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with this compound formulations.

Issue 1: I'm observing visible aggregates or precipitation in my this compound formulation.

  • Question: What are the common causes of this compound aggregation and precipitation?

  • Answer: Aggregation of this compound can be induced by several factors. Freeze-thaw cycles are a primary cause, as the formation of ice crystals can lead to the concentration of buffer salts, altering the adjuvant's surface chemistry and promoting particle aggregation.[1][2] Dehydration of the adjuvant particles during freezing can also contribute to this issue.[3] Additionally, certain buffer ions can induce modifications in the adjuvant's surface chemistry and crystallinity, favoring aggregation.[1][2] The pH of the formulation is also critical; this compound's stability is influenced by the proximity to its point of zero charge.

  • Question: My this compound formulation was accidentally frozen. Is it still usable?

  • Answer: Accidental freezing can irreversibly damage this compound-adjuvanted vaccines, leading to the formation of large aggregates and a loss of potency.[3] It is generally not recommended to use this compound formulations that have been frozen. The aggregation induced by freezing can significantly reduce the immunogenicity of the vaccine.[4]

  • Question: How can I prevent aggregation during formulation and storage?

  • Answer: To minimize aggregation, avoid freezing this compound formulations.[3] The choice of buffer can also play a role in stability.[1][2] The addition of cryoprotectants or glass-forming excipients like trehalose or sucrose can help prevent or minimize aggregation during freezing or lyophilization if these processes are necessary for your final product.[1][2][3]

Issue 2: My protein/antigen is not binding efficiently to the this compound.

  • Question: What factors influence the binding of my antigen to this compound?

  • Answer: Antigen adsorption to this compound is primarily driven by electrostatic interactions.[5] this compound has a point of zero charge (PZC) of approximately 11, meaning it is positively charged at physiological pH.[6][7] Therefore, it readily adsorbs acidic proteins with a low isoelectric point (pI).[6][8][9] The pH of the formulation is crucial; optimal binding occurs at a pH between the pI of the protein and the PZC of this compound, where they have opposite charges.[6] The presence of certain ions, particularly phosphate, can significantly impact binding by altering the surface charge of this compound.[10][11][12]

  • Question: I'm using a phosphate buffer and observing poor antigen binding. Why is this happening?

  • Answer: Phosphate ions can bind to the surface of this compound, leading to a decrease in its positive surface charge (zeta potential) and even causing it to become negatively charged.[10][11] This reduction in positive charge weakens the electrostatic attraction between this compound and negatively charged antigens, resulting in decreased binding.[10][12] High concentrations of phosphate can lead to significant desorption of the antigen.[7]

  • Question: How can I improve the binding of my antigen to this compound?

  • Answer: To enhance antigen binding, ensure the pH of your formulation is optimal for electrostatic interaction (i.e., between the pI of your antigen and the PZC of this compound).[6] If you are using a phosphate buffer, consider reducing its concentration.[13] Alternatively, you could explore other buffering agents such as histidine, Tris, or HEPES, which have been shown to have less of an impact on the surface charge of this compound and antigen binding.[12]

Issue 3: I'm concerned about the long-term stability of my this compound-adjuvanted formulation.

  • Question: Does this compound change over time during storage?

  • Answer: Yes, this compound can undergo an aging process. Over time, it is likely to develop a more ordered crystalline structure through sequential deprotonation and dehydration.[5][14] This aging process can lead to a decrease in the pH and surface area of the this compound.[5][14]

  • Question: How does aging affect the performance of my this compound formulation?

  • Answer: The changes in crystallinity and surface area due to aging can reduce the antigen adsorption capacity of this compound.[5] The stability of the protein bound to the this compound can also influence the overall stability of the vaccine formulation.[14]

  • Question: What are the recommended storage conditions for this compound formulations?

  • Answer: this compound and its adjuvanted formulations should be stored at 2-8°C and should not be frozen.[3][14] Long-term stability studies are crucial to assess the quality and potency of the final vaccine product over its intended shelf life.[14][15]

Quantitative Data Summary

Table 1: Effect of Phosphate Concentration on this compound Zeta Potential

Phosphate Concentration (mM)Zeta Potential of this compound (mV)Zeta Potential of rPA-Alhydrogel (mV)
0~ +45~ +35
2.50-
2.3-0
3.5Converges with rPA-AlhydrogelConverges with this compound

Data synthesized from studies on the effect of phosphate on the surface charge of this compound.[7][10][11]

Table 2: Influence of Different Buffers on Antigen Binding to this compound

Buffer (at 10 mM)% Antigen Bound
Phosphate~40%
Histidine100%
Tris100%
HEPES100%

Data based on a study comparing the effect of different buffering agents on the binding of a recombinant rotavirus antigen (P[4]) to this compound.[12]

Experimental Protocols

1. Measurement of Zeta Potential to Assess Surface Charge

  • Objective: To determine the surface charge of this compound particles under different buffer conditions.

  • Methodology:

    • Prepare suspensions of this compound at a known concentration (e.g., 2.6 mg/ml) in the desired buffer.[10][11]

    • If assessing antigen-adsorbed this compound, incubate the this compound with the antigen at the desired concentration (e.g., 200 µg/ml) to allow for binding.[10][11]

    • Introduce the sample into the measurement cell of a Zetasizer instrument (e.g., Zetasizer Nano ZS, Malvern).[10][11]

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

    • The electrophoretic mobility is then used to calculate the zeta potential.

    • Perform measurements in triplicate for each sample.

2. Determination of Antigen Binding Capacity

  • Objective: To quantify the amount of antigen bound to this compound.

  • Methodology:

    • Prepare a series of tubes with a fixed amount of this compound and varying concentrations of the antigen.

    • Incubate the mixtures for a sufficient time to allow for equilibrium binding (e.g., 1 hour) with gentle mixing.

    • Centrifuge the samples to pellet the this compound-antigen complex.

    • Carefully collect the supernatant.

    • Measure the concentration of unbound antigen in the supernatant using a suitable protein quantification assay (e.g., BCA, Bradford, or UV absorbance at 280 nm).

    • The amount of bound antigen is calculated by subtracting the amount of unbound antigen from the total amount of antigen added.

    • The percentage of protein bound can then be determined.[14]

Visualizations

TroubleshootingWorkflow start Start: this compound Stability Issue issue Identify the Primary Issue start->issue aggregation Visible Aggregation / Precipitation issue->aggregation Aggregation binding Poor Antigen Binding issue->binding Binding longterm Long-term Instability issue->longterm Stability check_freeze Was the sample frozen? aggregation->check_freeze check_buffer_binding Using phosphate buffer? binding->check_buffer_binding check_storage Assess storage conditions longterm->check_storage frozen_yes Discard and prepare fresh sample. Avoid freezing. check_freeze->frozen_yes Yes frozen_no Check buffer composition and pH. check_freeze->frozen_no No phosphate_yes Reduce phosphate concentration or switch to a non-phosphate buffer (e.g., Histidine, Tris). check_buffer_binding->phosphate_yes Yes phosphate_no Optimize pH between antigen pI and this compound PZC (~11). check_buffer_binding->phosphate_no No storage_conditions Store at 2-8°C. Protect from light. Conduct long-term stability studies. check_storage->storage_conditions

Caption: A troubleshooting workflow for common this compound stability issues.

AntigenBindingMechanism cluster_this compound This compound Particle (pH 7.4) cluster_antigen Antigen (pI < 7.4) This compound Al(OH)₃ Surface (Positively Charged, ζ > 0) interaction Electrostatic Attraction This compound->interaction antigen Antigen Surface (Negatively Charged) antigen->interaction bound_complex Stable Adsorbed Complex interaction->bound_complex

Caption: Mechanism of antigen adsorption to this compound via electrostatic interaction.

ExperimentalWorkflow start Start: Assess Antigen Binding prep_this compound Prepare this compound Suspension start->prep_this compound prep_antigen Prepare Antigen Solutions (Varying Concentrations) start->prep_antigen mix Mix this compound and Antigen prep_this compound->mix prep_antigen->mix incubate Incubate (e.g., 1 hour) with gentle mixing mix->incubate centrifuge Centrifuge to Pellet Complex incubate->centrifuge separate Separate Supernatant from Pellet centrifuge->separate measure Measure Unbound Antigen in Supernatant (e.g., UV-Vis) separate->measure calculate Calculate % Bound Antigen measure->calculate

Caption: Experimental workflow for determining antigen binding to this compound.

References

preventing protein precipitation with Alhydrogel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein adsorption using Alhydrogel. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to prevent protein precipitation and ensure stable, effective formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for protein adsorption to this compound?

A1: The primary mechanism for protein adsorption to this compound is electrostatic interaction.[1][2][3][4] this compound consists of aluminum hydroxide (Al(OH)₃) and has a point of zero charge (PZC) of approximately 11.[1][5][6][7][8] This means that at a neutral pH (around 7.4), the this compound particles carry a net positive surface charge.[5][6][9] Consequently, it effectively adsorbs proteins that are negatively charged at this pH, typically acidic proteins with a low isoelectric point (pI).[5][6]

Q2: How does pH affect protein binding to this compound?

A2: pH is a critical factor that governs the surface charge of both the protein and this compound. For optimal binding, the pH of the formulation buffer should be between the pI of the protein and the PZC of this compound.[7] In this pH range, the protein and the adjuvant will have opposite electrical charges, maximizing electrostatic attraction.[7] For most acidic proteins, a pH range of 5 to 7 is effective for adsorption onto the positively charged this compound.[5]

Q3: Can this compound be used to adsorb basic (high pI) proteins?

A3: Adsorbing basic proteins, which are positively charged at neutral pH, can be challenging due to electrostatic repulsion from the positively charged this compound surface. However, adsorption can be facilitated by modifying the this compound surface with phosphate ions. Phosphate treatment can reduce the positive surface charge or even induce a net negative charge, allowing for the binding of basic proteins.[10]

Q4: What is the typical binding capacity of this compound?

A4: The protein binding capacity of this compound can vary depending on the specific protein, buffer conditions, and particle size.[4] As a general reference, the binding capacity for human serum albumin is reported to be between 10-20 mg per ml of gel at pH 7.0.[11]

Troubleshooting Guide: Preventing Protein Precipitation

This guide addresses common issues encountered during the adsorption of proteins onto this compound.

Problem 1: My protein precipitates immediately upon mixing with this compound.

This is often caused by a significant mismatch in pH or buffer composition, leading to protein aggregation at the adjuvant surface.

Possible Cause Recommended Solution
Incorrect Buffer pH Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain its solubility and net charge. The pH should be below the protein's pI to ensure a net positive charge for binding to a negatively charged adjuvant, or above the pI for a net negative charge to bind to this compound.[7]
High Protein Concentration The initial protein solution may be too concentrated, leading to aggregation.[12][13] Try diluting the protein solution before adding it to the this compound suspension.
Buffer Composition Certain buffer species can interfere with binding. For instance, high concentrations of phosphate can compete with the protein for binding sites on the this compound surface.[1][4][10][14] Consider using a non-phosphate buffer like Tris or saline for the initial adsorption step.

Problem 2: The protein binds initially but then desorbs or precipitates over time.

This may indicate protein instability on the this compound surface or slow changes in the formulation.

Possible Cause Recommended Solution
Protein Denaturation on Surface Adsorption can sometimes cause conformational changes that destabilize the protein.[2][15] This can be exacerbated by temperature fluctuations. Consider adding stabilizers like glycerol (5-10%) to the formulation buffer.[12][13] Store the formulation at a stable, recommended temperature (e.g., 2-8°C) and avoid freezing, as ice crystal formation can destroy the gel.[16]
Changes in Microenvironment pH The surface of aluminum hydroxide can have a pH that is about two units higher than the bulk solution.[7][8] This pH difference might push the protein closer to its pI, reducing solubility. It may be necessary to adjust the bulk buffer pH to a slightly lower value to compensate for this surface effect.
Ionic Strength High salt concentrations can disrupt electrostatic interactions, potentially leading to desorption.[4][10][17] Optimize the ionic strength of your buffer; a typical starting point is physiological saline (0.9% NaCl).
Low Protein Loading At low concentrations, some proteins have been observed to cross-link and aggregate this compound clusters more than at higher, saturating concentrations.[18] Consider increasing the protein-to-adjuvant ratio to achieve more complete surface coverage.

Visualizing Key Processes

To better understand the experimental workflow and influencing factors, refer to the diagrams below.

G General Protein Adsorption Workflow cluster_prep Preparation cluster_process Adsorption Process cluster_analysis Analysis P1 Equilibrate this compound in Binding Buffer M Mix Protein and this compound (Gentle Agitation) P1->M P2 Prepare Protein Solution in Binding Buffer P2->M I Incubate (e.g., 2-24h at RT) M->I S Separate Supernatant (Centrifugation) I->S Q Quantify Unbound Protein (e.g., BCA, HPLC) S->Q R Resuspend Adsorbed Complex for Storage/Use Q->R Calculate % Adsorption

Caption: A typical workflow for adsorbing a protein onto an this compound suspension.

G Troubleshooting Protein Precipitation start Precipitation Observed? cause_ph Is buffer pH near protein pI? start->cause_ph Yes no_precip No Precipitation (Process is Optimal) start->no_precip No cause_buffer Using high phosphate buffer? cause_ph->cause_buffer No sol_ph Adjust pH to be >1 unit from protein pI cause_ph->sol_ph Yes cause_conc High protein concentration? cause_buffer->cause_conc No sol_buffer Switch to Tris or Saline buffer for adsorption step cause_buffer->sol_buffer Yes cause_storage Instability over time? cause_conc->cause_storage No sol_conc Dilute protein solution before mixing cause_conc->sol_conc Yes sol_storage Add stabilizers (e.g., glycerol). Verify storage temp (avoid freezing). cause_storage->sol_storage Yes

Caption: A decision tree to troubleshoot common causes of protein precipitation.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to protein-Alhydrogel interactions.

Table 1: Physicochemical Properties of Adjuvants

AdjuvantTypePoint of Zero Charge (PZC)Surface Charge at pH 7.4Ideal Antigen pI for Adsorption
This compound Aluminum Hydroxide~11.0[1][5][6][7]Positive[5][6][9]Acidic (pI < 7)[5][6]
Adju-Phos Aluminum Phosphate~4.5 - 5.5[5][7]Negative[19]Basic (pI > 7)[19]

Table 2: Influence of Buffer Ions on this compound Surface Charge

Buffer IonConcentrationEffect on Zeta PotentialImpact on Protein Binding
Phosphate Increasing (e.g., 0-4 mM)Rapidly declines from positive to negative[1]Reduces binding capacity for acidic proteins; may enable binding of basic proteins.[1][14]
Saline (NaCl) Increasing Ionic StrengthCan shield surface chargesMay reduce adsorption efficiency by weakening electrostatic interactions.[4][20]

Experimental Protocols

Protocol 1: General Procedure for Protein Adsorption to this compound

This protocol outlines the fundamental steps for adsorbing a protein onto an this compound suspension. Optimization is recommended for each specific protein and application.

Materials:

  • This compound suspension (e.g., this compound® 2%)

  • Purified protein solution

  • Binding Buffer (e.g., 10 mM Tris, 0.9% NaCl, pH 7.4)

  • Microcentrifuge tubes

  • Benchtop microcentrifuge

  • Method for protein quantification (e.g., BCA assay, HPLC)

Procedure:

  • Preparation of this compound:

    • If your this compound is in a different buffer, it must be equilibrated.

    • Transfer the required volume of this compound suspension to a microcentrifuge tube.

    • Centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to pellet the gel.[10]

    • Carefully discard the supernatant.

    • Resuspend the pellet in an equal volume of Binding Buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete buffer exchange.[10]

  • Adsorption:

    • After the final wash, resuspend the equilibrated this compound pellet in the desired volume of Binding Buffer.

    • Slowly add the protein solution to the this compound suspension while gently mixing. A common starting ratio is 1:1 (v/v) of gel to protein solution.[11][16]

    • Incubate the mixture at room temperature with gentle, continuous agitation (e.g., on a rotator or rocker). Incubation times can range from 2 to 24 hours.[11]

  • Quantification of Adsorption:

    • Following incubation, centrifuge the tube at a sufficient speed to pellet the adjuvant-protein complex (e.g., 14,000 x g for 5 minutes).

    • Carefully collect the supernatant, which contains any unbound protein.

    • Measure the protein concentration in the supernatant using a suitable quantification method.[11][21]

    • Calculate the amount of bound protein by subtracting the amount of unbound protein from the total initial amount.

  • Final Formulation:

    • The final pellet, containing the protein adsorbed to this compound, can be resuspended in a suitable sterile buffer for storage or experimental use.

    • Crucially, do not freeze the this compound formulation , as this will damage the gel structure.[16] Store at 2-8°C.

References

Technical Support Center: Troubleshooting Inconsistent Results with Alhydrogel® in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alhydrogel®, a widely used aluminum hydroxide adjuvant in murine immunological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in antibody titers between different groups of mice immunized with the same this compound®-adjuvanted antigen?

A1: Inconsistent antibody responses can stem from several factors related to the this compound® adjuvant and its interaction with the antigen and the host immune system. Key areas to investigate include:

  • Adjuvant Formulation and Antigen Adsorption: The efficiency of antigen adsorption to this compound® is critical. Incomplete or variable adsorption can lead to inconsistent "free" antigen levels, impacting the immune response. The physicochemical properties of different "alum" preparations can also vary significantly, affecting their adjuvant properties.[1]

  • Route of Administration: The route of immunization (e.g., intraperitoneal, subcutaneous, intramuscular) can influence the magnitude and type of immune response.[2] It is crucial to maintain consistency in the administration technique.

  • Lot-to-Lot Variation: Although this compound® is a standard, lot-to-lot variability can exist. It is advisable to use the same lot for the entirety of a study or qualify new lots to ensure consistency.

  • Mouse Strain and Genetics: Different mouse strains can exhibit varied immune responses to the same adjuvant-antigen combination due to their genetic background.

Q2: My this compound®-adjuvanted vaccine is inducing a predominantly Th2-biased response. How can I promote a more balanced Th1/Th2 or a Th1-skewed response?

A2: this compound® is known to primarily induce a Th2-type immune response, characterized by the production of IL-4, IL-5, and IgG1 antibodies.[3][4] To shift the response towards Th1, consider the following strategies:

  • Co-administration of Th1-promoting adjuvants: Combining this compound® with Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (a TLR9 agonist) or monophosphoryl lipid A (MPLA, a TLR4 agonist), can enhance Th1 responses.[3][5]

  • Nanoparticle Formulations: Reducing the particle size of this compound® to the nanometer range has been shown to promote Th1 immunity.[6][7][8]

  • Inclusion of Cytokines: Co-administering cytokines like IL-12 with the this compound®-antigen formulation can help drive a Th1-polarized response.[9]

Q3: I am having trouble with antigen adsorption to this compound®. What factors influence this process and how can I optimize it?

A3: Efficient adsorption of the antigen to this compound® is crucial for its adjuvant effect. Several factors can influence this process:

  • Isoelectric Point (pI) of the Antigen: this compound® has a positive surface charge at physiological pH. Therefore, it readily adsorbs acidic proteins with a low pI through electrostatic interactions.[10][11] For basic proteins, adsorption can be less efficient.

  • pH of the Formulation: The pH of the buffer used for formulation can affect the surface charge of both the antigen and this compound®, thereby influencing their interaction.

  • Presence of Phosphate Ions: Phosphate ions can compete with the antigen for binding to this compound®, potentially leading to desorption or reduced adsorption of the antigen.[10][12] It is advisable to use buffers with low phosphate concentrations.

  • Antigen-to-Adjuvant Ratio: The ratio of antigen to this compound® needs to be optimized to ensure maximal adsorption without causing aggregation.[3]

Troubleshooting Guides

Issue 1: High variability in humoral response (IgG titers)

This guide will help you troubleshoot inconsistent antibody titers in mice immunized with this compound®-adjuvanted antigens.

Troubleshooting Workflow

G cluster_0 Start: Inconsistent IgG Titers cluster_1 Step 1: Formulation & Adsorption cluster_2 Step 2: Administration cluster_3 Step 3: Reagents & Animals cluster_4 Step 4: Data Analysis cluster_5 Resolution start High variability in IgG titers observed check_adsorption Verify Antigen Adsorption Efficiency start->check_adsorption check_formulation Standardize Formulation Protocol check_adsorption->check_formulation If adsorption is inconsistent check_route Confirm Consistent Administration Route & Technique check_formulation->check_route check_dose Verify Accurate Dosing check_route->check_dose check_lot Check this compound Lot Number check_dose->check_lot check_mice Ensure Uniform Mouse Strain, Age, and Sex check_lot->check_mice analyze_data Re-evaluate Outliers and Statistical Analysis check_mice->analyze_data resolved Consistent IgG Titers Achieved analyze_data->resolved If issues are resolved

Caption: Troubleshooting workflow for inconsistent IgG titers.

Quantitative Data Summary: Comparison of Different "Alum" Formulations

Adjuvant FormulationPeak NP-Specific Serum IgG (mg/ml)Germinal Center (GC) B cells (%)Reference
Precipitated Alum2.0 (±0.1)>3%[1]
This compound®0.6 (±0.07)>3%[1]
Imject® Alum0.3 (±0.03)<1.5%[1]

Data from a study comparing humoral responses to NP-CGG antigen in mice.[1]

Experimental Protocol: Intraperitoneal Immunization of Mice

This protocol is adapted from studies evaluating humoral responses to alum-adjuvanted antigens.[1]

  • Antigen-Adjuvant Preparation:

    • For this compound®, mix the antigen solution with the this compound® suspension at the desired ratio (e.g., 10 µg antigen per 0.17 mg aluminum).

    • Incubate the mixture at 4°C for at least 1 hour with gentle rocking to allow for antigen adsorption.

  • Animal Handling:

    • Use 6-8 week old female BALB/c mice.[3][13]

    • Allow mice to acclimatize for at least one week before the start of the experiment.[13][14]

  • Immunization:

    • Administer 200 µl of the antigen-adjuvant suspension per mouse via intraperitoneal injection.

    • For primary immunization, a single injection is given on day 0.

    • Booster immunizations can be given at subsequent time points (e.g., day 14 and 28).[3]

  • Sample Collection:

    • Collect blood samples via retro-orbital or submandibular bleeding at various time points (e.g., days 8, 16, 42) to monitor antibody responses.[1]

    • Isolate splenocytes for cellular immune response analysis.

Issue 2: Undesired Th2-Biased Immune Response

This guide provides steps to modulate the immune response towards a more balanced Th1/Th2 or a Th1-dominant phenotype.

Signaling Pathway: this compound®-Induced Immune Response

G cluster_0 Initiation cluster_1 Innate Response cluster_2 Adaptive Response - Th2 Pathway cluster_3 Modulation to Th1 Pathway This compound This compound + Antigen APC Antigen Presenting Cell (APC) (e.g., Macrophage, Dendritic Cell) This compound->APC NLRP3 NLRP3 Inflammasome Activation APC->NLRP3 Th0 Naive T Helper Cell (Th0) APC->Th0 IL1b IL-1β Secretion NLRP3->IL1b Th2 Th2 Differentiation Th0->Th2 IL-4 signaling Th1 Th1 Differentiation Th0->Th1 Inhibited by Th2 cytokines IL4_IL5 IL-4, IL-5 Production Th2->IL4_IL5 B_cell_activation B Cell Activation & Proliferation IL4_IL5->B_cell_activation IgG1_IgE IgG1, IgE Production B_cell_activation->IgG1_IgE Th1_mod Addition of Th1-polarizing adjuvant (e.g., CpG, MPLA) Th1_mod->Th1 IFNg IFN-γ Production Th1->IFNg IgG2a IgG2a Production IFNg->IgG2a

Caption: this compound® signaling pathway leading to a Th2 response and modulation towards Th1.

Quantitative Data Summary: Cytokine Production with Different Adjuvants

Immunization GroupIL-4 Release (pg/ml)IFN-γ Release (pg/ml)Reference
OVA aloneNot detectedNot detected[3]
OVA/Alhydrogel®DetectedNot detected[3]
OVA/MPLADetectedDetected[3]

Data from a study assessing cytokine release from splenocytes of immunized mice.[3]

Experimental Protocol: Preparation of this compound® with a Th1-polarizing Adjuvant (MPLA)

This protocol describes the formulation of this compound® with MPLA to promote a mixed Th1/Th2 response.[3]

  • Reagent Preparation:

    • Reconstitute ovalbumin (OVA) antigen in sterile saline.

    • Use this compound® as a 2% suspension.

    • Prepare a stock solution of MPLA in a suitable solvent (e.g., water for injection).

  • Adsorption of Antigen:

    • Mix the OVA solution with the this compound® suspension at a pre-determined optimal weight ratio (e.g., 4:1 this compound® to OVA).

    • Stir the mixture overnight at 4°C to ensure complete adsorption of the antigen.

  • Addition of Th1-polarizing Adjuvant:

    • Just prior to immunization, add the desired amount of MPLA to the OVA/Alhydrogel® mixture.

  • Immunization:

    • Administer the final formulation to mice via the desired route (e.g., intranasal or subcutaneous).[3]

By understanding the key factors that contribute to the variability of this compound®'s adjuvant activity and by following standardized and optimized protocols, researchers can achieve more consistent and reproducible results in their murine studies.

References

Technical Support Center: Optimizing Alhydrogel Adjuvant Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alhydrogel, a widely used aluminum hydroxide adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the adjuvant's effectiveness in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions through a multi-faceted mechanism. It forms a "depot" at the injection site, which prolongs antigen availability for immune cells.[1][2][3] This depot effect facilitates the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, enhancing antigen uptake.[1][2][3] this compound is also known to activate innate immunity pathways, including the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, although the precise role of the NLRP3 inflammasome in the resulting antibody response is still under discussion.[1][4][5] This adjuvant predominantly promotes a Th2-biased immune response, characterized by the production of specific antibodies.[2][4]

Q2: What is the optimal method for adsorbing my antigen to this compound?

A2: Effective adsorption is critical for this compound's adjuvant activity. This compound particles have a net positive charge at a pH between 5 and 7, making them well-suited for adsorbing negatively charged antigens (those with an isoelectric point below the formulation's pH).[1][2] The adsorption process is primarily driven by electrostatic interactions and ligand exchange.[2][6] For optimal results, mix your antigen solution with the this compound suspension and allow for gentle agitation at room temperature. The ideal incubation time can range from a few hours to overnight, and it is recommended to empirically determine the optimal ratio of antigen to adjuvant for your specific protein.[7]

Q3: Can I freeze my this compound-adjuvanted vaccine formulation?

A3: No, you should not freeze this compound or any vaccine formulation containing it.[5] Freezing can cause irreversible agglomeration of the aluminum hydroxide particles, which can negatively impact the vaccine's potency and stability.[8]

Q4: this compound is known to induce a Th2-biased response. How can I promote a more balanced Th1/Th2 or a stronger Th1 response?

A4: While this compound typically induces a Th2 response, several strategies can be employed to shift the immune response towards a Th1 profile. One effective approach is to use this compound in combination with a Th1-polarizing adjuvant, such as a Toll-like receptor (TLR) agonist (e.g., CpG oligonucleotides or MPLA).[9][10][11] Another strategy involves reducing the particle size of the this compound to the nano-scale, as nanoparticles have been shown to more effectively stimulate Th1 responses.[9][12][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low antibody titers - Inefficient antigen adsorption.- Suboptimal adjuvant-to-antigen ratio.- Antigen instability upon adsorption.- Inadequate dose of adjuvant.- Verify the isoelectric point (pI) of your antigen; ensure it is compatible with this compound's positive charge at neutral pH.[1][2]- Perform a titration experiment to determine the optimal antigen-to-adjuvant ratio.- Assess antigen integrity after adsorption using techniques like SDS-PAGE or immunoassays.[14]- Ensure the final aluminum content is within the recommended range (up to 1.25 mg per dose for human vaccines).[9]
High variability between experimental groups - Inconsistent formulation preparation.- Aggregation of this compound particles.- Ensure thorough and consistent mixing during formulation.- Avoid freezing the this compound or the final formulation.[8]- Visually inspect for aggregates before administration.
Weak cell-mediated immunity (Th1 response) - this compound's inherent bias towards a Th2 response.- Combine this compound with a Th1-promoting adjuvant like a TLR agonist (e.g., CpG).[9][10][11]- Consider using nano-sized aluminum hydroxide particles, which have been shown to enhance Th1 responses.[12][13]- Evaluate different immunization routes, as this can influence the type of immune response.[5]
Antigen does not adsorb to this compound - The antigen is positively charged at the formulation pH.- If your antigen has a high pI, consider using an aluminum phosphate adjuvant (like Adju-Phos®), which is negatively charged.[13]- Adjust the pH of the formulation buffer to optimize electrostatic interactions.

Quantitative Data Summary

The following tables summarize quantitative data from studies aimed at improving this compound's adjuvant effect.

Table 1: Effect of Adjuvant Formulation on Antigen-Specific IgG Titers

Adjuvant FormulationAntigenAnimal ModelMean IgG Titer (Endpoint Titer)Reference
HBsAg + this compoundHepatitis B surface antigen (HBsAg)BALB/c mice~1:80,000[10]
HBsAg + Hydrolysis Al (novel preparation)Hepatitis B surface antigen (HBsAg)BALB/c mice~1:160,000[10]
rPA + this compound (0.25 mM Phosphate)Recombinant Protective Antigen (rPA)Disease ModelLower Potency[15][16]
rPA + this compound (4 mM Phosphate)Recombinant Protective Antigen (rPA)Disease ModelSignificantly Higher Potency[15][16]

Table 2: Influence of Particle Size on Immune Response

AdjuvantParticle SizeKey Immune Response SkewingReference
This compound1-10 µm aggregatesTh2[12][17]
PAA:nanoalum~100 nmTh1[12][17]

Experimental Protocols

Protocol 1: Preparation of this compound-Adsorbed Antigen

Objective: To optimally adsorb a protein antigen to this compound.

Materials:

  • This compound (2% suspension)

  • Protein antigen solution of known concentration

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline

  • Sterile, conical tubes

  • End-over-end rotator

Methodology:

  • Antigen Dilution: Dilute the protein antigen to the desired concentration in sterile PBS or saline.

  • Adjuvant-Antigen Mixing: In a sterile conical tube, add the desired volume of the this compound suspension. While gently vortexing or swirling the tube, slowly add the diluted antigen solution. A common starting point is a 1:1 volume ratio.

  • Incubation: Place the tube on an end-over-end rotator and incubate at room temperature for at least 4 hours. Overnight incubation is also common and may improve adsorption for some antigens.

  • Adsorption Confirmation (Optional but Recommended):

    • Centrifuge the tube at a low speed (e.g., 500 x g for 5 minutes) to pellet the this compound-antigen complex.

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a suitable protein assay (e.g., BCA or a specific ELISA).

    • The amount of adsorbed antigen is the initial total protein minus the amount of protein in the supernatant. A high percentage of adsorption (>90%) is generally desirable.[18]

  • Final Formulation: Resuspend the pellet in the desired volume of sterile PBS or saline for injection.

Protocol 2: Immunization of Mice to Evaluate Adjuvant Efficacy

Objective: To immunize mice with an this compound-adjuvanted antigen and assess the resulting immune response.

Materials:

  • This compound-adsorbed antigen (prepared as in Protocol 1)

  • Control formulations (e.g., antigen alone, adjuvant alone)

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Syringes and needles (e.g., 27-gauge)

  • Equipment for blood collection

Methodology:

  • Animal Grouping: Randomly divide mice into experimental groups (e.g., n=5-10 per group).

  • Immunization Schedule: A typical schedule involves a primary immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals (e.g., Day 14 and Day 28).

  • Dose Preparation: Prepare the injection doses. For mice, a typical injection volume is 50-100 µL. Ensure the formulation is well-suspended before drawing into the syringe.

  • Administration: Administer the formulation via the desired route (e.g., intramuscular or subcutaneous).

  • Sample Collection: Collect blood samples at various time points (e.g., pre-immunization and 1-2 weeks after each boost) to analyze the antibody response. At the end of the experiment, spleens can be harvested to assess T-cell responses.

  • Analysis:

    • Humoral Response: Use ELISA to determine antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the collected sera.

    • Cellular Response: Isolate splenocytes and re-stimulate them in vitro with the antigen. Use techniques like ELISpot or intracellular cytokine staining followed by flow cytometry to measure the frequency of cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4 for Th2).

Visualizations

Experimental_Workflow_for_Adjuvant_Comparison cluster_prep Formulation Preparation cluster_immunization Immunization & Analysis cluster_outcome Expected Outcomes A Antigen Solution F1 Formulation 1: Antigen + this compound A->F1 F2 Formulation 2: Antigen + Nano-Alhydrogel A->F2 F3 Formulation 3: Antigen + this compound + TLR Agonist A->F3 B This compound B->F1 B->F3 C Nano-Alhydrogel C->F2 D TLR Agonist D->F3 E Divide Mice into Groups F1->E Administer Formulations F Immunize (e.g., Day 0, 14, 28) E->F G Collect Sera & Splenocytes F->G H Analyze Humoral Response (ELISA) G->H I Analyze Cellular Response (ELISpot/FACS) G->I O1 Th2-biased response H->O1 from F1 O3 Strong Th1/Th2 balanced response H->O3 from F3 O2 Enhanced Th1 response I->O2 from F2

Caption: Workflow for comparing different this compound formulations.

NLRP3_Inflammasome_Activation cluster_cell Antigen Presenting Cell (APC) cluster_response Downstream Immune Effect This compound This compound Particles Phagocytosis Phagocytosis This compound->Phagocytosis Phagolysosome Phagolysosome Destabilization Phagocytosis->Phagolysosome NLRP3 NLRP3 Phagolysosome->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Secreted IL-1β (Pro-inflammatory) ProIL1b->IL1b Inflammation Inflammation & Immune Cell Recruitment IL1b->Inflammation

Caption: this compound-mediated NLRP3 inflammasome activation pathway.

Troubleshooting_Adsorption Start Problem: Low Antigen Adsorption Check_pI Is antigen pI < 7.0? Start->Check_pI Yes_pI YES Check_pI->Yes_pI yes No_pI NO Check_pI->No_pI no Check_Ratio Is antigen:adjuvant ratio optimized? Yes_pI->Check_Ratio Use_AlPO4 Action: Consider using Aluminum Phosphate (Adju-Phos®) No_pI->Use_AlPO4 Adjust_pH Action: Adjust formulation pH to be > antigen pI Success Adsorption Improved Use_AlPO4->Success Yes_Ratio YES Check_Ratio->Yes_Ratio yes No_Ratio NO Check_Ratio->No_Ratio no Check_Buffer Is a high concentration of phosphate present in buffer? Yes_Ratio->Check_Buffer Titrate_Ratio Action: Perform titration experiment to find optimal ratio No_Ratio->Titrate_Ratio Titrate_Ratio->Success Yes_Buffer YES Check_Buffer->Yes_Buffer yes No_Buffer NO Check_Buffer->No_Buffer no Reduce_Phosphate Action: Reduce phosphate concentration as it competes for binding sites Yes_Buffer->Reduce_Phosphate No_Buffer->Success Reduce_Phosphate->Success

Caption: Troubleshooting logic for low antigen adsorption to this compound.

References

Alhydrogel Vaccine Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alhydrogel® as a vaccine adjuvant. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges during your vaccine formulation experiments.

Frequently Asked Questions (FAQs)

What is this compound® and how does it work as an adjuvant?

This compound® is an aluminum hydroxide wet gel suspension. It primarily functions as an adjuvant by forming a depot at the injection site, which enhances antigen availability and uptake by antigen-presenting cells (APCs). This process promotes a Th2-biased immune response, which is crucial for generating strong antibody-mediated immunity. The particulate nature of this compound® enhances phagocytosis and can also activate innate immunity pathways, such as the NLRP3 inflammasome.[1]

What are the key factors to consider when formulating a vaccine with this compound®?

Successful formulation with this compound® depends on several factors, including the physicochemical properties of the antigen (e.g., isoelectric point), the choice of buffer and pH, the degree of antigen adsorption, and the physical stability of the final formulation (e.g., prevention of aggregation). Careful optimization of these parameters is critical for developing a stable and immunogenic vaccine.

How does the isoelectric point (pI) of my antigen affect adsorption to this compound®?

This compound® has a point of zero charge (PZC) of approximately 11, meaning it carries a positive surface charge at physiological pH (around 7.4).[2][3] For optimal adsorption, your antigen should have an opposite charge. Therefore, antigens with an acidic pI (below 7) will generally adsorb more efficiently to this compound® due to favorable electrostatic interactions.[1][3]

Can I use a phosphate buffer in my formulation?

It is generally recommended to avoid phosphate buffers when formulating with this compound®. Phosphate ions have a high affinity for the aluminum hydroxide surface and can compete with the antigen for binding sites through ligand exchange.[4][5] This competition can lead to reduced antigen adsorption or even desorption of already bound antigen. Buffers such as Tris or histidine are often more suitable alternatives.[4][5]

What are the common causes of this compound® aggregation?

A primary cause of this compound® particle aggregation is exposure to freezing temperatures. The formation of ice crystals can disrupt the structure of the gel and lead to irreversible clumping of the particles.[6][7] This aggregation can negatively impact the vaccine's efficacy and syringeability. Freeze-concentration of buffer salts can also induce modifications in the adjuvant's surface chemistry, further promoting aggregation.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Antigen Adsorption

Q: My antigen is not adsorbing efficiently to this compound®. What steps can I take to troubleshoot this?

A: Poor antigen adsorption is a common challenge. Follow this troubleshooting workflow to diagnose and resolve the issue:

Poor_Adsorption_Troubleshooting start Start: Poor Antigen Adsorption check_pI 1. Verify Antigen pI and Formulation pH start->check_pI pI_issue Is Antigen pI > Formulation pH? check_pI->pI_issue adjust_pH Adjust Formulation pH to be below Antigen pI pI_issue->adjust_pH Yes check_buffer 2. Check Buffer Composition pI_issue->check_buffer No adjust_pH->check_buffer buffer_issue Using Phosphate or Citrate Buffer? check_buffer->buffer_issue change_buffer Switch to a non-interfering buffer (e.g., Tris, Histidine) buffer_issue->change_buffer Yes check_ionic_strength 3. Evaluate Ionic Strength buffer_issue->check_ionic_strength No change_buffer->check_ionic_strength ionic_strength_issue Is Ionic Strength too high (e.g., >150 mM NaCl)? check_ionic_strength->ionic_strength_issue reduce_ionic_strength Reduce Salt Concentration ionic_strength_issue->reduce_ionic_strength Yes review_mixing 4. Review Adsorption Protocol ionic_strength_issue->review_mixing No reduce_ionic_strength->review_mixing mixing_issue Inadequate mixing time or temperature? review_mixing->mixing_issue optimize_mixing Optimize mixing (e.g., gentle rotation, 2-24 hours, RT) mixing_issue->optimize_mixing Yes end_fail Further Optimization Needed mixing_issue->end_fail No end_success Adsorption Successful optimize_mixing->end_success

Caption: Troubleshooting workflow for poor antigen adsorption to this compound®.

Quantitative Data: Influence of Formulation pH on Adsorption

Antigen pIFormulation pHExpected Adsorption EfficiencyRationale
4.7 (e.g., BSA)6.5 - 7.5HighAntigen is negatively charged, this compound® is positively charged.[3]
4.7 (e.g., BSA)4.0LowBoth antigen and this compound® may have reduced or similar charges.
8.07.0Low to ModerateAntigen has a slight positive charge, electrostatic attraction is weak.
11.1 (e.g., Lysozyme)7.4Very LowBoth antigen and this compound® are positively charged.[3]
Issue 2: Aggregation of this compound® Particles

Q: I've observed aggregation and sedimentation in my this compound® formulation. How can I prevent this?

A: Aggregation is often triggered by freezing. Here’s a guide to preventing and troubleshooting this issue:

Aggregation_Troubleshooting start Start: Formulation Aggregation Observed check_freezing 1. Investigate for Freeze-Thaw Cycles start->check_freezing freezing_occurred Was the formulation exposed to sub-zero temperatures? check_freezing->freezing_occurred implement_cold_chain Implement strict cold chain control (2-8°C) freezing_occurred->implement_cold_chain Yes add_cryoprotectants 2. Consider adding cryoprotectants freezing_occurred->add_cryoprotectants No/Prophylactic implement_cold_chain->add_cryoprotectants cryo_choice Select appropriate cryoprotectant (e.g., Trehalose, Sorbitol) add_cryoprotectants->cryo_choice optimize_concentration Optimize cryoprotectant concentration cryo_choice->optimize_concentration evaluate_stability 3. Evaluate formulation stability optimize_concentration->evaluate_stability stability_test Perform freeze-thaw stability studies evaluate_stability->stability_test end_success Stable Formulation Achieved stability_test->end_success No Aggregation end_fail Re-evaluate Cryoprotectant/Concentration stability_test->end_fail Aggregation Persists

Caption: Troubleshooting workflow for this compound® formulation aggregation.

Quantitative Data: Efficacy of Cryoprotectants in Preventing Aggregation

CryoprotectantConcentration (w/v)Observation after Freeze-ThawReference
None (Control)0%Significant aggregation and loss of potency[7]
Trehalose5%Inhibition of aggregation, retention of antigenicity[8]
Sorbitol5%Inhibition of gel particle degradation[8]
Octyl glucoside0.05%Inhibition of aggregation and preservation of immunogenicity[9]
Issue 3: Effects of Sterilization

Q: How does sterilization, particularly autoclaving, affect my this compound® formulation?

A: Autoclaving can induce physicochemical changes in this compound®, potentially impacting its performance. Key effects include:

  • Increased Crystallinity: Heat can cause a more ordered crystal structure.

  • Reduced Surface Area: This can lead to a decrease in the antigen adsorption capacity.[5]

  • pH Changes: A decrease in the pH of the this compound® suspension may be observed.[5]

It is crucial to assess the impact of sterilization on your specific formulation. Consider sterile filtration for the antigen solution and aseptic mixing with pre-sterilized this compound® as an alternative to terminal autoclaving of the final formulation, especially if the antigen is heat-labile.

Experimental Protocols

Protocol 1: Determination of Antigen Adsorption Capacity

This protocol allows you to determine the maximum amount of your antigen that can be adsorbed by a given amount of this compound®.

Materials:

  • Your purified antigen solution of known concentration

  • This compound® (e.g., 2% suspension)

  • Formulation buffer (e.g., Tris or saline)

  • Microcentrifuge tubes

  • Protein quantification assay (e.g., MicroBCA™, OPA)

Procedure:

  • Prepare a series of dilutions of your antigen in the formulation buffer.

  • In separate microcentrifuge tubes, add a fixed amount of this compound® (e.g., 100 µL of a 2% suspension).

  • Add a fixed volume of each antigen dilution to the tubes. Include a control tube with buffer only.

  • Incubate the tubes with gentle mixing (e.g., on a rotator) for a predetermined time (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature).

  • Centrifuge the tubes to pellet the this compound®-antigen complex (e.g., 10,000 x g for 5 minutes).

  • Carefully collect the supernatant from each tube.

  • Quantify the protein concentration in each supernatant using a suitable protein assay.

  • Calculate the amount of adsorbed antigen by subtracting the amount of protein in the supernatant from the initial amount added.

  • Plot the amount of adsorbed antigen versus the initial antigen concentration to determine the adsorption isotherm and the maximum binding capacity.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is used to monitor the size distribution of this compound® particles and detect aggregation.

Materials:

  • Your this compound® formulation

  • Disposable DLS cuvettes

  • DLS instrument

Procedure:

  • Ensure the DLS instrument is warmed up and has passed its performance verification with a suitable standard.

  • Gently resuspend your this compound® formulation by inverting the vial. Avoid vigorous vortexing, which can introduce air bubbles.

  • Dilute a small aliquot of your formulation in an appropriate filtered buffer to a concentration suitable for DLS analysis (this will depend on your instrument).

  • Transfer the diluted sample to a clean, dust-free DLS cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.

  • Analyze the data to obtain the intensity-weighted particle size distribution, the Z-average diameter, and the Polydispersity Index (PDI). An increase in the Z-average diameter or the appearance of a second, larger population of particles can indicate aggregation.[10]

Protocol 3: Stability Assessment of this compound® Formulations

This protocol outlines a basic approach for assessing the stability of your formulation under accelerated and real-time conditions.

Materials:

  • Your final this compound® vaccine formulation, filled into appropriate vials.

  • Temperature-controlled storage chambers (e.g., 2-8°C, 25°C, 40°C).

Procedure:

  • Place a set of vials of your formulation at the intended long-term storage condition (e.g., 2-8°C) and at one or more accelerated storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove vials for analysis.

  • For each time point, perform a battery of tests, which may include:

    • Visual inspection: Check for aggregation, sedimentation, and clarity.

    • pH measurement.

    • Particle size analysis by DLS: To monitor for aggregation.

    • Antigen integrity and identity: Using methods like SDS-PAGE, Western blot, or mass spectrometry after desorbing the antigen.

    • Antigen content: Using a suitable assay (e.g., OPA, ELISA) to measure the amount of adsorbed antigen.

    • In vitro potency assay: If available (e.g., a cell-based assay or binding assay).

    • In vivo immunogenicity study: In an animal model to confirm that the vaccine retains its ability to elicit an immune response.

Disclaimer: This technical support center provides general guidance. Specific experimental conditions and protocols should be optimized for your particular antigen and vaccine formulation. Always refer to relevant regulatory guidelines for vaccine development and stability testing.

References

Technical Support Center: Alhydrogel® Adsorption in Phosphate Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alhydrogel® and antigen adsorption. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that arise when working with aluminum hydroxide adjuvants in the presence of phosphate buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my protein/antigen not adsorbing efficiently to this compound® when I use a phosphate buffer?

A1: This is a common observation and is due to competitive binding. Phosphate ions in the buffer have a high affinity for the aluminum centers of this compound®.[1][2][] They compete with your antigen for the binding sites on the adjuvant surface.[4] Phosphate ions can bind to the aluminum oxyhydroxide, forming an aluminum phosphate surface and thereby reducing the number of sites available for antigen adsorption.[1][2] This ligand exchange, where surface hydroxyl groups on this compound® are replaced by phosphate ions, is a very strong interaction.[][5][6]

Q2: How does phosphate concentration impact the adsorption of my antigen?

A2: The concentration of phosphate is a critical factor. As the concentration of free phosphate increases, the adsorption coefficient and the binding capacity for the antigen generally decrease.[1][2] Even trace amounts of phosphate from stock antigen solutions can diminish binding.[7] At a certain concentration, the this compound® surface can become saturated with phosphate ions, which significantly hinders further antigen adsorption.[8] For instance, in one study, as phosphate levels increased, the amount of unbound recombinant Protective Antigen (rPA) also increased, reaching about 12% unbound at 10 mM phosphate.[9]

Q3: Can the presence of phosphate in the buffer ever be beneficial for my vaccine formulation?

A3: Surprisingly, yes. While high concentrations of phosphate can inhibit initial adsorption, its presence can be advantageous for the overall potency of the vaccine. Studies have shown that formulations with higher phosphate concentrations can lead to a more potent immune response.[1][2] This is thought to be because phosphate modulates the interaction between the antigen and the adjuvant, potentially allowing for easier release of the antigen in its native state, which can enhance the immune response.[1][2] Phosphate can also restore the thermostability of the bound antigen to be more like its soluble form.[1][2]

Q4: How does phosphate buffer affect the surface charge of this compound®?

A4: this compound® typically has a positive surface charge at neutral pH, with a point of zero charge (PZC) around 11.4.[][4][5][10] This positive charge facilitates the adsorption of negatively charged (acidic) proteins through electrostatic interactions.[4][11][12][13] When phosphate ions bind to the this compound® surface, they neutralize this positive charge and can eventually cause the surface to become negatively charged.[2][14][15] This change in surface charge can lead to electrostatic repulsion of negatively charged antigens, further reducing adsorption.[14][15]

Q5: What are some alternative buffers I can use to avoid the issues with phosphate?

A5: If complete adsorption is your primary goal and phosphate is causing issues, consider using buffers that do not contain ions that strongly compete for binding sites. Good alternatives include:

  • Saline (NaCl): Often used and has minimal interference with the electrostatic binding of the antigen.[16]

  • Tris buffer: A common biological buffer that is less likely to interfere with adsorption compared to phosphate.

  • Acetate buffer: Studies have shown that acetate buffer ions have little effect on adsorption for some antigens.[17]

  • MOPS buffer: In some experiments, measurable adsorption was observed in MOPS-saline when it was negligible in PBS.[18]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low antigen adsorption High concentration of phosphate in the buffer.Reduce the phosphate concentration, or switch to a non-competing buffer like saline or Tris.[7][16] Even small amounts of phosphate in the antigen stock solution should be considered.[7]
pH of the buffer is not optimal for electrostatic interaction.Ensure the buffer pH is between the isoelectric point (pI) of your protein and the point of zero charge (PZC) of this compound® (around 11.4).[16] For acidic proteins, a lower pH (e.g., 6.0 vs. 7.4) can sometimes improve adsorption.[19]
Antigen desorbs over time Presence of phosphate or other competing ions in the formulation.If stability of the adsorbed state is critical, minimize or eliminate phosphate. However, be aware that some desorption in vivo is thought to be necessary for immunogenicity.[14][15]
Inconsistent adsorption between batches Variability in this compound® surface properties or buffer preparation.Ensure consistent manufacturing processes for the adjuvant and precise preparation of all buffers. The degree of crystallinity of this compound® can be influenced by the buffers used in its preparation.[20]
Basic protein (high pI) fails to adsorb Electrostatic repulsion between the positively charged protein and the positively charged this compound®.Consider modifying the surface of the this compound® with a low concentration of phosphate to reduce its positive charge, which may facilitate the adsorption of basic proteins.[4][17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of phosphate on this compound® adsorption.

Table 1: Effect of Phosphate on Adsorption Parameters of rPA to this compound®

Parameter Without Phosphate With Phosphate Reference
Adsorption Coefficient215 ml/mgSubstantially decreased[2][9]
Binding CapacityHighSharply reduced[2][9]

Table 2: Impact of Phosphate Concentration on Zeta Potential of this compound®

Condition Initial Zeta Potential Point of Zero Charge Reference
This compound® alonePositiveat 2.5 mM phosphate[2]
This compound® with adsorbed rPALower than this compound® aloneat 2.3 mM phosphate[2]

Table 3: Effect of Phosphate on Adsorption of Different Antigens

Antigen Effect of Phosphate Reference
R32NS18125% decrease in adsorption[17]
NS181V2040% decrease in adsorption[17]
R32tet32 (basic pI)Enhanced adsorption[17]
CPG 7909Binding is diminished even at 0.3 mM phosphate[7]
Ovalbumin (negatively charged)Desorption from this compound®[14]
Lysozyme (positively charged)Additional adsorption to aluminum phosphate adjuvant[14]

Experimental Protocols

Protocol 1: General Antigen Adsorption to this compound®

This protocol is a general guideline and should be optimized for your specific antigen.

  • Preparation of this compound®:

    • If starting from a stock suspension, gently mix the this compound® to ensure homogeneity.

    • In a sterile conical tube, add the desired amount of this compound®.

  • Buffer Exchange (Optional but Recommended):

    • Centrifuge the this compound® at a low speed (e.g., 500 x g for 5 minutes).

    • Carefully aspirate and discard the supernatant.

    • Resuspend the this compound® pellet in your desired adsorption buffer (e.g., saline or Tris).

    • Repeat this wash step two more times to ensure complete buffer exchange.

  • Antigen Preparation:

    • Dissolve or dilute your antigen in the same adsorption buffer used for the this compound®.

  • Adsorption:

    • Slowly add the antigen solution to the this compound® suspension while gently mixing. A common ratio is 1:1 by volume, but this should be optimized.

    • Incubate the mixture at room temperature or 4°C for a defined period (e.g., 30 minutes to several hours) with gentle, continuous mixing (e.g., on a rotator or orbital shaker).[12][13]

  • Determination of Adsorption Efficiency:

    • Centrifuge the mixture to pellet the this compound®-antigen complex (e.g., 5000 x g for 5 minutes).[12]

    • Carefully collect the supernatant, which contains the unbound antigen.

    • Quantify the protein concentration in the supernatant using a suitable method (e.g., BCA assay, UV-Vis spectroscopy).

    • Calculate the percentage of adsorbed antigen by comparing the unbound amount to the initial amount added.

Visual Diagrams

cluster_0 Mechanism of Phosphate Inhibition This compound This compound Binding_Sites Surface Hydroxyl Binding Sites This compound->Binding_Sites Phosphate_Ions Phosphate_Ions Phosphate_Ions->Binding_Sites High Affinity (Competition) Antigen Antigen Antigen->Binding_Sites Lower Affinity Reduced_Adsorption Reduced Antigen Adsorption Binding_Sites->Reduced_Adsorption

Caption: Competitive binding of phosphate ions to this compound® surface sites.

cluster_1 General Adsorption Workflow start Start prep_adj Prepare/Wash this compound® in Adsorption Buffer start->prep_adj prep_ag Prepare Antigen in Adsorption Buffer start->prep_ag mix Mix Adjuvant and Antigen prep_adj->mix prep_ag->mix incubate Incubate with Gentle Agitation mix->incubate centrifuge Centrifuge to Pellet Adjuvant-Antigen Complex incubate->centrifuge quantify Quantify Unbound Antigen in Supernatant centrifuge->quantify end End quantify->end

Caption: A typical experimental workflow for antigen adsorption to this compound®.

cluster_2 Effect of Phosphate on this compound® Surface Charge alhydrogel_native Native this compound® (Positive Surface Charge) phosphate_buffer Addition of Phosphate Buffer alhydrogel_native->phosphate_buffer adsorption Electrostatic Adsorption alhydrogel_native->adsorption alhydrogel_phosphate Phosphate-Coated this compound® (Negative Surface Charge) phosphate_buffer->alhydrogel_phosphate repulsion Electrostatic Repulsion alhydrogel_phosphate->repulsion neg_antigen Negatively Charged Antigen neg_antigen->alhydrogel_native neg_antigen->alhydrogel_phosphate

Caption: Phosphate ions alter the surface charge of this compound®.

References

minimizing Alhydrogel-induced inflammation at injection site

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Alhydrogel-induced inflammation at the injection site.

Troubleshooting Guide

Issue: Excessive inflammation, redness, or swelling at the injection site.

Potential Cause Troubleshooting Step Expected Outcome
High dose of this compound Reduce the concentration of this compound in your formulation. The commonly used dose is 0.5 mg/dose (based on aluminum ion content), with the WHO recommending ≤1.25 mg of aluminum ion per dose.[1]Decreased local inflammatory response.
Antigen/Alhydrogel ratio Optimize the antigen-to-adjuvant ratio. A working concentration of 1:9 to 1:1 (this compound®:antigen) is a common starting point.[2] High this compound content can suppress the immune response and lead to cytotoxicity in phagocytic cells.[1]Enhanced immune response with minimized local reaction.
Formulation instability Ensure proper formulation techniques. Avoid freezing this compound®, as this can cause physical and chemical alterations that may impact immunogenicity.[2][3] Store at room temperature.[2]A stable and effective vaccine formulation.
Suboptimal antigen adsorption Modify the antigen-adjuvant interaction. Adding terminal phosphate groups to the antigen can create a more stable bond with this compound®.[4] Alternatively, modifying this compound with phosphate can reduce strong antigen binding, which may improve potency.[5][6][7]Optimized antigen presentation and a potentially stronger immune response with reduced inflammation.

Issue: Formation of persistent nodules or granulomas at the injection site.

Potential Cause Troubleshooting Step Expected Outcome
"Depot effect" and slow clearance While the depot effect is a proposed mechanism of action for alum, prolonged retention can contribute to local reactions.[1][2][8] Consider strategies that may facilitate faster clearance without compromising the immune response.Reduced incidence and severity of nodules.
Particle size Consider using aluminum hydroxide nanoparticles. Studies suggest that nanoparticle formulations can induce a milder inflammatory response at the injection site compared to traditional microparticle this compound.[3][9][10][11][12]Milder local inflammation and potentially improved adjuvanticity.[9][10][11][12]
Inflammatory cell infiltration Co-administration of anti-inflammatory agents could be explored in preclinical models to dampen the initial inflammatory cascade.Attenuation of the inflammatory cell infiltrate and reduction in nodule formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced inflammation?

A1: this compound-induced inflammation is primarily mediated through the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in innate immune cells like macrophages and dendritic cells.[2][13] Upon phagocytosis of the aluminum salt particles, lysosomal destabilization can occur, leading to the assembly and activation of the NLRP3 inflammasome.[14][15] This, in turn, activates caspase-1, which cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving local inflammation.[16][13][15]

Alhydrogel_Inflammation_Pathway

Q2: Is the "depot effect" the only way this compound enhances the immune response?

A2: While the depot effect, where this compound forms a repository for the slow release of antigen, has been a long-standing hypothesis, recent evidence suggests it's not the sole mechanism.[1][8] In fact, some studies have shown that removal of the injection site as early as two hours post-injection did not impair the antigen-specific antibody and T-cell responses.[1][15] The inflammatory response induced by this compound, which recruits and activates antigen-presenting cells (APCs), is now considered a crucial component of its adjuvant activity.[17][18]

Q3: Can the type of this compound formulation affect the level of inflammation?

A3: Yes, the specific formulation of "alum" can significantly impact the resulting immune and inflammatory response. For instance, a study comparing Imject® alum, this compound®, and a traditional alum-antigen precipitate found that Imject® alum induced weaker humoral responses and had a reduced capacity to adsorb protein antigens compared to the other two.[19] The strength of the humoral response correlated with the quantity of pro-inflammatory cytokines and the number of inflammatory cells at the injection site.[19]

Q4: How can I reduce the binding strength of my antigen to this compound to potentially improve the immune response and reduce inflammation?

A4: Minimizing strong antigen-adjuvant interactions can, in some cases, increase the potency of an this compound-formulated vaccine.[7] One approach is to introduce phosphate ions into the formulation. Phosphate can bind to the this compound surface, creating an aluminum phosphate layer that reduces the binding capacity and adsorption coefficient for the antigen.[5][7] This can also help restore the thermostability of the bound antigen to a state more like its soluble form.[7]

Phosphate_Modification_Workflow Start Start: this compound Suspension AddPhosphate Add Phosphate Buffer to this compound Start->AddPhosphate Incubate Incubate with Agitation AddPhosphate->Incubate Allows phosphate to bind Centrifuge Centrifuge to Separate Modified this compound Incubate->Centrifuge AddAntigen Adsorb Antigen to Phosphate-Modified This compound Centrifuge->AddAntigen FinalFormulation Final Vaccine Formulation AddAntigen->FinalFormulation

Experimental Protocols

Protocol 1: Evaluation of Local Inflammatory Response to this compound Formulations in a Murine Model

This protocol is adapted from studies investigating adjuvant-induced inflammation.[20][21][22][23][24][25][26]

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Formulation Preparation: Prepare your this compound-antigen formulations, including a control group with this compound alone and a negative control with saline or PBS. If testing modifications, include groups with different this compound concentrations, antigen-adjuvant ratios, or modified this compound (e.g., nanoparticle or phosphate-treated).

  • Injection: Inject a defined volume (e.g., 50-100 µL) subcutaneously or intramuscularly into the hind paw or quadriceps muscle.

  • Monitoring Inflammation:

    • Macroscopic Evaluation: At various time points (e.g., 6, 24, 48, and 72 hours post-injection), measure paw thickness or the diameter of the injection site using a caliper.[21] Assign a visual score for redness and swelling.

    • Cellular Infiltration: At selected time points, euthanize a subset of animals and excise the injection site tissue.

      • Histology: Fix the tissue in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify inflammatory cell infiltration.

      • Flow Cytometry: Digest the tissue to create a single-cell suspension. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, Ly6G for neutrophils, F4/80 for macrophages, CD4 for T helper cells) to quantify the different cell populations.

  • Cytokine Analysis:

    • Homogenize the excised tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or a multiplex cytokine array.[20][21]

  • Data Analysis: Statistically compare the inflammatory parameters (swelling, cell counts, cytokine levels) between the different formulation groups.

Protocol 2: In Vitro Assessment of Inflammasome Activation by this compound

This protocol is based on in vitro studies of alum-induced inflammasome activation.[14][27]

  • Cell Culture:

    • Use a relevant cell line, such as the human monocytic cell line THP-1, or primary bone marrow-derived macrophages (BMDMs) from mice.

    • For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[14]

  • Priming Step (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a few hours. This step is often required to upregulate the expression of pro-IL-1β.[28][14]

  • Stimulation (Signal 2):

    • Remove the LPS-containing medium and replace it with fresh medium.

    • Treat the cells with different concentrations of your this compound formulations for a specified period (e.g., 6 hours).[14] Include a negative control (medium only) and a positive control for NLRP3 activation (e.g., ATP or monosodium urate crystals).[14]

  • Analysis of Inflammasome Activation:

    • IL-1β Secretion: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.[16][14] This is a primary indicator of inflammasome activation.

    • Caspase-1 Activation: Lyse the cells and perform a Western blot to detect the cleaved (active) form of caspase-1 (p20 subunit).[28]

  • Data Analysis: Compare the levels of IL-1β secretion and caspase-1 cleavage induced by your different this compound formulations.

InVitro_Inflammasome_Assay_Workflow Start Start: Culture Macrophages (e.g., THP-1, BMDM) Prime Prime cells with LPS (Signal 1) Start->Prime Stimulate Stimulate with This compound Formulations (Signal 2) Prime->Stimulate Collect Collect Supernatants and Cell Lysates Stimulate->Collect Analyze Analyze for Inflammasome Activation Collect->Analyze ELISA ELISA for IL-1β in Supernatant Analyze->ELISA WesternBlot Western Blot for cleaved Caspase-1 in Lysates Analyze->WesternBlot

References

Validation & Comparative

Validating Alhydrogel® Adjuvant Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alhydrogel®'s in vivo performance against other common adjuvants, supported by experimental data. Detailed methodologies for key experiments are included to aid in study design and replication.

This compound®: Mechanism of Action and In Vivo Performance

This compound®, an aluminum hydroxide-based adjuvant, is widely used in human vaccines. Its primary mechanism of action involves forming a depot at the injection site, which enhances antigen availability and uptake by antigen-presenting cells (APCs).[1] this compound® is known to predominantly induce a T-helper 2 (Th2) type immune response, characterized by the production of antibodies.[1] It can also activate innate immunity pathways, including the NLRP3 inflammasome, though the role of this activation in the overall antibody response is still under investigation.[1]

In vivo studies have demonstrated that this compound® is a potent adjuvant, though its efficacy can be influenced by the specific antigen, animal model, and the comparative adjuvant used.

Performance Comparison: this compound® vs. Alternative Adjuvants

The in vivo efficacy of this compound® is often benchmarked against other classes of adjuvants, such as oil-in-water emulsions and other aluminum salt formulations.

This compound® vs. Oil-Based Adjuvants

Oil-based adjuvants are known for their ability to induce strong and long-lasting immune responses. Comparative studies with Foot and Mouth Disease (FMD) vaccines have shown that oil-adjuvanted vaccines can lead to higher and more persistent antibody titers compared to those adjuvanted with aluminum hydroxide gel.[2]

Table 1: Comparison of Antibody Titers Induced by this compound® and Oil-Based Adjuvant with Bivalent FMD Vaccine in Sheep [3]

Weeks Post-VaccinationThis compound® Adjuvant (Mean Antibody Titer log10)Oil-Based Adjuvant (Mean Antibody Titer log10)
3≥ 1.2≥ 1.2
81.755 (Serotype O), 1.71 (Serotype A)-
12-2.52 (Serotype A), 2.55 (Serotype O)
24Seronegative-
40-Seronegative

Data extracted from a study comparing bivalent FMD vaccines in sheep. Antibody titers were measured by Serum Neutralization Test (SNT).

A similar study in goats using a quadrivalent FMD vaccine found that the oil-adjuvanted vaccine elicited a superior and more rapid immune response compared to the aluminum hydroxide gel vaccine, with the differences being statistically significant.[4]

This compound® vs. AddaVax™ (Squalene-based Oil-in-Water Emulsion)

AddaVax™ is an MF59-like squalene-based oil-in-water nano-emulsion adjuvant. In a study using an HIV-1 subtype C gp140 antigen in rabbits, this compound® was found to elicit significantly higher binding and neutralizing antibody titers compared to AddaVax™.

Table 2: Comparison of Endpoint Antibody Titers Induced by this compound® and AddaVax™ with HIV-1 gp140 in Rabbits

AdjuvantPeak Endpoint Titer (Week 22)
This compound® 1 in 443,199 (± 192,842)
AddaVax™ 1 in 66,196 (± 27,191)
PBS (Control) 1 in 71,398 (± 34,647)
Th1 vs. Th2 Response Profile

This compound® is a well-established inducer of Th2-biased immune responses, which are critical for generating a strong humoral (antibody-mediated) immunity. This is in contrast to adjuvants like CpG oligodeoxynucleotides, which tend to promote a Th1-biased response, characterized by cell-mediated immunity.

A study in aged mice using a SARS-CoV-2 receptor-binding domain (RBD) vaccine demonstrated this differential effect. The group receiving the RBD antigen with this compound® showed a significantly higher IgG1 to IgG2a ratio, indicative of a Th2-skewed response. In contrast, the addition of a CpG adjuvant shifted the response towards a more balanced Th1/Th2 profile.

Table 3: Cytokine Profile in Splenocytes from Aged Mice Immunized with SARS-CoV-2 RBD Vaccine with Different Adjuvants [5]

AdjuvantIFN-γ (pg/mL)IL-4 (pg/mL)
This compound® ~250~100
This compound® + CpG ~1500~150

Splenocytes were stimulated with a SARS-CoV-2 spike peptide pool. IFN-γ is a key Th1 cytokine, while IL-4 is a key Th2 cytokine.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments to evaluate and compare the efficacy of this compound®.

In Vivo Immunogenicity Study in Mice

This protocol outlines a general procedure for comparing the immunogenicity of a vaccine antigen formulated with this compound® versus an alternative adjuvant in a mouse model.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Group Size: 8-10 mice per group to ensure statistical power.[6]

  • Housing: Standardized conditions with free access to food and water.[7]

2. Vaccine Formulation:

  • Antigen: A model antigen (e.g., Ovalbumin) or a specific antigen of interest.

  • Adjuvants:

    • This compound® (e.g., 2% solution).

    • Alternative Adjuvant (e.g., oil-in-water emulsion).

    • Control: Antigen alone in PBS.

  • Preparation: Formulate the antigen with the adjuvants according to the manufacturer's instructions, typically with gentle mixing to allow for adsorption of the antigen to the this compound®.

3. Immunization Procedure:

  • Route of Administration: Subcutaneous (s.c.) injection at the base of the tail or intramuscular (i.m.) injection in the thigh muscle.

  • Volume: 50-100 µL per mouse.[6]

  • Immunization Schedule:

    • Primary Immunization: Day 0.

    • Booster Immunization: Day 14 or Day 21.[6]

4. Sample Collection:

  • Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at various time points (e.g., Day 0 (pre-immune), Day 14, Day 28, and Day 42) to assess antibody responses.

  • Spleen and Lymph Node Collection: At the end of the experiment (e.g., Day 42), euthanize the mice and collect spleens and draining lymph nodes for analysis of cellular immune responses.

5. Efficacy Readouts:

  • Antibody Titer Measurement (Humoral Response):

    • ELISA (Enzyme-Linked Immunosorbent Assay): To measure antigen-specific total IgG, IgG1, and IgG2a antibody titers in the serum. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.

  • Cytokine Profiling (Cellular Response):

    • Splenocyte Restimulation: Isolate splenocytes and restimulate them in vitro with the specific antigen.

    • Cytokine Measurement: Measure the levels of key Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) cytokines in the culture supernatants using ELISA or multiplex bead array assays.[5]

Visualizing Key Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

This compound® can activate the NLRP3 inflammasome, a key component of the innate immune system. This pathway leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_priming Signal 1 (Priming) cluster_activation Signal 2 (Activation) This compound This compound® Crystal Phagocytosis Phagocytosis This compound->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome LysosomalRupture Lysosomal Rupture Lysosome->LysosomalRupture Destabilization CathepsinB Cathepsin B Release LysosomalRupture->CathepsinB NLRP3_active Active NLRP3 CathepsinB->NLRP3_active Activates PAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Activates IL1b Mature IL-1β Secretion Caspase1->IL1b Cleaves pro-IL-1β IL18 Mature IL-18 Secretion Caspase1->IL18 Cleaves pro-IL-18 Pro_IL18 pro-IL-18

NLRP3 Inflammasome Activation by this compound®.
Experimental Workflow for In Vivo Adjuvant Comparison

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of this compound® with an alternative adjuvant.

Adjuvant_Comparison_Workflow cluster_setup 1. Experimental Setup cluster_immunization 2. Immunization cluster_analysis 3. Analysis cluster_outcome 4. Outcome Animal_Model Select Animal Model (e.g., BALB/c Mice) Group_Allocation Allocate Animals into Groups (this compound®, Alternative, Control) Animal_Model->Group_Allocation Vaccine_Prep Prepare Vaccine Formulations Group_Allocation->Vaccine_Prep Primary_Imm Primary Immunization (Day 0) Vaccine_Prep->Primary_Imm Booster_Imm Booster Immunization (Day 14/21) Primary_Imm->Booster_Imm Blood_Collection Serial Blood Collection Booster_Imm->Blood_Collection Spleen_Harvest Spleen/Lymph Node Harvest (End of Study) Booster_Imm->Spleen_Harvest ELISA Antibody Titer Analysis (ELISA) (IgG, IgG1, IgG2a) Blood_Collection->ELISA Data_Comparison Compare Adjuvant Efficacy ELISA->Data_Comparison Splenocyte_Culture Splenocyte Restimulation Spleen_Harvest->Splenocyte_Culture Cytokine_Assay Cytokine Profiling (IFN-γ, IL-4, IL-5) Splenocyte_Culture->Cytokine_Assay Cytokine_Assay->Data_Comparison

Workflow for In Vivo Adjuvant Comparison Study.

References

Alhydrogel vs. AddaVax: A Comparative Guide to Adjuvant Selection for Enhanced Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adjuvant is a critical determinant of an effective humoral immune response. This guide provides an objective comparison of two commonly used adjuvants, Alhydrogel and AddaVax, supported by experimental data to inform adjuvant selection for optimal antibody production.

This compound, an aluminum hydroxide-based adjuvant, has a long history of use in human vaccines and is known for predominantly inducing a T-helper 2 (Th2)-biased immune response. This response is characterized by the production of IgG1 antibodies in mice. In contrast, AddaVax is a squalene-based oil-in-water nano-emulsion, similar to the MF59® adjuvant, which is known to elicit a more balanced T-helper 1 (Th1) and Th2 immune response, stimulating both cellular and humoral immunity.[1][2][3] The selection between these two adjuvants can significantly impact the magnitude and quality of the resulting antibody response, a critical consideration in vaccine development and antibody production for research and therapeutic applications.

Performance in Antibody Production: A Quantitative Comparison

Experimental data from various studies highlight the differential effects of this compound and AddaVax on antibody production. The choice of antigen plays a crucial role in determining which adjuvant will elicit a superior response.

In a study utilizing HIV-1 subtype C gp140 as the antigen in rabbits, this compound was found to elicit significantly higher endpoint antibody titers compared to AddaVax over the entire time course of the experiment.[4][5] At week 22, the this compound group reached a mean endpoint titer dilution of 1 in 443,199, whereas the AddaVax group's titer was 1 in 66,196.[5] Furthermore, this compound also induced significantly higher neutralization titers against a Tier 1A HIV-1 virus.[4][5]

Conversely, when used with influenza antigens, AddaVax has demonstrated superior performance. In mice immunized with an H5N8 inactivated influenza vaccine, AddaVax induced significantly higher total IgG antibody titers than this compound.[6] Another study with a seasonal split influenza vaccine in mice showed that AddaVax stimulated the generation of both IgG1 (indicative of a Th2 response) and IgG2a (indicative of a Th1 response) antibodies, while this compound primarily induced IgG1.[3]

The following tables summarize the quantitative data from these comparative studies:

Table 1: Comparison of Endpoint Antibody Titers against HIV-1 gp140 in Rabbits [5]

AdjuvantMean Endpoint Titer (Week 22)
This compound1 in 443,199 (± 192,842)
AddaVax1 in 66,196 (± 27,191)
PBS (Control)1 in 71,398 (± 34,647)

Table 2: Comparison of Antibody Subtypes against Seasonal Split Influenza Vaccine in Mice [3]

Adjuvant (with 0.01 µg Antigen)IgG1 ResponseIgG2a Response
This compoundSignificantly IncreasedNot Elicited
AddaVaxSignificantly IncreasedInduced

Mechanisms of Action: Driving Divergent Immune Responses

The distinct immune responses elicited by this compound and AddaVax stem from their different mechanisms of action.

This compound primarily promotes a Th2-biased response. It is believed to work through a "depot effect," where the antigen is slowly released from the injection site, prolonging its availability to the immune system.[2] this compound also activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, which further drive Th2 polarization.[3][4] This pathway ultimately leads to the differentiation of B cells into plasma cells that predominantly secrete IgG1 antibodies (in mice).

AddaVax , on the other hand, induces a more balanced Th1/Th2 response. As a squalene-based oil-in-water emulsion, it is thought to recruit and activate a broader range of immune cells at the injection site, including antigen-presenting cells (APCs).[1][6] This leads to the production of a wider array of cytokines that support both humoral (Th2) and cellular (Th1) immunity.[1][3] The Th1 component is crucial for the production of IgG2a antibodies in mice, which are important for activating complement and phagocytic cells.

Below are diagrams illustrating the signaling pathways and a general experimental workflow for comparing these adjuvants.

Alhydrogel_Signaling_Pathway cluster_injection_site Injection Site cluster_apc Inside APC cluster_tcell_bcell T Cell and B Cell Interaction This compound + Antigen This compound + Antigen Depot Effect Depot Effect This compound + Antigen->Depot Effect Slow Antigen Release APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound + Antigen->APC Phagocytosis NLRP3 Inflammasome NLRP3 Inflammasome APC->NLRP3 Inflammasome Activation Antigen Processing Antigen Processing APC->Antigen Processing Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 NLRP3 Inflammasome->Pro-IL-1β / Pro-IL-18 Cleavage Naive T Cell Naive T Cell Antigen Processing->Naive T Cell Antigen Presentation IL-1β / IL-18 IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Secretion IL-1β / IL-18->Naive T Cell Polarization Th2 Cell Th2 Cell Naive T Cell->Th2 Cell B Cell B Cell Th2 Cell->B Cell Activation Plasma Cell Plasma Cell B Cell->Plasma Cell IgG1 Antibodies IgG1 Antibodies Plasma Cell->IgG1 Antibodies

This compound's Th2-polarizing signaling pathway.

AddaVax_Signaling_Pathway cluster_injection_site Injection Site cluster_apc Inside APC cluster_tcell_bcell T Cell and B Cell Interaction AddaVax + Antigen AddaVax + Antigen Immune Cell Recruitment Immune Cell Recruitment AddaVax + Antigen->Immune Cell Recruitment Chemokine/Cytokine Production APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen Processing Antigen Processing APC->Antigen Processing Cytokine Production IL-12, IL-4, etc. APC->Cytokine Production Immune Cell Recruitment->APC Activation Naive T Cell Naive T Cell Antigen Processing->Naive T Cell Antigen Presentation Cytokine Production->Naive T Cell Polarization Th1 Cell Th1 Cell Naive T Cell->Th1 Cell Th2 Cell Th2 Cell Naive T Cell->Th2 Cell B Cell B Cell Th1 Cell->B Cell Activation Th2 Cell->B Cell Activation Plasma Cell Plasma Cell B Cell->Plasma Cell IgG1 Antibodies IgG1 Antibodies Plasma Cell->IgG1 Antibodies IgG2a Antibodies IgG2a Antibodies Plasma Cell->IgG2a Antibodies

AddaVax's balanced Th1/Th2 signaling pathway.

Experimental_Workflow Antigen + this compound Antigen + this compound Immunization Immunization Antigen + this compound->Immunization Antigen + AddaVax Antigen + AddaVax Antigen + AddaVax->Immunization Serum Collection Serum Collection Immunization->Serum Collection Time Points Spleen/Lymph Node Collection Spleen/Lymph Node Collection Immunization->Spleen/Lymph Node Collection Endpoint ELISA ELISA Serum Collection->ELISA Intracellular Cytokine Staining Intracellular Cytokine Staining Spleen/Lymph Node Collection->Intracellular Cytokine Staining Antibody Titer Analysis Antibody Titer Analysis ELISA->Antibody Titer Analysis Th1/Th2 Cell Analysis Th1/Th2 Cell Analysis Intracellular Cytokine Staining->Th1/Th2 Cell Analysis

Workflow for adjuvant comparison.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping (IgG1 and IgG2a)

This protocol outlines a standard indirect ELISA to determine the relative levels of antigen-specific IgG1 and IgG2a antibodies in mouse serum.

Materials:

  • High-binding 96-well ELISA plates

  • Antigen of interest

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20; PBS-T)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG1 detection antibody

  • HRP-conjugated anti-mouse IgG2a detection antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Serially dilute the mouse serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG1 and IgG2a antibodies in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to the respective wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The endpoint titer is typically defined as the highest dilution of serum that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).

Intracellular Cytokine Staining for Th1/Th2 Differentiation

This protocol describes the identification of Th1 (IFN-γ producing) and Th2 (IL-4 producing) cells from immunized mice using flow cytometry.

Materials:

  • Single-cell suspension from spleens or lymph nodes

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA) and ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice. Resuspend cells in culture medium and stimulate with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C. The protein transport inhibitor is crucial for trapping cytokines inside the cells.

  • Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis. Then, stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's protocol. This step allows the intracellular cytokine antibodies to access their targets.

  • Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated antibodies against IFN-γ and IL-4 for 30 minutes at 4°C.

  • Washing: Wash the cells to remove unbound antibodies.

  • Acquisition: Resuspend the cells in an appropriate buffer (e.g., FACS buffer) and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on live, single CD3+CD4+ T cells and then determine the percentage of cells expressing IFN-γ (Th1) and IL-4 (Th2).

Conclusion

The choice between this compound and AddaVax is highly dependent on the specific research goals and the nature of the antigen. For applications where a strong, Th2-biased humoral response with high titers of non-complement-activating antibodies is desired, this compound may be the adjuvant of choice, particularly with certain antigens like HIV-1 gp140. However, for applications requiring a more balanced immune response, including both humoral and cellular immunity, and the generation of complement-activating antibody isotypes like IgG2a, AddaVax is likely to be the more effective adjuvant, as demonstrated with influenza antigens. The provided protocols and data serve as a guide for researchers to make an informed decision and design experiments to empirically determine the optimal adjuvant for their specific antigen and application.

References

A Comparative Guide to Alhydrogel® and Adju-Phos® Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For decades, aluminum-based adjuvants have been the most widely used components in human vaccines, prized for their safety profile and ability to enhance the immune response to antigens.[1][2] Among these, Alhydrogel®, an aluminum hydroxide formulation, and Adju-Phos®, an aluminum phosphate formulation, are the two most common examples used in clinically-approved vaccines.[3] While both serve the same general purpose of potentiating immunogenicity, they possess distinct physicochemical properties that dictate their interaction with antigens and, consequently, their optimal applications in vaccine development.

This guide provides an objective comparison of this compound® and Adju-Phos®, summarizing key performance data, outlining experimental protocols for their evaluation, and visualizing the immunological pathways they influence.

Physicochemical Properties

The fundamental differences between this compound® and Adju-Phos® lie in their chemical composition, structure, and surface charge. These characteristics directly influence their particle size, antigen adsorption capacity, and in vivo solubility.[1][3]

A summary of their key properties is presented below.

PropertyThis compound®Adju-Phos®
Chemical Composition Aluminum Oxyhydroxide (AlOOH)[3]Aluminum Hydroxyphosphate (Al(OH)x(PO4)y)[4]
Structure Semi-crystalline (Boehmite-like structure)[3][5]Amorphous[3][4][5]
Particle Size (Median) Tends to form smaller aggregates, typically 1-3 µm.[2][3][6]Generally forms larger aggregates, in the range of 2-7 µm.[2][3][6]
Point of Zero Charge (PZC) ~114.5 - 5.5[2]
Surface Charge (at pH 7) Positive[1][7][8]Negative[1][7][8]
Antigen Binding Preference Binds readily to negatively charged (acidic) antigens.[1][2]Binds readily to positively charged (basic) antigens.[1][7]
Antigen Adsorption Capacity High for many proteins (e.g., >95% for BSA).[5]Variable; reported as 0.4-0.6 mg antigen per mg aluminum.[1][2] Can be low for certain proteins (e.g., <20% for BSA).[5]
In Vivo Solubility Dissolves slowly at the injection site.[1][2]Dissolves more readily than this compound® after injection.[1][2][7]

Mechanism of Action and Immunological Signaling

Aluminum adjuvants enhance the immune response through a multi-faceted mechanism, which is broadly similar for both this compound® and Adju-Phos®. The primary difference in their action is dictated by the initial electrostatic interaction with the antigen.

Key Mechanisms:

  • Depot Effect: Adjuvants form a deposit at the injection site, slowly releasing the antigen to provide prolonged exposure to the immune system.[9]

  • Enhanced Antigen Uptake: The particulate nature of the adjuvant-antigen complex facilitates uptake by Antigen Presenting Cells (APCs), such as macrophages and dendritic cells.[1][2]

  • NLRP3 Inflammasome Activation: Upon internalization by APCs, aluminum salts can activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][9] This activation leads to the cleavage and release of pro-inflammatory cytokines like IL-1β and IL-18, creating an inflammatory environment that promotes a robust immune response.[8]

  • Th2-Biased Response: Both this compound® and Adju-Phos® are known to predominantly induce a T-helper 2 (Th2) type immune response.[1][2] This is characterized by the production of antibodies (humoral immunity) and is less effective at inducing Th1 cellular responses.[1][2][7]

The signaling pathway for aluminum adjuvant action is visualized below.

G cluster_injection Injection Site cluster_apc Inside APC cluster_response Immune Response Adjuvant_Antigen Adjuvant-Antigen Complex APC Antigen Presenting Cell (e.g., Macrophage) Adjuvant_Antigen->APC Phagocytosis NLRP3 NLRP3 Inflammasome Activation APC->NLRP3 Antigen_Presentation Antigen Presentation to T-helper Cell APC->Antigen_Presentation Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Release of IL-1β, IL-18 (Pro-inflammatory signals) Casp1->Cytokines Cytokines->Antigen_Presentation inflammatory environment Th2 Th2 Cell Differentiation Antigen_Presentation->Th2 B_Cell B-Cell Activation & Proliferation Th2->B_Cell via IL-4, IL-5 Antibodies Antibody Production (Humoral Immunity) B_Cell->Antibodies

Fig. 1: Signaling pathway of aluminum adjuvants.

Comparative In Vivo Performance

The choice of adjuvant can significantly impact vaccine efficacy. In a comparative study using a recombinant Hepatitis B surface antigen (HBsAg) vaccine in BALB/c mice, formulations containing Adju-Phos® demonstrated superior performance compared to those with this compound®.[10]

The results indicated that Adju-Phos® led to higher antibody titers (GMT), a higher rate of seroprotection, and a lower ED50 (the dose required to induce a response in 50% of subjects), suggesting greater adjuvanticity for this specific antigen.[10]

Formulation (HBsAg Vaccine)Geometric Mean Titer (GMT) at 20 µg/mlED50 (µ g/dose )Relative Potency vs. Reference
Adju-Phos® (100%) 3883.48 ± 1246.4326.571.12
This compound® (100%) 1011.54 ± 324.365.060.25
Adju-Phos® 95% + this compound® 5% 3177.05 ± 1343.6523.441.14
Adju-Phos® 90% + this compound® 10% 2747.09 ± 1592.3514.830.74
Engerix-B® (Reference) 1030.67 ± 456.32~201.00
Data summarized from a study on Hepatitis B vaccine in BALB/c mice.[10]

Experimental Protocols

Evaluating the binding capacity of an adjuvant is a critical step in formulation development. The following protocol describes a standard antigen adsorption assay.

Protocol: Antigen Adsorption Assay

Objective: To quantify the amount of a model protein antigen (e.g., Bovine Serum Albumin, BSA) that adsorbs to this compound® and Adju-Phos®.

Materials:

  • This compound® and Adju-Phos® adjuvant suspensions.

  • Antigen solution: Bovine Serum Albumin (BSA) at 1 mg/mL in a suitable buffer (e.g., Tris or saline, avoiding phosphate buffers which can interfere with binding).

  • Microcentrifuge tubes.

  • Microcentrifuge.

  • Protein quantification assay kit (e.g., Bicinchoninic acid assay, BCA).

  • Spectrophotometer (plate reader).

Methodology:

  • Preparation: Allow all reagents to reach room temperature. Prepare a series of dilutions of the adjuvant suspensions if testing different adjuvant-to-antigen ratios.

  • Binding Reaction:

    • In a microcentrifuge tube, mix a fixed volume of the antigen solution with a fixed volume of the adjuvant suspension.

    • Include a control tube containing only the antigen solution with buffer instead of adjuvant.

    • Gently vortex the tubes to ensure thorough mixing.

  • Incubation: Incubate the tubes at room temperature for 60 minutes on a rotator or rocker to allow for complete adsorption.

  • Separation: Centrifuge the tubes at a speed sufficient to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 5 minutes).

  • Sample Collection: Carefully collect the supernatant from each tube without disturbing the pellet. The supernatant contains the unbound antigen.

  • Quantification: Measure the protein concentration in each supernatant sample using a BCA assay according to the manufacturer's instructions.

  • Calculation:

    • Calculate the amount of adsorbed protein using the following formula:

      • Adsorbed Protein (%) = [(Initial Protein Conc. - Supernatant Protein Conc.) / Initial Protein Conc.] x 100

The workflow for this experiment is illustrated below.

G A 1. Prepare Adjuvant (this compound / Adju-Phos) and Antigen (BSA) Solutions B 2. Mix Adjuvant and Antigen in Microcentrifuge Tube A->B C 3. Incubate with gentle mixing (e.g., 1 hour, Room Temp) B->C D 4. Centrifuge to Pellet Adjuvant-Antigen Complex C->D E 5. Carefully Collect Supernatant (Unbound Protein) D->E F 6. Measure Protein Concentration in Supernatant via BCA Assay E->F G 7. Calculate Adsorption Percentage F->G

Fig. 2: Workflow for an antigen adsorption assay.

Conclusion

This compound® and Adju-Phos® are both effective and widely used aluminum-based adjuvants that primarily stimulate a Th2-mediated humoral immune response. The critical differentiator between them is their surface charge at physiological pH, which governs their antigen-binding preferences. This compound® is positively charged and is ideal for acidic antigens, whereas Adju-Phos® is negatively charged and is suited for basic antigens.[1][7][8] Factors such as particle size, crystallinity, and in vivo dissolution rate also contribute to their distinct profiles. The selection between these two adjuvants is therefore a crucial, data-driven decision in vaccine formulation, contingent on the specific isoelectric point and other characteristics of the target antigen.

References

A Comparative Guide to Alhydrogel and Nanoparticle Adjuvants in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, influencing the magnitude and quality of the induced immune response. For decades, aluminum salts, particularly aluminum hydroxide (Alhydrogel), have been the most widely used adjuvants in human vaccines. However, the advent of nanotechnology has introduced a diverse array of nanoparticle-based adjuvants, offering the potential for more potent and tailored immune responses. This guide provides an objective comparison of this compound and nanoparticle adjuvants, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance differences between this compound and various nanoparticle adjuvants based on preclinical and experimental data.

Table 1: Comparison of Immunological Profiles

ParameterThis compoundNanoparticle Adjuvants (General)Key Findings
Predominant Immune Response Th2-biased[1]Balanced Th1/Th2 or Th1-skewed[2][3]Nanoparticles can be engineered to elicit cellular immunity (Th1), crucial for protection against intracellular pathogens.
Antibody Titers (IgG) GoodOften superior to this compound[1][4][5]Nanoparticles generally induce higher and more durable antibody responses.
IgG1/IgG2a (or IgG2c) Ratio High (indicative of Th2)[2][3]More balanced or lower (indicative of Th1)[1][2][3]Nanoparticles can promote isotype switching towards IgG2a/c, associated with enhanced effector functions.
Cytokine Profile IL-4, IL-5, IL-10 (Th2)[1][6]IFN-γ, TNF-α, IL-2 (Th1) and/or IL-4, IL-5 (Th2)[1][2][3][6]The cytokine milieu induced by nanoparticles can be tailored by their specific composition.
NLRP3 Inflammasome Activation Yes[7][8][9][10]Varies depending on the nanoparticle typeThis compound's adjuvanticity is linked to NLRP3 inflammasome activation, leading to IL-1β and IL-18 secretion.
Antigen Uptake by APCs EnhancedSignificantly enhanced[1]The small size of nanoparticles facilitates efficient uptake by antigen-presenting cells (APCs).

Table 2: Performance Data from a Comparative Study of this compound vs. Aluminum Hydroxide Nanoparticles (Nanoalum)

OutcomeThis compoundNanoalumFold Change
Anti-BoNT C Antibody Titer (IU/mL) 8.7[4]20[4]~2.3x increase
Anti-BoNT D Antibody Titer (IU/mL) 10[4]20[4]2x increase
Protection Against BoNT C/D Challenge 60%100%1.67x increase

Mandatory Visualization

Signaling Pathways

The diagrams below, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a common class of nanoparticle adjuvants that incorporate Toll-like receptor (TLR) agonists.

Alhydrogel_Signaling cluster_cell Antigen Presenting Cell (APC) cluster_downstream Downstream Effects This compound This compound + Antigen Phagocytosis Phagocytosis This compound->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Lysosomal_Damage Lysosomal Damage & Cathepsin B release Phagolysosome->Lysosomal_Damage NLRP3 NLRP3 Lysosomal_Damage->NLRP3 ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Activation Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 Cleavage IL1b IL-1β (Secreted) Pro_IL1b->IL1b Th2_Response Th2 Response IL1b->Th2_Response IL18 IL-18 (Secreted) Pro_IL18->IL18 IL18->Th2_Response Antibody_Production Antibody Production Th2_Response->Antibody_Production

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Nanoparticle_TLR_Signaling cluster_cell Antigen Presenting Cell (APC) cluster_downstream Downstream Effects Nanoparticle Nanoparticle Adjuvant (with TLR agonist) Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome TLR TLR (e.g., TLR7/9) Endosome->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokines & Type I IFNs NFkB->Cytokines IRFs->Cytokines Th1_Response Th1 Response Cytokines->Th1_Response Cellular_Immunity Cellular Immunity Th1_Response->Cellular_Immunity

Caption: TLR agonist-containing nanoparticle signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of vaccine adjuvants in a preclinical animal model.

Adjuvant_Comparison_Workflow cluster_setup Experimental Setup cluster_analysis Immunological Analysis cluster_outcome Outcome Assessment Animal_Model Animal Model Selection (e.g., mice) Antigen_Adjuvant Antigen + Adjuvant Formulation (Group 1: this compound, Group 2: Nanoparticle) Animal_Model->Antigen_Adjuvant Immunization Immunization (e.g., intramuscular, subcutaneous) Antigen_Adjuvant->Immunization Blood_Collection Blood Collection (e.g., Day 14, 28) Immunization->Blood_Collection Spleen_Harvest Spleen & Lymph Node Harvest Immunization->Spleen_Harvest Challenge_Study Challenge Study (optional) Immunization->Challenge_Study ELISA ELISA for Antibody Titers (IgG, IgG1, IgG2a) Blood_Collection->ELISA ELISpot ELISpot for Cytokine Profiling (IFN-γ, IL-4) Spleen_Harvest->ELISpot Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ELISpot->Data_Analysis Challenge_Study->Data_Analysis

Caption: In vivo adjuvant comparison workflow.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol outlines the steps for quantifying antigen-specific antibody titers in serum samples from immunized animals.

Materials:

  • 96-well ELISA plates

  • Antigen of interest

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% skim milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween 20, PBS-T)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the optical density (OD) at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cut-off (e.g., 2-3 times the background).

ELISpot Assay for Cytokine Profile Analysis

This protocol is used to enumerate cytokine-secreting cells (e.g., T cells) from the spleens or lymph nodes of immunized animals.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-cytokine capture antibody (e.g., anti-IFN-γ, anti-IL-4)

  • Sterile PBS

  • Blocking solution (e.g., RPMI 1640 with 10% FBS)

  • Splenocytes or lymph node cells from immunized animals

  • Antigen or mitogen for stimulation

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-HRP

  • AEC substrate solution

  • ELISpot reader

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash five times with sterile water. Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate four times with sterile PBS. Block the membrane with 200 µL/well of blocking solution for at least 30 minutes at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes or lymph node cells. Add the cells to the wells in duplicate or triplicate at different densities (e.g., 2x10⁵ to 5x10⁵ cells/well).

  • Stimulation: Add the specific antigen or a mitogen (positive control) to the appropriate wells. Add media alone to the negative control wells. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Washing and Detection: Wash the plate to remove the cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Washing: Wash the plate six times with PBS-T.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Spot Development: Add the AEC substrate solution and incubate until distinct spots emerge (5-15 minutes). Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

In Vitro NLRP3 Inflammasome Activation Assay

This assay measures the release of IL-1β from macrophages or dendritic cells following stimulation with an adjuvant.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1)

  • LPS (lipopolysaccharide)

  • This compound or nanoparticle adjuvant

  • Complete cell culture medium

  • ELISA kit for IL-1β quantification

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Stimulation (Signal 2): Remove the LPS-containing medium and replace it with fresh medium containing the adjuvant (this compound or nanoparticle formulation) at various concentrations. Include a negative control (medium alone) and a positive control (e.g., ATP).

  • Incubation: Incubate the cells for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1β secreted by cells stimulated with this compound versus the nanoparticle adjuvant.

References

Alhydrogel vs. CpG Adjuvant: A Comparative Guide to Th1/Th2 Response Polarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, directing the nature and magnitude of the immune response towards the desired protective pathway. For intracellular pathogens and malignancies, a robust T helper 1 (Th1) response is paramount. This guide provides a detailed comparison of two commonly used adjuvants, Alhydrogel and CpG oligodeoxynucleotides (ODNs), focusing on their distinct abilities to modulate the Th1/Th2 immune axis.

At a Glance: this compound vs. CpG

FeatureThis compoundCpG ODN
Primary Immune Response Th2-biasedStrongly Th1-biased
Mechanism of Action NLRP3 inflammasome activation, depot effectToll-like receptor 9 (TLR9) agonist
Key Cytokines Induced IL-4, IL-5, IL-13IFN-γ, IL-12, TNF-α
Antibody Isotype Profile Predominantly IgG1, IgEPredominantly IgG2a/IgG2c
Primary Application Vaccines requiring strong antibody responses against extracellular pathogensVaccines for infectious diseases and cancer where cellular immunity is crucial

Mechanism of Action: Divergent Signaling Pathways

This compound and CpG ODN engage distinct innate immune signaling pathways, leading to their opposing effects on T helper cell differentiation.

This compound: Inducer of a Th2 Response

This compound, a formulation of aluminum hydroxide, is the most widely used adjuvant in human vaccines.[1] Its mechanism of action, while not fully elucidated, involves several key processes that culminate in a Th2-polarized immune response.[2] Upon injection, this compound forms a depot that slowly releases the antigen, prolonging its availability to antigen-presenting cells (APCs).[1] More critically, this compound particles are phagocytosed by APCs, leading to lysosomal destabilization and the activation of the NLRP3 inflammasome.[3][4][5][6][7] This activation results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. While IL-18 can promote Th1 responses, the overall cytokine milieu induced by alum, including the release of endogenous danger signals like uric acid, favors the differentiation of naive T cells into Th2 cells.[2] Th2 cells are characterized by the production of cytokines such as IL-4, IL-5, and IL-13, which are crucial for humoral immunity, including the production of IgG1 and IgE antibodies.[2]

Alhydrogel_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell Differentiation This compound This compound (Phagocytosed) Lysosome Lysosomal Destabilization This compound->Lysosome NLRP3 NLRP3 Lysosome->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves IL1b IL-1β (Secreted) pro_IL1b->IL1b NaiveT Naive CD4+ T Cell IL1b->NaiveT Promotes Differentiation Th2 Th2 Cell NaiveT->Th2 Cytokines IL-4, IL-5, IL-13 Th2->Cytokines Produces

This compound Signaling Pathway
CpG ODN: A Potent Th1 Polarizer

CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated cytosine-phosphate-guanine motifs, which are common in bacterial and viral genomes but rare in vertebrates.[8][9] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor expressed by B cells and plasmacytoid dendritic cells (pDCs).[8][9] The binding of CpG ODN to TLR9 triggers a signaling cascade through the adaptor protein MyD88.[9] This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and, most notably, high levels of type I interferons (IFN-α/β) and IL-12.[9] IL-12 is the key cytokine driving the differentiation of naive T cells into Th1 cells. Th1 cells produce IFN-γ, which activates macrophages and cytotoxic T lymphocytes, leading to a potent cell-mediated immune response. This makes CpG adjuvants highly effective for vaccines targeting intracellular pathogens and cancer.

CpG_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell Differentiation CpG CpG ODN TLR9 TLR9 CpG->TLR9 Binds in Endosome Endosome Endosome MyD88 MyD88 TLR9->MyD88 Recruits IRAK_TRAF IRAK/TRAF Complex MyD88->IRAK_TRAF NFkB NF-κB IRAK_TRAF->NFkB Activates IRF7 IRF7 IRAK_TRAF->IRF7 Activates Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes IRF7->Cytokine_Genes IL12 IL-12 (Secreted) Cytokine_Genes->IL12 IFNa IFN-α (Secreted) Cytokine_Genes->IFNa NaiveT Naive CD4+ T Cell IL12->NaiveT Promotes Differentiation Th1 Th1 Cell NaiveT->Th1 IFNg IFN-γ Th1->IFNg Produces

CpG ODN Signaling Pathway

Experimental Data: Head-to-Head Comparison

The differential effects of this compound and CpG on the Th1/Th2 balance are evident in preclinical studies. The ratio of IgG2a (in C57BL/6 mice) or IgG2c (in BALB/c mice) to IgG1 antibodies is a reliable indicator of the Th1/Th2 bias of the immune response, with a higher ratio indicating a stronger Th1 polarization. Similarly, the cytokine profile of restimulated splenocytes from immunized animals provides direct evidence of T helper cell differentiation.

Humoral Immune Response: IgG2a/IgG1 Ratio

Studies consistently demonstrate that this compound preferentially induces IgG1 antibodies, characteristic of a Th2 response, while CpG ODN, either alone or in combination with this compound, significantly shifts the response towards IgG2a, indicating a potent Th1 response.[10][11][12]

Table 1: Comparison of Antigen-Specific IgG Subclass Responses

Adjuvant FormulationAntigenIgG1 Titer (Log10)IgG2a Titer (Log10)IgG2a:IgG1 RatioReference
This compound (AH)SARS-CoV-2 RBD~5.5~2.0Low[10][11]
AH + CpGSARS-CoV-2 RBD~5.5~5.0Balanced/High[10][11]
CpGOvalbumin (OVA)~3.0~4.5High[13]

Note: Values are approximate and derived from graphical data in the cited literature for illustrative purposes.

Cellular Immune Response: Cytokine Production

The cytokine secretion profile from splenocytes of immunized mice upon in vitro restimulation with the specific antigen confirms the polarizing effects of these adjuvants.

Table 2: Antigen-Specific Cytokine Production by Splenocytes

Adjuvant FormulationAntigenIFN-γ Production (pg/mL)IL-4 Production (pg/mL)Th BiasReference
This compound (AH)SARS-CoV-2 Spike PeptidesLowLow-ModerateTh2[10]
AH + CpGSARS-CoV-2 Spike PeptidesHighLowTh1[10]
AlumHBsAgLowHighTh2[14]
CpG ODNHBsAgHighUndetectableTh1[14]

Note: "High" and "Low" are relative terms based on the findings in the cited studies.

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of adjuvant effects on the immune response. Below are representative methodologies for key experiments.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ

This protocol outlines the quantitative measurement of IFN-γ in cell culture supernatants from restimulated splenocytes.

Materials:

  • IFN-γ ELISA kit (e.g., from BD Biosciences or Leinco Technologies)[15][16]

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Reagent diluent (e.g., 1% BSA in PBS)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with reagent diluent for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times.

  • Detection: Add biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times.

  • Substrate: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm. A standard curve is used to determine the concentration of IFN-γ in the samples.[15]

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cell subsets at a single-cell level.[17][18][19][20][21]

Materials:

  • Splenocytes from immunized mice

  • Complete RPMI medium

  • Antigen or mitogen (e.g., PMA/Ionomycin) for restimulation

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Antibodies for surface markers (e.g., anti-CD3, anti-CD4)

  • Fixation/Permeabilization buffer

  • Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)

  • Flow cytometer

Procedure:

  • Restimulation: Culture 1-2 x 10⁶ splenocytes per well with the specific antigen or mitogen in the presence of a protein transport inhibitor for 4-6 hours at 37°C. This traps cytokines inside the cell.

  • Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells, followed by staining with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4).

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This allows antibodies to access intracellular targets.

  • Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4).

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Gate on live, single CD4+ T cells and analyze the expression of IFN-γ (as a marker for Th1 cells) and IL-4 (as a marker for Th2 cells).[20]

ICS_Workflow Start Splenocytes from Immunized Mice Restimulation In vitro Restimulation (Antigen + Protein Transport Inhibitor) Start->Restimulation SurfaceStain Surface Marker Staining (e.g., CD4, Viability Dye) Restimulation->SurfaceStain FixPerm Fixation and Permeabilization SurfaceStain->FixPerm IntraStain Intracellular Cytokine Staining (e.g., IFN-γ, IL-4) FixPerm->IntraStain Acquisition Flow Cytometry Acquisition IntraStain->Acquisition Analysis Data Analysis (Gating on CD4+ T cells, quantify IFN-γ+ and IL-4+) Acquisition->Analysis

Intracellular Cytokine Staining Workflow

Conclusion

This compound and CpG ODN are adjuvants with distinct and opposing immunomodulatory properties. This compound is a reliable inducer of Th2-biased immunity, making it suitable for vaccines where antibody-mediated protection is the primary goal. In contrast, CpG ODN is a potent Th1-polarizing agent, essential for developing vaccines against pathogens that require a strong cell-mediated immune response. The strategic combination of these adjuvants is also an area of active research, aiming to elicit a more balanced or even stronger Th1-skewed response than CpG alone.[10][11] The choice between this compound, CpG, or a combination thereof should be guided by the specific immunological requirements of the target disease.

References

A Comparative Guide to Alhydrogel® for Vaccine Adjuvant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alhydrogel®, a widely used aluminum hydroxide adjuvant, with other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate control experiments and alternative adjuvants for vaccine research and development.

Introduction to this compound® and Adjuvant Control Experiments

This compound® is an aluminum hydroxide wet gel suspension that has been a cornerstone of human vaccines for decades. Its primary mechanism of action involves forming a depot at the injection site, which enhances antigen presentation and promotes a robust immune response.[1][2] this compound® is known to primarily induce a T-helper 2 (Th2) biased immune response, characterized by the production of specific antibody isotypes.[3] A key molecular pathway activated by this compound® is the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][4]

Control experiments are critical in adjuvant research to delineate the specific effects of the adjuvant from the antigen alone and to benchmark its performance against other available adjuvants. Typical controls include the antigen administered alone (negative control) and the antigen combined with alternative adjuvants. This guide focuses on comparing this compound® to two commonly used alternatives: MF59®, an oil-in-water emulsion, and CpG oligodeoxynucleotides (ODNs), which are Toll-like receptor 9 (TLR9) agonists.

Comparative Data: this compound® vs. Alternatives

The following tables summarize quantitative data from preclinical studies in mice, comparing the immunological responses induced by this compound® with an antigen-alone control and other adjuvants.

Table 1: Antigen-Specific Antibody Titers

This table compares the levels of antigen-specific antibodies (IgG and its isotypes) induced by different adjuvant formulations. Higher IgG titers are generally indicative of a stronger humoral immune response. The ratio of IgG2a/IgG2b to IgG1 can indicate the nature of the T-helper response, with a higher ratio suggesting a Th1-biased response and a lower ratio suggesting a Th2-biased response.

Adjuvant FormulationAntigen-Specific IgG Titer (Endpoint Titer)Antigen-Specific IgG1 Titer (Endpoint Titer)Antigen-Specific IgG2a/b Titer (Endpoint Titer)Reference
Antigen AloneLowLowLow[5][6]
This compound® + Antigen HighHighLow[5][6]
MF59®-like + AntigenHighModerateModerate[3]
CpG ODN + AntigenHighLowHigh[6]
This compound® + CpG ODN + AntigenVery HighModerateHigh[6]

Note: "Low," "Moderate," "High," and "Very High" are relative terms based on the data presented in the cited studies. Specific titers can be found in the referenced literature.

Table 2: Neutralizing Antibody Titers

Neutralizing antibodies are crucial for protection against many viral pathogens as they can block viral entry into host cells. This table compares the potency of neutralizing antibodies generated by different adjuvant formulations.

Adjuvant FormulationNeutralizing Antibody Titer (IC50)Reference
Antigen AloneUndetectable to Low[6]
This compound® + Antigen Moderate[6]
MF59®-like + AntigenHigh
CpG ODN + AntigenModerate to High[6]
This compound® + CpG ODN + AntigenHigh[6]

Note: IC50 (half maximal inhibitory concentration) values are inversely proportional to the neutralizing potency. Lower IC50 values indicate higher potency. The terms "Low," "Moderate," and "High" are relative.

Table 3: Cytokine Production by Splenocytes

This table summarizes the production of key cytokines by splenocytes from immunized mice after in vitro restimulation with the antigen. The cytokine profile provides insights into the type of T-helper cell response induced by the adjuvant. IFN-γ and IL-2 are characteristic of a Th1 response, while IL-4 is a hallmark of a Th2 response.

Adjuvant FormulationIFN-γ ProductionIL-2 ProductionIL-4 ProductionReference
Antigen AloneLowLowLow[6]
This compound® + Antigen LowLowHigh[6]
MF59®-like + AntigenModerateModerateLow[3]
This compound® + CpG ODN + AntigenHighHighLow[6]

Note: Cytokine levels are relative and based on the findings in the cited studies.

Key Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Activation Pathway

This compound® is a known activator of the NLRP3 inflammasome in antigen-presenting cells. This pathway is a critical component of the innate immune response to the adjuvant.

NLRP3_Inflammasome_Pathway cluster_cell Antigen-Presenting Cell This compound This compound® (Particulate Matter) Phagocytosis Phagocytosis This compound->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Engulfment LysosomalRupture Lysosomal Rupture & Cathepsin B Release Lysosome->LysosomalRupture NLRP3_inactive Inactive NLRP3 LysosomalRupture->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome Recruits ASC ASC ASC->Inflammasome Recruits ProCaspase1 Pro-Caspase-1 ProCaspase1->Inflammasome Recruits Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleaves IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion IL1b->Secretion IL18 Mature IL-18 ProIL18->IL18 IL18->Secretion

Caption: NLRP3 inflammasome activation by this compound®.

Experimental Workflow for Adjuvant Comparison

A typical in vivo study to compare different adjuvants follows a standardized workflow from immunization to immunological analysis.

Adjuvant_Comparison_Workflow cluster_workflow In Vivo Adjuvant Comparison Workflow Immunization Immunization of Mice (e.g., Day 0 and Day 14) Groups Experimental Groups: - Antigen Alone - this compound + Antigen - Alternative Adjuvant + Antigen BloodSampling Blood Sampling (e.g., Day 28) Immunization->BloodSampling 2 weeks post-boost SpleenHarvest Spleen Harvest (e.g., Day 28) Immunization->SpleenHarvest 2 weeks post-boost Challenge Pathogen Challenge (e.g., Day 42) Immunization->Challenge 4 weeks post-boost ELISA_Antibody Antibody Titer ELISA (IgG, IgG1, IgG2a/b, Neutralizing Abs) BloodSampling->ELISA_Antibody SplenocyteCulture Splenocyte Restimulation (with Antigen) SpleenHarvest->SplenocyteCulture ELISA_Cytokine Cytokine Profiling (ELISA) (IFN-γ, IL-2, IL-4, etc.) SplenocyteCulture->ELISA_Cytokine ICS Intracellular Cytokine Staining (Flow Cytometry) SplenocyteCulture->ICS Monitoring Monitoring (Survival, Weight Loss, Clinical Scores) Challenge->Monitoring ViralTiter Viral/Bacterial Titer in Tissues Challenge->ViralTiter

Caption: A typical experimental workflow for comparing vaccine adjuvants in a mouse model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of Adjuvant-Antigen Formulation
  • This compound® Formulation:

    • Bring this compound® (2% stock solution) and the antigen solution to room temperature.

    • Gently vortex the this compound® suspension to ensure homogeneity.

    • In a sterile microcentrifuge tube, add the desired amount of antigen.

    • While gently vortexing the antigen solution, slowly add the this compound® to achieve the desired final concentration (typically a 1:1 volume ratio).

    • Continue to mix the suspension at room temperature for at least 1 hour to allow for antigen adsorption.

    • The final formulation can be diluted with sterile phosphate-buffered saline (PBS) to the desired injection volume.

  • Control and Alternative Adjuvant Formulations:

    • Antigen Alone: Dilute the antigen to the final injection concentration with sterile PBS.

    • MF59®-like Formulation: Mix the antigen solution with the MF59®-like adjuvant (e.g., AddaVax™) at a 1:1 volume ratio and vortex gently.

    • CpG ODN Formulation: Mix the antigen solution with the desired concentration of CpG ODN and dilute with sterile PBS. For this compound® + CpG ODN, the CpG ODN can be mixed with the antigen prior to the addition of this compound®.

Mouse Immunization and Sample Collection
  • Animals: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Immunization Schedule: A common prime-boost strategy involves a primary immunization on Day 0 and a booster immunization on Day 14 or 21.

  • Route of Administration: Administer the vaccine formulation via the intramuscular (i.m.) or subcutaneous (s.c.) route. The injection volume is typically 50-100 µL.

  • Blood Collection: Collect blood samples via the submandibular or retro-orbital route at specified time points (e.g., before immunization and 2 weeks after the final boost).

  • Spleen Collection: At the end of the experiment (e.g., 2 weeks after the final boost), euthanize the mice and aseptically harvest the spleens for splenocyte isolation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
  • Plate Coating: Coat 96-well ELISA plates with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST) and block with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates and add serially diluted mouse serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or IgG1, IgG2a/b) secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).

Cytokine Profiling by ELISA
  • Splenocyte Preparation: Prepare a single-cell suspension of splenocytes from the harvested spleens.

  • In Vitro Restimulation: Plate the splenocytes (e.g., 2 x 10⁶ cells/well) and stimulate them with the antigen (e.g., 5-10 µg/mL) for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until use.

  • Cytokine ELISA: Use commercial ELISA kits (e.g., for IFN-γ, IL-2, IL-4) to measure the concentration of cytokines in the supernatants according to the manufacturer's instructions.

In Vivo Challenge Study
  • Immunization: Immunize groups of mice as described above.

  • Challenge: At a specified time after the final immunization (e.g., 4 weeks), challenge the mice with a lethal or sub-lethal dose of the target pathogen via the appropriate route (e.g., intranasal for respiratory pathogens).

  • Monitoring: Monitor the mice daily for a defined period (e.g., 14 days) for survival, weight loss, and other clinical signs of disease.

  • Pathogen Titer Determination: At specific time points post-challenge, a subset of mice from each group may be euthanized, and target organs (e.g., lungs, brain) harvested to determine the pathogen load (e.g., by plaque assay for viruses or colony-forming units for bacteria).

References

A Comparative Guide to Alhydrogel and MF59 Adjuvant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of adjuvant is a critical determinant of vaccine efficacy. Alhydrogel (an aluminum salt) and MF59 (a squalene-based oil-in-water emulsion) are two of the most well-characterized adjuvants used in human vaccines, yet they operate via fundamentally distinct mechanisms to shape the ensuing immune response. This guide provides an objective comparison of their modes of action, supported by experimental data, detailed protocols, and pathway visualizations.

Overview of Mechanisms

This compound: The Inflammasome Activator

This compound, a formulation of aluminum hydroxide (alum), has been a stalwart in vaccine formulations for nearly a century. Its mechanism, once thought to be a simple "depot effect" that slowly releases antigen, is now understood to be more complex.[1][2] Alum's particulate nature facilitates its uptake by antigen-presenting cells (APCs).[1][3] A key aspect of its function is the induction of localized, sterile inflammation. This process involves the release of host-derived danger signals (DAMPs), such as uric acid and DNA, following cell stress.[1][4][5] These signals, in turn, activate the NLRP3 inflammasome within APCs, a multi-protein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8][9] This cascade primarily polarizes the adaptive immune response toward a T helper 2 (Th2) phenotype, which is highly effective at stimulating the production of antigen-specific antibodies.[10][11][12]

MF59: The Immunocompetent Environment Architect

MF59 is a more recent innovation, first licensed in 1997. It is a microscopic oil-in-water emulsion composed of squalene, a naturally occurring substance in humans.[4][13] Unlike this compound, MF59 does not form a persistent depot. Instead, it rapidly creates a transient "immunocompetent environment" at the injection site.[14][15] This is achieved by inducing local cells to secrete a gradient of chemokines and cytokines.[4][16][17] This chemical signaling efficiently recruits a diverse population of innate immune cells, including monocytes, neutrophils, and dendritic cells (DCs), to the site of injection.[13][15] MF59 enhances the differentiation of these recruited monocytes into APCs and improves antigen uptake and transport to the draining lymph nodes.[4][17][18] This leads to robust activation of T follicular helper (Tfh) cells and a strong germinal center reaction, ultimately resulting in a high-affinity, broad, and durable antibody response.[4][13][19] The signaling pathway for MF59's adjuvanticity is dependent on the MyD88 adaptor protein but is notably independent of direct Toll-like receptor (TLR) activation.[4][20]

Key Mechanistic Differences: A Summary
FeatureThis compound (Aluminum Hydroxide)MF59 (Squalene Emulsion)
Primary Mechanism NLRP3 Inflammasome Activation, DAMPs ReleaseCreation of a local "immunocompetent environment"
Depot Effect Forms a physical depot for slow antigen release[1][3][11]Minimal to no depot effect; transient action[14][15]
Innate Cell Recruitment Moderate recruitment of APCsRapid and strong recruitment of diverse innate cells (monocytes, neutrophils, DCs)[4][13]
Key Signaling Pathway NLRP3 -> Caspase-1 -> IL-1β / IL-18 maturation[6][7]MyD88-dependent, TLR-independent pathway; Chemokine/cytokine induction[4][20]
Resulting T-Cell Bias Strongly Th2-biased response[10][11][12]Balanced Th1/Th2 or Th2-biased response[4][21]
Effect on Antibodies Strong induction of antibody titersEnhances antibody affinity, breadth, and cross-reactivity[22][23]

Visualization of Signaling Pathways

To clarify the distinct molecular and cellular events triggered by each adjuvant, the following diagrams illustrate their core mechanisms.

Alhydrogel_Mechanism cluster_InjectionSite Injection Site cluster_APC Antigen Presenting Cell (APC) cluster_AdaptiveResponse Lymph Node This compound This compound + Antigen Depot Antigen Depot This compound->Depot CellStress Cellular Stress / Damage This compound->CellStress Uptake Phagocytosis Depot->Uptake enhances DAMPs Release of DAMPs (e.g., Uric Acid, DNA) CellStress->DAMPs induces NLRP3 NLRP3 Inflammasome Activation Uptake->NLRP3 triggers DAMPs->NLRP3 senses Caspase1 Caspase-1 Activation NLRP3->Caspase1 activates Cytokines IL-1β & IL-18 Maturation & Secretion Caspase1->Cytokines cleaves Th2 Th2 Cell Differentiation Cytokines->Th2 promotes Bcell B Cell Activation & Antibody Production Th2->Bcell helps MF59_Mechanism cluster_InjectionSite Injection Site cluster_InnateResponse Recruitment & Activation cluster_AdaptiveResponse Lymph Node MF59 MF59 Emulsion LocalCells Muscle & Stromal Cells MF59->LocalCells activates Chemokines Chemokine & Cytokine Secretion (CCL2, CXCL8) LocalCells->Chemokines produce Recruitment Recruitment of Innate Cells (Monocytes, Neutrophils) Chemokines->Recruitment creates gradient APCs Monocyte-to-APC Differentiation Recruitment->APCs leads to Uptake Enhanced Antigen Uptake & Migration to Lymph Node APCs->Uptake results in Tfh T Follicular Helper (Tfh) Cell Activation Uptake->Tfh primes GC Germinal Center (GC) Formation Tfh->GC drives Bcell High-Affinity, Broad Antibody Production GC->Bcell matures Experimental_Workflow cluster_Immunization Step 1: Immunization cluster_Sampling Step 2: Sample Collection cluster_Analysis Step 3: Immunological Analysis Vac Vaccine Formulation (Antigen + Adjuvant) Animal Animal Model (e.g., Mouse, Rabbit) Vac->Animal Administer Time Time Points (e.g., Day 7, 14, 28) Serum Blood Collection (for Serum) Time->Serum Tissues Tissue Harvest (Spleen, Lymph Nodes) Time->Tissues ELISA ELISA / HAI Assay (Antibody Titers) Serum->ELISA Flow Flow Cytometry (Cell Populations) Tissues->Flow Data Data Interpretation & Comparison ELISA->Data Flow->Data

References

A Comparative Guide to Cytokine Profiling for Alhydrogel® Adjuvanted Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytokine profiles induced by Alhydrogel®-adjuvanted vaccines versus those with alternative adjuvants. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to aid in the selection and development of vaccine formulations.

Introduction to this compound® and Vaccine Adjuvancy

This compound®, a common aluminum hydroxide adjuvant, is widely used in human vaccines due to its excellent safety profile and ability to enhance immune responses.[1][2] Adjuvants are critical components of subunit vaccines, which often lack the inherent ability to stimulate a robust immune response on their own.[3] They function by activating the innate immune system, which in turn shapes the subsequent adaptive T-cell and B-cell responses.[2][4]

This compound® primarily acts through several mechanisms:

  • Depot Effect: It forms a deposit at the injection site, which allows for the slow release of the antigen, prolonging its availability to immune cells.[5]

  • Enhanced Antigen Uptake: It facilitates the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][5]

  • Innate Immune Activation: this compound® can activate innate immunity pathways, including the NLRP3 inflammasome.[1][5][6]

A key characteristic of this compound® is its propensity to induce a T-helper 2 (Th2)-biased immune response.[1][4] This is characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13. In contrast, other adjuvants can promote a T-helper 1 (Th1)-biased response, associated with cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which is crucial for immunity against intracellular pathogens.[4][7]

Comparative Cytokine Profiles: this compound® vs. Alternative Adjuvants

The choice of adjuvant significantly influences the type of T-helper cell response, which is evident in the profile of secreted cytokines. Below is a summary of quantitative data from studies comparing this compound® to other common adjuvants.

AdjuvantAntigenModelCytokine MeasuredResult (Concentration)Predominant ResponseReference
This compound® (Al(OH)₃) Ag85B–ESAT-6C57BL/6 MiceIFN-γ~100 pg/mLTh2 [4]
IL-5~2500 pg/mL
DDA/MPL Ag85B–ESAT-6C57BL/6 MiceIFN-γ~6000 pg/mL Th1 [4]
IL-5~200 pg/mL
This compound® (Alum) β-amyloid (Aβ₄₂)Wild-type MiceIFN-γLow/UndetectableTh2 [8]
IL-4High Production
QS21 β-amyloid (Aβ₄₂)Wild-type MiceIFN-γSignificant Production Th1 [8]
IL-4Significant Production
Complete Freund's Adjuvant (CFA) β-amyloid (Aβ₄₂)Wild-type MiceIFN-γSignificant Production Th1 [8]
IL-4Significant Production
This compound® (Al(OH)₃) Keyhole Limpet Hemocyanin (KLH)PorcineIgG1/IgG2 RatioHigh IgG1Th2
Oil-based Adjuvants (e.g., Freund's) Keyhole Limpet Hemocyanin (KLH)PorcineIgG1/IgG2 RatioHigh IgG2Th1
AS04 (MPL + Alum) HPV or HBV AntigensHumanVariousEnhanced and prolonged cytokine response compared to alum aloneMixed Th1/Th2[9]

Note: "High Production" and "Significant Production" are noted where exact pg/mL values were not provided in the source text but a strong response was indicated.

Signaling Pathways and Experimental Workflows

This compound® Adjuvant Signaling Pathway

This compound® initiates an immune response by being recognized by innate immune cells. One of the key pathways activated is the NLRP3 inflammasome. This leads to the cleavage of pro-caspase-1 into its active form, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These pro-inflammatory cytokines contribute to the recruitment of other immune cells to the site of injection.

Alhydrogel_Signaling cluster_APC Antigen Presenting Cell (e.g., Macrophage) cluster_Tcell T-Helper Cell Differentiation This compound This compound + Antigen Phagocytosis Phagocytosis This compound->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome NLRP3 NLRP3 Inflammasome Activation Phagosome->NLRP3 AntigenPres Antigen Presentation (MHC-II) Phagosome->AntigenPres Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Casp1->IL1b cleavage IL18 IL-18 Casp1->IL18 cleavage pro_IL1b pro-IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 pro_IL18->IL18 Th0 Naive T-cell (Th0) IL1b->Th0 influences IL18->Th0 influences AntigenPres->Th0 activates Th2 Th2 Cell Th0->Th2 Differentiation IL4_5_13 IL-4, IL-5, IL-13 Th2->IL4_5_13 secretes

Caption: this compound® signaling via NLRP3 inflammasome leading to Th2 polarization.

General Experimental Workflow for Cytokine Profiling

The following diagram outlines a typical workflow for assessing cytokine responses to vaccination in a preclinical model.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Phase cluster_analysis Analysis Phase Immunization 1. Immunization (e.g., Mice with Vaccine + Adjuvant) Rest 2. Incubation Period (e.g., 1-4 weeks) Immunization->Rest Sample 3. Sample Collection (Spleen, Blood/Serum) Rest->Sample Isolation 4. Isolate Splenocytes or PBMCs Sample->Isolation Restimulation 5. In Vitro Restimulation with Antigen Isolation->Restimulation Supernatant 6. Collect Supernatant (after 24-72h) Restimulation->Supernatant ELISA 7. Cytokine Quantification (ELISA or CBA) Supernatant->ELISA Data 8. Data Analysis ELISA->Data

Caption: Workflow for in vivo immunization and ex vivo cytokine analysis.

Experimental Protocols

Murine Model of Immunization and Splenocyte Restimulation

This protocol is a generalized procedure based on methodologies described in comparative adjuvant studies.[4][8]

1. Vaccine Formulation:

  • The antigen of interest (e.g., Ovalbumin, Ag85B–ESAT-6) is mixed with this compound® (or an alternative adjuvant) at a specified concentration.
  • The formulation is typically incubated for at least 1 hour at 4°C to allow for antigen adsorption to the adjuvant.
  • The final volume for injection is brought up with sterile, phosphate-buffered saline (PBS).

2. Animal Immunization:

  • Groups of mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old) are used.
  • Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) at the base of the tail or in the thigh muscle with 50-100 µL of the vaccine formulation.
  • Booster immunizations are often given at 2-week intervals.

3. Sample Collection:

  • One to four weeks after the final immunization, mice are euthanized.
  • Blood is collected via cardiac puncture for serum analysis of antibodies (e.g., IgG1 and IgG2a to determine Th1/Th2 bias).
  • Spleens are aseptically removed and placed in sterile media (e.g., RPMI-1640).

4. Splenocyte Isolation and Restimulation:

  • Spleens are processed into single-cell suspensions by mechanical disruption.
  • Red blood cells are lysed using an ACK lysis buffer.
  • The remaining cells (splenocytes) are washed, counted, and resuspended in complete culture medium.
  • Cells are plated in 96-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.
  • Splenocytes are restimulated in vitro with the specific antigen (e.g., 10 µg/mL) used for immunization. Control wells receive media alone.
  • Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

This is a standard method for measuring the concentration of a specific cytokine in a sample.[10][11]

1. Plate Coating:

  • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) diluted in coating buffer.
  • The plate is incubated overnight at 4°C.

2. Blocking:

  • The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • A blocking buffer (e.g., PBS with 1% BSA) is added to each well to prevent non-specific binding.
  • The plate is incubated for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • The plate is washed.
  • Cell culture supernatants (collected from the splenocyte restimulation) and a serial dilution of a known concentration of recombinant cytokine standard are added to the wells.
  • The plate is incubated for 2 hours at room temperature.

4. Detection:

  • The plate is washed.
  • A biotinylated detection antibody, specific for a different epitope on the cytokine, is added to each well.
  • The plate is incubated for 1-2 hours at room temperature.

5. Signal Generation and Reading:

  • The plate is washed.
  • Avidin-HRP (or a similar enzyme conjugate) is added and incubated for 30 minutes.
  • The plate is washed thoroughly.
  • A substrate solution (e.g., TMB) is added, which develops a color in the presence of the enzyme.
  • The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
  • The optical density is read on a microplate reader at a specific wavelength (e.g., 450 nm).
  • The concentration of the cytokine in the samples is calculated by comparing their optical density to the standard curve.

References

Alhydrogel Adjuvant: A Comparative Guide to Antibody Isotype Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of adjuvant selection is critical for steering the desired immune response. This guide provides a comprehensive comparison of the antibody isotype profiles induced by Alhydrogel®, a widely used aluminum hydroxide-based adjuvant, with other common alternatives. The information is supported by experimental data and detailed protocols to aid in your research and vaccine development endeavors.

This compound is well-established as an adjuvant that primarily promotes a T-helper 2 (Th2)-biased immune response. This polarization is crucial as it directly influences the class of antibodies produced, with a pronounced impact on the generation of specific immunoglobulin G (IgG) isotypes and, in some cases, immunoglobulin E (IgE).

Performance Comparison: this compound vs. Alternative Adjuvants

The efficacy of an adjuvant is often determined by its ability to enhance and direct the humoral immune response, which can be quantified by measuring the titers of different antibody isotypes. In murine models, the ratio of IgG1 to IgG2a is a key indicator of the Th2/Th1 balance. A higher IgG1/IgG2a ratio signifies a Th2-dominant response, typically associated with humoral immunity against extracellular pathogens, while a lower ratio indicates a Th1-dominant response, crucial for cell-mediated immunity against intracellular pathogens.

AdjuvantPredominant Immune ResponseIgG1 TiterIgG2a TiterIgG1/IgG2a RatioIgE ProductionKey Characteristics
This compound® Th2-biased High Low High Can be enhanced Induces a strong humoral response; widely used in human vaccines.[1]
AddaVax™ (MF59-like) Th1/Th2 Balanced or Th2-biasedModerate to HighModerateVariableLower than this compoundSqualene-based oil-in-water emulsion; can enhance both cellular and humoral immunity.[2][3]
CpG ODN Th1-biased Low to Moderate High Low Low Toll-like receptor 9 (TLR9) agonist; potently stimulates cell-mediated immunity.[4]
Freund's Complete Adjuvant (FCA) Strong Th1/Th2 High High Balanced Variable Water-in-oil emulsion with inactivated mycobacteria; potent but with significant inflammatory side effects; primarily for research.[5]
No Adjuvant (Antigen alone) WeakLowLowVariableLowGenerally results in a poor immune response.

This table summarizes typical results observed in murine models and may vary depending on the antigen, dose, and immunization schedule.

Experimental evidence consistently demonstrates that this compound significantly boosts IgG1 production. For instance, in studies comparing this compound with the squalene-based adjuvant AddaVax, this compound elicited significantly higher total IgG endpoint titers.[2][3] When combined with a CpG oligonucleotide, a Toll-like receptor 9 agonist known for inducing a Th1 response, this compound can lead to a more balanced response with an increase in both IgG1 and IgG2a titers.[4] The use of this compound has also been associated with an enhanced production of IgE, an isotype linked to allergic responses.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound-mediated immune stimulation and its analysis, the following diagrams are provided.

Alhydrogel_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell (Th) cluster_BCell B Cell This compound + Antigen This compound + Antigen Phagocytosis Phagocytosis This compound + Antigen->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome NLRP3_Inflammasome NLRP3 Inflammasome Activation Phagosome->NLRP3_Inflammasome Antigen_Presentation Antigen Presentation (MHC-II) Phagosome->Antigen_Presentation Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 IL1b IL-1β Caspase1->IL1b cleavage IL18 IL-18 Caspase1->IL18 cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Naive_Th Naive Th Cell IL1b->Naive_Th Pro_IL18 Pro-IL-18 Pro_IL18->Caspase1 IL18->Naive_Th Antigen_Presentation->Naive_Th TCR-MHCII Th2_Cell Th2 Cell Naive_Th->Th2_Cell Differentiation IL4_Th IL-4 Th2_Cell->IL4_Th IL5 IL-5 Th2_Cell->IL5 IL13 IL-13 Th2_Cell->IL13 B_Cell B Cell IL4_Th->B_Cell Isotype Switching Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Activation & Differentiation IgG1 IgG1 Plasma_Cell->IgG1 IgE IgE Plasma_Cell->IgE Experimental_Workflow cluster_Immunization In Vivo Immunization cluster_ELISA Antibody Isotype ELISA cluster_Analysis Data Analysis Formulation Antigen + Adjuvant (e.g., this compound) Immunization Immunize Mice (e.g., BALB/c) Formulation->Immunization Serum_Collection Collect Serum Samples at multiple time points Immunization->Serum_Collection Coating Coat plate with anti-mouse isotype Ab Serum_Collection->Coating Blocking Block non-specific binding sites Coating->Blocking Sample_Incubation Add diluted serum samples Blocking->Sample_Incubation Detection Add HRP-conjugated anti-mouse IgG Sample_Incubation->Detection Substrate Add TMB substrate and stop solution Detection->Substrate Reading Read absorbance at 450 nm Substrate->Reading Titers Calculate antibody isotype titers Reading->Titers Ratio Determine IgG1/IgG2a ratio Titers->Ratio Comparison Compare adjuvant groups Ratio->Comparison

References

Safety Operating Guide

Navigating Alhydrogel Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of laboratory reagents are paramount for ensuring a safe and compliant research environment. Alhydrogel®, a widely used aluminum hydroxide wet gel suspension, is a common component in vaccine and immunology research. While generally not classified as a hazardous substance, its disposal requires adherence to specific procedures to protect personnel and the environment. This guide provides essential safety information and a detailed operational plan for the proper disposal of this compound from a laboratory setting.

Quantitative Data Summary for this compound

For quick reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueSignificance
Chemical Identity Aluminum Hydroxide (Al(OH)₃)The active component of this compound.
CAS Number 21645-51-2Unique identifier for aluminum hydroxide.[1][2]
Typical pH ~6.5 - 7.0Within the neutral range; does not meet the EPA's corrosivity characteristic for hazardous waste (pH ≤ 2 or ≥ 12.5).[2][3][4]
Aluminum Content 9.0 - 11.0 mg/ml (for 2% suspension)Concentration of the active compound.[1][2][3][5]
EPA Hazardous Waste Not typically a listed hazardous waste.This compound itself is not on the EPA's F, K, P, or U lists.[6][7][8] Waste may become hazardous if mixed with hazardous materials.
Wastewater Discharge Limits Varies (often 50-200 µg/L for aluminum)Local and national regulations strictly limit the concentration of aluminum in wastewater, making drain disposal of the concentrate inappropriate.[9]

Operational Plan: this compound Handling and Disposal Protocol

This protocol outlines the step-by-step procedure for the safe handling and disposal of waste this compound and associated containers in a research laboratory.

Immediate Safety and Handling
  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles and nitrile gloves, when handling this compound. A lab coat is also recommended.

  • Avoid Aerosolization: Handle the gel suspension gently to avoid creating aerosols. If vigorous mixing is required, perform this in a certified chemical fume hood or biological safety cabinet.

  • Incompatibilities: Keep this compound waste separate from strong acids, strong bases, and strong oxidizing agents to prevent potentially hazardous reactions.

Waste Collection and Storage

The primary and most compliant method for this compound disposal is through your institution's Environmental Health and Safety (EHS) office.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste this compound. The original product container or a sturdy, well-sealing plastic bottle (e.g., HDPE) is suitable.

  • Labeling: Clearly label the waste container with the words "Waste this compound (Aluminum Hydroxide Suspension) ". Also, include the full chemical name and concentration. Use your institution's official hazardous waste labels if required.

  • Storage: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure the storage area has secondary containment to contain any potential leaks.

Final Disposal Procedure
  • Do Not Use Sink Disposal: Do not pour this compound down the drain. While its pH is neutral, the gel is a suspension of insoluble particles that can clog plumbing. Furthermore, local wastewater regulations strictly limit aluminum concentrations.[9]

  • Schedule a Pickup: Once the waste container is full or you no longer need it, arrange for a waste pickup through your institution's EHS department or equivalent safety office. Follow their specific procedures for requesting a collection.

Spill Cleanup Protocol
  • Contain the Spill: Isolate the area. For small spills, absorb the gel with an inert material such as vermiculite, sand, or commercial sorbent pads.

  • Collect Residue: Carefully sweep or scoop the absorbed material and place it into your designated this compound waste container.

  • Decontaminate the Area: Clean the spill surface with soap and water.

  • Dispose of Contaminated Materials: Any grossly contaminated items (e.g., paper towels, pads) should be placed in the this compound waste container for disposal.

Empty Container Disposal

An "empty" container that held this compound must be managed correctly before it can be discarded as regular trash.

  • Initial Rinse: Rinse the empty container thoroughly with water.

  • Collect Rinsate: The first rinse must be collected and disposed of as chemical waste. Pour this rinsate into your designated "Waste this compound" container.

  • Subsequent Rinses: After the first rinse is collected, the container can be rinsed two more times with water. This water may be disposed of down the sanitary sewer, followed by copious amounts of water.

  • Deface and Discard: Completely remove or deface the original product label to prevent confusion. Once clean and dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AlhydrogelDisposalWorkflow start Start: This compound Waste Generated is_mixed Is waste mixed with hazardous chemicals? start->is_mixed Evaluate empty_container Process Empty Container start->empty_container collect_non_haz Collect in labeled, sealed container: 'Waste this compound' is_mixed->collect_non_haz No collect_haz Collect in separate, labeled hazardous waste container is_mixed->collect_haz Yes store Store in designated Satellite Accumulation Area (SAA) collect_non_haz->store collect_haz->store pickup Arrange for pickup by Environmental Health & Safety (EHS) store->pickup end_disposal End: Proper Disposal pickup->end_disposal rinse Triple rinse container. Collect first rinsate as chemical waste. empty_container->rinse deface Deface original label rinse->deface discard_container Dispose of rinsed, dry container in regular trash/recycling deface->discard_container end_container End: Container Disposed discard_container->end_container

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alhydrogel®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory materials is paramount. This guide provides essential, step-by-step safety and logistical information for the use of Alhydrogel®, an aluminum hydroxide-based adjuvant. By adhering to these protocols, you can ensure the integrity of your experiments and a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound® Handling

While this compound® is not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to protect both the researcher and the product.[1][2]

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes into the eyes.[1][3]
Hand Protection Nitrile gloves.Provides a sufficient barrier for incidental contact and protects the product from contamination.[4][5]
Protective Clothing Laboratory coat.Protects skin and personal clothing from potential spills.[5][6]
Respiratory Protection Generally not required.This compound® is a suspension and does not typically generate airborne particles. If your specific procedure may generate aerosols or mists, a risk assessment should be performed to determine if respiratory protection is needed.[5]

Operational Plan: A Step-by-Step Protocol for Handling this compound®

This protocol outlines the key steps for the safe and effective handling of this compound® in a research laboratory setting.

1. Preparation and Inspection:

  • Before use, visually inspect the this compound® container for any signs of damage or contamination.

  • Ensure the product has been stored at the recommended temperature (typically 2-8°C) and has not been frozen, which can damage its structure.

  • Work in a clean and designated area, such as a laminar flow hood, to maintain sterility, especially when preparing materials for in vivo studies.[7][8][9]

2. Handling and Mixing:

  • Wear the appropriate PPE as outlined in the table above.

  • To ensure a homogenous suspension, gently invert the this compound® container several times before drawing the required volume. Avoid vigorous shaking or vortexing, which can cause foaming and damage the gel structure.

  • When mixing with an antigen or other components, add the this compound® to your solution dropwise while gently mixing.[10] This promotes uniform adsorption of the antigen to the aluminum hydroxide gel.

  • Always use sterile pipette tips and tubes to prevent microbial contamination.[7][8][9]

3. Post-Handling:

  • Securely close the this compound® container immediately after use to prevent contamination and evaporation.

  • Return the product to the proper storage conditions.

  • Clean and disinfect the work area thoroughly.

Disposal Plan for this compound®

Proper disposal of this compound® and related materials is crucial for environmental safety and regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound® As this compound® is an aqueous solution of aluminum hydroxide, small quantities can typically be neutralized to a pH between 6.0 and 9.0 and then disposed of down the drain with copious amounts of water, with approval from your institution's Environmental Health & Safety (EHS) department.[2] For larger quantities, or if mixed with hazardous components, it must be disposed of as hazardous chemical waste.[2][11]
Contaminated Materials (e.g., gloves, pipette tips, tubes) Dispose of these items in the appropriate laboratory waste stream (e.g., biohazardous waste if used with biological materials, or regular laboratory waste if not contaminated with hazardous substances).[12]
Empty this compound® Containers Triple-rinse the empty container with water. The first rinsate should be collected and disposed of as hazardous waste. Subsequent rinsates may be acceptable for drain disposal, pending EHS approval.[2] The clean container can then be disposed of in the regular trash or recycled, depending on local regulations.[2]

Experimental Workflow for Safe this compound® Handling

Alhydrogel_Workflow Workflow for Safe Handling of this compound® cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Inspect this compound® Container B Don Personal Protective Equipment (PPE) A->B C Prepare Clean Workspace B->C D Gently Resuspend this compound® C->D Enter Handling Phase E Aseptically Withdraw Required Volume D->E F Mix with Antigen/Solution E->F G Securely Store this compound® F->G Procedure Complete H Clean and Disinfect Workspace G->H I Segregate and Dispose of Waste H->I

Caption: This diagram outlines the procedural flow for the safe handling of this compound®, from initial preparation to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alhydrogel
Reactant of Route 2
Alhydrogel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.